molecular formula C14H21NO11 B13769445 Chondroitin CAS No. 9007-27-6

Chondroitin

货号: B13769445
CAS 编号: 9007-27-6
分子量: 379.32 g/mol
InChI 键: DLGJWSVWTWEWBJ-HGGSSLSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chondroitin sulfate is a sulfated glycosaminoglycan (GAG) composed of a linear chain of alternating sugars, N-acetylgalactosamine and glucuronic acid, and is a fundamental component of the extracellular matrix in connective tissues, cartilage, and bone . Its primary research value lies in its unique biochemical properties, including high water solubility and the ability to resist compression, making it a critical subject of study in cartilage biomechanics and tissue engineering . In research models, this compound sulfate has demonstrated a multi-faceted mechanism of action for joint health, stimulating the synthesis of proteoglycans and hyaluronic acid while inhibiting proteolytic enzymes and pro-inflammatory mediators like nitric oxide and interleukin-1 . Beyond orthopedics, its applications are diverse; it serves as an effective biomaterial for targeted drug delivery systems, a key component in hydrogels for wound healing, and a substrate for studying molecular interactions in neural tissues and viral infections . Sourced from terrestrial and marine organisms, its molecular weight and sulfation pattern (including types A, C, D, and E) vary significantly, directly influencing its bioactivity and suitability for specific investigative pathways . This product is presented for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Several studies have shown that proteoglycan synthesis in vitro increases when chondroitin is added to cultures of chondrocytes and synoviocytes. The mechanism by which this occurs is unknown, but increased RNA synthesis has been observed, as well as TNF-alpha inhibition and IL-1beta antagonism.
Articular cartilage is catabolized by proteinases and elastases that are elaborated from chondrocytes and leukocytes, respectively. In both in vitro and in vivo studies with rodents, a modest decrease in elastase activity was seen following chondroitin administration. A similar chondroitin effect on neutral proteases has also been observed. The mechanism of this apparent inhibitory effect of chondroitin may be ionic disruption at the catalytic site of the enzyme. Chondroitin-6-sulfate may be more potent than chondroitin-4-sulfate. /Chondroitin sulfate/
It is believed that chrondroitin sulfate's possible efficacy in osteoarthritis derives from the fact that it is one of the two most abundant glycosaminoglycans (GAGs) in articular cartilage. Supplementation with the GAG seems, in part at least, to confer chondroprotection through its inhibitory action on some of the enzymes that damage cartilage. Further, by inhibiting other enzymes that can block transport of nutrients that nourish cartilage, this GAG may promote cartilage replacement. /Chondrotin sulfate/

CAS 编号

9007-27-6

分子式

C14H21NO11

分子量

379.32 g/mol

IUPAC 名称

(3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1

InChI 键

DLGJWSVWTWEWBJ-HGGSSLSASA-N

手性 SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)OC2[C@@H]([C@@H](C=C(O2)C(=O)O)O)O

规范 SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Chondroitin Sulfate Biosynthesis and its Role in the Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chondroitin sulfate (B86663) (CS) biosynthesis, its crucial functions within the extracellular matrix (ECM), and its involvement in cellular signaling. Detailed experimental protocols and quantitative data are presented to support research and development in this field.

Introduction to this compound Sulfate and the Extracellular Matrix

This compound sulfate is a sulfated glycosaminoglycan (GAG), a long, linear polysaccharide composed of repeating disaccharide units.[1] These units consist of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[2] CS chains are typically attached to a core protein, forming a proteoglycan.[1] this compound sulfate proteoglycans (CSPGs) are integral components of the extracellular matrix, the complex network of macromolecules that provides structural and biochemical support to surrounding cells.[3][4] The ECM, and by extension CSPGs, are involved in critical cellular processes including cell adhesion, migration, proliferation, and receptor binding.[3][4] The significant functional diversity of CSPGs is largely attributed to the structural variability of the CS chains themselves.[5]

This compound Sulfate Biosynthesis

The biosynthesis of this compound sulfate is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[6]

Step 1: Linkage Region Synthesis The process begins with the formation of a tetrasaccharide linkage region attached to a specific serine residue on a core protein.[1][6] This linker consists of four monosaccharides added in a specific sequence: Xylose (Xyl) - Galactose (Gal) - Galactose (Gal) - Glucuronic Acid (GlcA).[1][7] A series of specific glycosyltransferases catalyze the addition of each sugar.[6]

Step 2: Chain Elongation Following the linkage region, the repeating disaccharide units of GlcA and N-acetylgalactosamine (GalNAc) are alternately added to the growing chain.[2] This polymerization is catalyzed by bifunctional enzymes known as this compound synthases, which possess both glucuronosyltransferase and N-acetylgalactosaminyltransferase activities.[2] A this compound polymerizing factor is also required for this process.[2]

Step 3: Sulfation As the polysaccharide chain is elongated, it undergoes sulfation by specific sulfotransferases.[6] The sulfate groups are typically added to the 4-O or 6-O position of the GalNAc residues, and occasionally to the 2-O position of the GlcA residues.[7] This sulfation pattern is a key determinant of the biological function of the CS chain.

Step 4: Epimerization (for Dermatan Sulfate) In the synthesis of dermatan sulfate (DS), a portion of the D-glucuronic acid residues are converted to L-iduronic acid by an epimerase.[6]

Chondroitin_Sulfate_Biosynthesis CoreProtein Core Protein XylT Xylosyltransferase (XT) CoreProtein->XylT CoreProtein_Xyl Xyl-Ser-Core Protein XylT->CoreProtein_Xyl GalT1 GalT1 CoreProtein_Xyl->GalT1 CoreProtein_Xyl_Gal CoreProtein_Xyl_Gal GalT1->CoreProtein_Xyl_Gal GalT2 GalT2 GlcAT1 GlcAT1 ChSy ChSy Sulfotransferases Sulfotransferases Linker_trisaccharide Linker_trisaccharide Linker_tetrasaccharide Linker_tetrasaccharide CS_Chain CS_Chain Sulfated_CS Sulfated_CS

Role of this compound Sulfate in the Extracellular Matrix

CSPGs are critical for the structure and function of the ECM.

  • Structural Support and Tissue Mechanics: In tissues like cartilage, the high concentration of negatively charged sulfate groups on CS chains attracts water, creating a swelling pressure that provides resistance to compression.[1]

  • ECM Assembly and Organization: CSPGs interact with other ECM components such as collagen, fibronectin, and laminin, contributing to the overall architecture and stability of the matrix.[4]

  • Regulation of Cell Behavior: CSPGs can influence cell adhesion and migration by interacting with cell surface receptors.[4]

  • Growth Factor Sequestration and Presentation: The negatively charged CS chains can bind to and sequester various growth factors and cytokines, creating a local reservoir of these signaling molecules within the ECM.[8][9] This interaction can modulate the activity and availability of growth factors to their receptors on the cell surface.[8][9]

ECM_Roles_of_CS cluster_Structural Structural & Mechanical Roles cluster_Signaling Signaling & Regulatory Roles CSPG This compound Sulfate Proteoglycan (CSPG) Tissue_Hydration Tissue Hydration & Osmotic Pressure CSPG->Tissue_Hydration attracts water ECM_Assembly ECM Assembly & Organization CSPG->ECM_Assembly interacts with collagen, fibronectin Growth_Factor_Binding Growth Factor & Cytokine Binding CSPG->Growth_Factor_Binding sequesters & presents Cell_Adhesion Modulation of Cell Adhesion & Migration CSPG->Cell_Adhesion Receptor_Interaction Interaction with Cell Surface Receptors CSPG->Receptor_Interaction Compression_Resistance Resistance to Compression Tissue_Hydration->Compression_Resistance

This compound Sulfate in Signaling Pathways

CSPGs are not merely structural components but also active participants in cellular signaling.

  • Modulation of Growth Factor Signaling: By binding to growth factors like Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factors (FGFs), CSPGs can either enhance or inhibit their signaling activity.[10] For instance, the sulfation pattern of CS can determine the binding affinity for specific growth factors and influence their interaction with their receptors.[10][11]

  • Co-receptors: In some cases, CSPGs can act as co-receptors, forming a complex with a ligand and its primary receptor to facilitate signal transduction. This is a well-established mechanism for heparan sulfate proteoglycans and is also thought to occur with CSPGs.[10]

  • Inhibition of Axonal Regeneration: In the central nervous system, CSPGs are upregulated after injury and are major components of the glial scar, which inhibits axon regeneration.[4]

TGF_beta_Signaling_Modulation cluster_ECM Extracellular Space cluster_Cell Cell TGF_beta TGF-β CSPG CSPG (e.g., Decorin, Biglycan) TGF_beta->CSPG Binding & Sequestration TGF_beta_Receptor TGF-β Receptor Complex TGF_beta->TGF_beta_Receptor Binding & Activation CSPG->TGF_beta_Receptor Modulates Receptor Interaction Smad Smad Phosphorylation TGF_beta_Receptor->Smad Signal Transduction Gene_Expression Target Gene Expression Smad->Gene_Expression

Experimental Protocols

Quantification of Sulfated Glycosaminoglycans (sGAGs) using the Dimethylmethylene Blue (DMMB) Assay

Principle: The DMMB dye binds to the negatively charged sulfate groups of GAGs, causing a colorimetric shift that can be measured spectrophotometrically.[12]

Methodology:

  • Reagent Preparation: Prepare the DMMB dye solution by dissolving 16 mg of DMMB in 1 liter of water containing 3.04 g glycine, 1.6 g NaCl, and 95 ml of 0.1 M acetic acid. The final pH should be approximately 3.0.[12][13]

  • Standard Curve: Prepare a standard curve using known concentrations of this compound 4-sulfate (e.g., 0-500 µg/ml).[12][13]

  • Sample Preparation: Dilute biological samples (e.g., cell culture media, tissue digests) as needed.

  • Assay: In a 96-well plate, add 20 µl of each standard or sample. Add 200 µl of the DMMB reagent to each well.[12][13]

  • Measurement: Immediately read the absorbance at 525 nm using a microplate reader. The GAG-DMMB complex can precipitate over time, so prompt measurement is crucial.[12]

Disaccharide Analysis by HPLC

Principle: This method allows for the quantification of different CS disaccharide units, providing information on the sulfation pattern. It involves enzymatic digestion of CS chains into disaccharides, fluorescent labeling, and separation by High-Performance Liquid Chromatography (HPLC).[14][15]

Methodology:

  • Enzymatic Digestion: Digest the purified GAG samples with chondroitinase ABC, which cleaves the polysaccharide chains into unsaturated disaccharides.[16]

  • Fluorophore Labeling: Label the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC).[14]

  • HPLC Separation: Separate the labeled disaccharides using a suitable HPLC column (e.g., a C18 reverse-phase column or an amino column).[15][16]

  • Detection and Quantification: Detect the fluorescently labeled disaccharides using a fluorescence detector. Quantify the different disaccharide species by comparing their peak areas to those of known standards.[15]

HPLC_Workflow Sample Biological Sample (e.g., Tissue, Synovial Fluid) Extraction GAG Extraction & Purification Sample->Extraction Digestion Enzymatic Digestion (Chondroitinase ABC) Extraction->Digestion Disaccharides Unsaturated Disaccharides Digestion->Disaccharides Labeling Fluorophore Labeling (e.g., AMAC) Disaccharides->Labeling Labeled_Disaccharides Labeled Disaccharides Labeling->Labeled_Disaccharides HPLC HPLC Separation Labeled_Disaccharides->HPLC Analysis Fluorescence Detection & Quantification HPLC->Analysis

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sulfate.

Table 1: this compound Sulfate Concentrations in Human Tissues

Tissue Concentration (mg/g dry weight) Reference
Articular Cartilage 50 - 100 [1]
Aorta 5 - 10 [17]

| Skin | 2 - 5 |[17] |

Table 2: Binding Affinities of CS to Growth Factors

Interacting Molecules Dissociation Constant (Kd) Method Reference
Decorin (DS) - TGF-β1 ~30 nM Surface Plasmon Resonance [10]
This compound Sulfate - FGF-10 Sulfation-dependent Cell-based assays [10]

| this compound Sulfate - Histone (model protein) | Desulfation increases release | Hydrogel release assay |[18] |

Table 3: Effects of this compound Sulfate on Cellular Processes

Cell Type Treatment Effect Quantitative Change Reference
Human Chondrocytes This compound Sulfate Increased cell proliferation Varies with concentration [19]
Human Mesenchymal Stem Cells Desulfated CS hydrogels Upregulation of Collagen II gene expression ~115-fold increase [11]

| Human Mesenchymal Stem Cells | Desulfated CS hydrogels | Upregulation of Aggrecan gene expression | ~23-fold increase |[11] |

Conclusion

This compound sulfate is a fundamentally important component of the extracellular matrix, with diverse roles in tissue structure, mechanics, and cellular signaling. A thorough understanding of its biosynthesis and structure-function relationships is critical for developing therapeutic strategies for a range of diseases, including osteoarthritis, cancer, and central nervous system injuries.[1][4][5] The experimental methods outlined in this guide provide a robust framework for investigating the complex biology of this compound sulfate and for the development of novel CS-based therapeutics and diagnostics.

References

The Intricate Dance of Sugars and Signals: A Technical Guide to the Molecular Mechanisms of Chondroitin Sulfate in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Crosstalk Modulated by Chondroitin Sulfate (B86663), Offering Insights for Researchers, Scientists, and Drug Development Professionals.

This compound sulfate (CS), a major glycosaminoglycan (GAG) in the extracellular matrix, is increasingly recognized not just as a structural component, but as a critical modulator of a wide array of cellular signaling pathways that govern physiological and pathological processes. This technical guide elucidates the core molecular mechanisms by which CS and its various sulfation patterns influence key signaling cascades, providing a foundational understanding for the development of novel therapeutic strategies.

Introduction: this compound Sulfate as a Signaling Modulator

This compound sulfate proteoglycans (CSPGs), consisting of a core protein covalently attached to one or more CS chains, are ubiquitously present on the cell surface and within the extracellular matrix. The linear CS chains are composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). The specific sulfation patterns of these disaccharides, most commonly at the 4-O (CS-A) and 6-O (CS-C) positions of GalNAc, but also including di- and tri-sulfated forms (CS-D, CS-E, etc.), create a "sulfation code" that dictates their interaction with a diverse range of signaling molecules. These interactions can either promote or inhibit signaling pathways, highlighting the nuanced and context-dependent roles of CS in cellular communication.

Modulation of Key Signaling Pathways by this compound Sulfate

This compound sulfate has been shown to interact with and modulate several critical signaling pathways, including Wnt/β-catenin, Transforming Growth Factor-β (TGF-β), Toll-like Receptor (TLR), and various growth factor signaling cascades.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. This compound sulfate can act as both a co-receptor and an inhibitor of this pathway.

Specifically, certain sulfation patterns, such as the E-disaccharide unit (CS-E), have been shown to bind directly to the Wnt3a ligand. This interaction can modulate the binding of Wnt3a to its receptor complex, consisting of Frizzled and LRP5/6. For instance, exogenous CS-E can inhibit Wnt3a-mediated activation of the LRP6 receptor, thereby downregulating β-catenin signaling.[1][2] In some contexts, CSPGs can facilitate the formation of a Wnt signaling complex, enhancing pathway activation. The precise role of CS in Wnt signaling is therefore dependent on the specific CSPG, the sulfation pattern of the CS chains, and the cellular context.

Wnt_Signaling cluster_destruction Wnt3a Wnt3a Frizzled Frizzled Wnt3a->Frizzled LRP6 LRP6 Wnt3a->LRP6 CSE This compound Sulfate-E (CS-E) CSE->Wnt3a Inhibits binding CSE->LRP6 Inhibits activation Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P DestructionComplex Destruction Complex APC APC Axin Axin TCFLEF TCF/LEF BetaCatenin->TCFLEF TargetGenes Target Gene Expression TCFLEF->TargetGenes DestructionComplex->BetaCatenin

Fig 1. Modulation of Wnt/β-catenin signaling by CS-E.
Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. CSPGs, such as decorin and biglycan, are well-known interactors with TGF-β.

The CS chains of these proteoglycans can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby regulating its bioavailability to its receptors. This interaction can either inhibit or enhance TGF-β signaling depending on the specific context and the proteoglycan involved. For instance, decorin is generally considered an inhibitor of TGF-β signaling. Furthermore, TGF-β itself can regulate the expression and sulfation patterns of CSPGs, creating a complex feedback loop. TGF-β has been shown to increase the expression of this compound-4-sulfotransferase, leading to an increase in 4-sulfated CS chains, which in turn can influence neuronal growth.[3]

TGFb_Signaling TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Smad23 Smad2/3 CSPG This compound Sulfate Proteoglycan (e.g., Decorin) CSPG->TGFb Sequesters TGFbR->Smad23 P SmadComplex Smad2/3-Smad4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes

Fig 2. Regulation of TGF-β signaling by CSPGs.
Toll-like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This compound sulfate can modulate TLR signaling, particularly TLR4, which is the receptor for lipopolysaccharide (LPS).

CS has been shown to inhibit LPS-induced activation of TLR4, thereby attenuating the downstream inflammatory cascade, including the activation of NF-κB and the production of pro-inflammatory cytokines.[4] This anti-inflammatory effect is dependent on the concentration and sulfation pattern of the CS. For instance, certain CS preparations can suppress CpG-induced IL-6 secretion, which is mediated by TLR9.[5] This positions CS as a potential therapeutic agent for inflammatory conditions.

TLR_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 CS This compound Sulfate CS->TLR4 Inhibits activation TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes

Fig 3. Inhibition of TLR4 signaling by this compound Sulfate.
Growth Factor Signaling

This compound sulfate plays a crucial role in modulating the activity of various growth factors, including Fibroblast Growth Factors (FGFs). CSPGs can act as co-receptors, presenting growth factors to their high-affinity receptors and thereby enhancing signaling.

The sulfation pattern of CS is critical for these interactions. For example, specific sulfated motifs within CS chains can create binding sites for growth factors like FGF-2.[6] The binding affinity of these interactions is dependent on the specific CS isoform. This modulation of growth factor signaling by CS has profound effects on processes such as cell proliferation, migration, and angiogenesis.

GF_Signaling GF Growth Factor (e.g., FGF-2) CSPG This compound Sulfate Proteoglycan GF->CSPG Binds FGFR Growth Factor Receptor (FGFR) GF->FGFR CSPG->FGFR Presents GF RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Fig 4. CS as a co-receptor in Growth Factor signaling.

Quantitative Data on this compound Sulfate-Protein Interactions

The affinity of CS for its binding partners is a key determinant of its biological activity. The following tables summarize available quantitative data on these interactions.

Table 1: Binding Affinities of this compound Sulfate Isoforms to FGF-2

This compound Sulfate DerivativekD1 (μM)kD2 (nM)
Marine CS-1~1.31~3.88
Marine CS-2~130~1.8
2-O-sulfated CS (CS-15)-High Affinity
3-O-sulfated CS (CS-13)6.6No tight binding
Data from Surface Plasmon Resonance (SPR) studies.[6]

Table 2: Inhibitory Effects of this compound Sulfate on Cellular Signaling

Signaling PathwayCS IsoformEffectConcentrationCell Type
Wnt/β-cateninCS-E~75% inhibition of TOPFLASH activity5 µg/mlNIH3T3 fibroblasts
TLR4/NF-κBCSAttenuation of NF-κB activity10-200 µg/mlTHP-1 macrophages
TLR9CS-A oligosaccharidesSuppression of CpG-induced IL-6 secretionNot specifiedJ774.1 macrophages
Data from various in vitro assays.[2][4][5]

Experimental Protocols

A thorough understanding of the molecular mechanisms of CS requires robust experimental methodologies. Below are outlines of key experimental protocols used to investigate CS-protein interactions and their effects on cellular signaling.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

SPR_Workflow Immobilize 1. Immobilize Ligand (e.g., Growth Factor) on Sensor Chip Inject 2. Inject Analyte (this compound Sulfate) at various concentrations Immobilize->Inject Measure 3. Measure Change in Refractive Index (Response Units) Inject->Measure Analyze 4. Analyze Sensorgram to Determine Association (ka), Dissociation (kd), and Affinity (KD) Constants Measure->Analyze

References

The Structural Diversity and Biological Functions of Chondroitin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate (B86663) (CS) is a ubiquitous and structurally complex glycosaminoglycan (GAG) that plays a pivotal role in a myriad of biological processes. As a major component of the extracellular matrix (ECM) and cell surfaces, CS is critically involved in tissue development, cell signaling, and the pathogenesis of numerous diseases. Its structural heterogeneity, arising from variations in chain length and sulfation patterns, dictates its specific interactions with a wide array of proteins, thereby modulating their functions. This technical guide provides an in-depth exploration of the structural diversity of this compound sulfate and its multifaceted biological roles, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Structural Diversity of this compound Sulfate

This compound sulfate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc).[1] The immense structural diversity of CS arises from two primary features: the length of the polysaccharide chain and the pattern of sulfation on the disaccharide units.[1]

Sulfation Patterns: The "Sulfation Code"

The hydroxyl groups of the GalNAc and GlcA residues can be sulfated at various positions, creating a "sulfation code" that determines the biological activity of the CS chain.[2] The most common sulfation patterns give rise to different types of CS, each with distinct properties and tissue distribution.

Table 1: Common Types of this compound Sulfate and Their Disaccharide Structures

This compound Sulfate TypeDisaccharide StructurePredominant Source(s)
This compound Sulfate A (CS-A) GlcAβ1-3GalNAc4SCartilage, cornea, bone
This compound Sulfate C (CS-C) GlcAβ1-3GalNAc6SCartilage, tendons, skin
This compound Sulfate D (CS-D) GlcA2Sβ1-3GalNAc6SShark cartilage, brain
This compound Sulfate E (CS-E) GlcAβ1-3GalNAc4,6diSSquid cartilage, secretory granules
Dermatan Sulfate (CS-B) IdoAα1-3GalNAc4SSkin, tendons, blood vessels

Note: IdoA (L-iduronic acid) is an epimer of GlcA.[3]

The relative abundance of these disaccharide units can vary significantly between different tissues and species, as well as with age and in disease states.[4]

Table 2: Disaccharide Composition of this compound Sulfate from Various Tissues

Tissue SourceΔDi-0S (%)ΔDi-4S (%)ΔDi-6S (%)Other Disulfated (%)Reference
Sturgeon Bone ~7~38~55-[5]
Adult Mouse Brain -87.2--[4]
P7 Mouse Brain -58.4--[4]
Human Motor Cortex ~5~85~10<1[4]
Chain Length and Heterogeneity

This compound sulfate chains are heterogeneous in length, typically ranging from 20 to 200 disaccharide units. This variation in chain length further contributes to the structural diversity and functional specificity of CS proteoglycans.[6]

Biological Functions of this compound Sulfate

The structural diversity of this compound sulfate underpins its involvement in a wide range of biological functions, from providing structural support to tissues to modulating complex cellular signaling pathways.

Role in the Extracellular Matrix and Tissue Homeostasis

As a major component of the ECM, particularly in cartilage, CS contributes to the tissue's biomechanical properties, such as its resistance to compression.[7] It interacts with other ECM components, including collagen and elastin, to maintain tissue integrity. In osteoarthritis, the degradation of CS contributes to the breakdown of cartilage and the progression of the disease.

Modulation of Cell Signaling Pathways

This compound sulfate proteoglycans (CSPGs) act as co-receptors for various growth factors and morphogens, thereby modulating their signaling activities. The specific sulfation patterns of CS chains determine their binding affinity and specificity for different signaling molecules.[2][8]

This compound sulfate plays a crucial role in the regulation of the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis.[9] Certain sulfation patterns, such as that of CS-E, can directly interact with Wnt ligands and their receptors, influencing downstream signaling events.[6] For instance, CS-E has been shown to inhibit Wnt3a signaling by negatively regulating the activation of the LRP6 receptor.[6]

Wnt_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Co-receptor Frizzled->LRP6 Dsh Dishevelled (Dsh) LRP6->Dsh activates GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin Axin->GSK3b APC APC APC->Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates CS_E This compound Sulfate E (CS-E) CS_E->LRP6 inhibits activation

Diagram 1: Modulation of the Wnt Signaling Pathway by this compound Sulfate E.

The TGF-β signaling pathway, which regulates cell growth, differentiation, and apoptosis, is also influenced by this compound sulfate.[10] TGF-β can induce the expression of CSPGs, and in turn, the sulfation pattern of these CSPGs can modulate TGF-β signaling.[11] For instance, TGF-β-induced expression of certain CSPGs can be mediated through non-Smad signaling pathways, such as the PI3K-Akt-mTOR pathway.[11]

TGFb_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates PI3K PI3K TGFbRI->PI3K activates (non-SMAD) SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_complex SMAD Complex SMAD4->SMAD_complex Target_Genes_SMAD Target Gene Transcription (SMAD-dependent) SMAD_complex->Target_Genes_SMAD regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Target_Genes_nonSMAD CSPG Expression (non-SMAD-dependent) mTOR->Target_Genes_nonSMAD induces CSPG This compound Sulfate Proteoglycan (CSPG) Target_Genes_nonSMAD->CSPG leads to synthesis of

Diagram 2: TGF-β Signaling and this compound Sulfate Proteoglycan Expression.

This compound sulfate can also modulate the activity of fibroblast growth factors (FGFs), which are key regulators of cell proliferation, differentiation, and angiogenesis.[12] The interaction between CS and FGFs is dependent on the specific sulfation pattern of the CS chain.[1] For example, certain oversulfated CS structures, like CS-E, have been shown to bind strongly to various FGFs, suggesting a role as a co-receptor in FGF signaling.[13]

Table 3: Binding Affinities of this compound Sulfate Variants to FGF-2

This compound Sulfate VariantkD1 (μM)kD2 (nM)Reference
CS-1 (from Chimaera monstrosa) ~1.31~3.88[1]
CS-2 (from Galeus melastomus) ~130~1.8[1]
CS-13 (3-O-sulfated) 6.6-[1]
CS-15 (2-O-sulfated) --[1]

Note: The binding of CS to FGF-2 often follows a two-state model, with an initial weak binding (kD1) followed by a tighter interaction (kD2).[1]

FGF_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGF Receptor (FGFR) FGF->FGFR binds Dimerization FGFR Dimerization & Autophosphorylation FGFR->Dimerization induces CSPG This compound Sulfate Proteoglycan (CSPG) CSPG->FGF binds & presents to Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling activates Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream_Signaling->Cellular_Response leads to

Diagram 3: Role of this compound Sulfate in FGF Signaling.

Experimental Protocols

The study of this compound sulfate's structure and function relies on a variety of specialized experimental techniques.

Structural Analysis of this compound Sulfate

A common workflow for the structural characterization of this compound sulfate involves enzymatic digestion followed by chromatographic and/or mass spectrometric analysis of the resulting disaccharides.[14]

CS_Structural_Analysis_Workflow Start Sample containing CSPGs Extraction Extraction & Purification of CSPGs Start->Extraction Digestion Enzymatic Digestion (e.g., Chondroitinase ABC) Extraction->Digestion Labeling Fluorescent Labeling of Disaccharides (optional) Digestion->Labeling Separation Separation of Disaccharides (HPLC or CE) Labeling->Separation Detection Detection & Quantification (UV, Fluorescence, or MS) Separation->Detection Analysis Data Analysis: Disaccharide Composition Detection->Analysis

Diagram 4: Experimental Workflow for this compound Sulfate Structural Analysis.

A widely used method for determining the disaccharide composition of this compound sulfate involves the following steps:

  • Enzymatic Digestion: The purified this compound sulfate is digested with a specific chondroitinase, such as chondroitinase ABC, which cleaves the polysaccharide chain into unsaturated disaccharides.[15]

  • Derivatization (Optional but Recommended for Fluorescence Detection): The resulting disaccharides can be labeled with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enhance detection sensitivity.[16]

  • HPLC Separation: The labeled or unlabeled disaccharides are separated using a suitable HPLC column, typically a strong anion-exchange (SAX) or reversed-phase column with an ion-pairing agent.[15]

  • Detection and Quantification: The separated disaccharides are detected by UV absorbance (for unlabeled disaccharides) or fluorescence detection (for labeled disaccharides).[16] The amount of each disaccharide is quantified by comparing its peak area to that of known standards.

Analysis of Biological Functions

A variety of cell-based assays are employed to investigate the biological functions of this compound sulfate.

This assay is used to assess the ability of cells to adhere to a substrate coated with this compound sulfate or CSPGs. A general protocol is as follows:

  • Coating of Multi-well Plates: The wells of a multi-well plate are coated with a solution of the this compound sulfate of interest and incubated to allow for adsorption to the surface.

  • Blocking: The remaining uncoated surface of the wells is blocked with a solution of bovine serum albumin (BSA) or another inert protein to prevent non-specific cell adhesion.

  • Cell Seeding: A suspension of cells is added to the coated wells and incubated for a specific period to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification of Adherent Cells: The number of adherent cells is quantified, typically by staining the cells with a dye such as crystal violet and measuring the absorbance, or by using a fluorescent cell viability indicator.

These assays are used to investigate the interaction between this compound sulfate and specific proteins, such as growth factors or their receptors.

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based approach:

    • A microplate is coated with the protein of interest.

    • The plate is then incubated with different concentrations of this compound sulfate.

    • A specific antibody against this compound sulfate, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound this compound sulfate.

  • Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of the binding kinetics and affinity between this compound sulfate and a protein. One of the interactants is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured.[1]

Biological_Function_Workflow Start Hypothesis: CS of specific structure has a biological function In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Adhesion Cell Adhesion Assay In_Vitro_Assays->Cell_Adhesion Receptor_Binding Receptor Binding Assay (ELISA, SPR) In_Vitro_Assays->Receptor_Binding Cell_Migration Cell Migration/Invasion Assay In_Vitro_Assays->Cell_Migration Cell_Proliferation Cell Proliferation Assay In_Vitro_Assays->Cell_Proliferation Gene_Expression Gene Expression Analysis (qPCR, Western Blot) In_Vitro_Assays->Gene_Expression Cell_Culture_Models Cell Culture Models In_Vitro_Assays->Cell_Culture_Models Data_Analysis Data Analysis & Interpretation Cell_Adhesion->Data_Analysis Receptor_Binding->Data_Analysis Cell_Migration->Data_Analysis Cell_Proliferation->Data_Analysis Gene_Expression->Data_Analysis Primary_Cells Primary Cells Cell_Culture_Models->Primary_Cells Cell_Lines Cell Lines Cell_Culture_Models->Cell_Lines 3 3 Cell_Culture_Models->3 In_Vivo_Models In Vivo Models (e.g., Animal models of disease) Cell_Culture_Models->In_Vivo_Models D_Cultures 3D Culture Systems In_Vivo_Models->Data_Analysis

Diagram 5: General Workflow for Investigating the Biological Functions of this compound Sulfate.

Conclusion

The structural diversity of this compound sulfate, encoded by its chain length and intricate sulfation patterns, is fundamental to its diverse biological functions. As our understanding of the "sulfation code" and its role in modulating key signaling pathways deepens, so too does the potential for developing novel therapeutic strategies targeting this compound sulfate in a range of diseases, from osteoarthritis to cancer and neurological disorders. The continued application of advanced analytical techniques and well-designed biological assays will be crucial in further unraveling the complexities of this compound sulfate biology and harnessing its therapeutic potential.

References

The Evolving Narrative of Chondroitin: From Cartilage Component to Complex Regulator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and Shifting Perspectives in Chondroitin Research

Introduction

This compound sulfate (B86663), a sulfated glycosaminoglycan, is a fundamental component of the extracellular matrix in various tissues, most notably cartilage.[1][2] Initially identified as a key structural element providing resistance to compression, the understanding of this compound's role has evolved dramatically.[2] Once viewed as a relatively inert structural polysaccharide, it is now recognized as a dynamic and complex biomolecule involved in a myriad of cellular processes, including cell signaling, neural development, and inflammation.[1][3] This guide delves into the historical journey of this compound research, from its initial discovery to the current understanding of its multifaceted biological functions, providing researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable molecule.

The Dawn of Discovery and Structural Elucidation

The story of this compound begins in the late 19th century with its initial isolation from cartilage.[4] While early work by researchers like Fischer and Boedeker in 1861 laid the groundwork, it was the meticulous studies in the early to mid-20th century that began to unravel its chemical nature.[4] Decades later, the structural properties of this compound were more clearly resolved, with significant contributions from Levene and La Forge in 1913.[4]

A pivotal moment in this compound research was the discovery that it exists as part of a larger macromolecule, a proteoglycan. In the 1950s, the first this compound sulfate-bearing proteoglycan, aggrecan, was isolated from bovine nasal septum.[4] This discovery shifted the perspective from this compound as a free polysaccharide to a component of a complex protein-carbohydrate conjugate.[4]

From Structural Scaffolding to a Bioactive Signaling Molecule

For much of the 20th century, the primary role attributed to this compound sulfate was structural, particularly in providing cartilage with its compressive strength.[2] However, emerging research has unveiled its active participation in intricate signaling pathways. This compound sulfate proteoglycans (CSPGs) are now known to be potent modulators of cell behavior and are particularly recognized for their inhibitory role in axon regeneration following injury to the central nervous system.[1][5]

CSPGs exert their effects by interacting with various transmembrane receptors.[5] For instance, in the context of neural injury, CSPGs in the glial scar can bind to receptors like Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase, which in turn can activate downstream signaling cascades, such as the RhoA/ROCK pathway, leading to the inhibition of axon growth.[1][5][6] Beyond the nervous system, CSPGs are also involved in modulating other critical signaling pathways, including Hedgehog, Wnt, and fibroblast growth factor signaling.[3][7]

Quantitative Insights into this compound

The quantification of this compound sulfate has been crucial for understanding its distribution and function. Early research focused on gravimetric and colorimetric methods, which provided initial estimates of its content in various tissues. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and enzymatic digestion assays, have enabled more precise and sensitive quantification.[8][9]

Below is a summary of representative quantitative data from various studies, highlighting the concentration of this compound sulfate in different biological samples.

SourceMethodThis compound Sulfate ConcentrationReference
Buffalo Tracheal CartilageDimethylmethylene blue assay62.05 ± 1.12 mg/g[10]
Buffalo Nasal CartilageDimethylmethylene blue assay60.47 ± 1.19 mg/g[10]
Buffalo Joint CartilageDimethylmethylene blue assay60.76 ± 0.38 mg/g[10]
Osteoarthritic Synovial FluidHPLCVaries by patient group[11]
Knee-Injury Synovial FluidHPLCVaries by patient group[11]
Pharmaceutical Raw MaterialsSAX-HPLC after enzymatic digestion39.5 ± 0.1% to 105.6 ± 0.1%[8]
Ophthalmic SolutionSAX-HPLC after enzymatic digestion103.3 ± 1.2%[8]

Key Experimental Protocols in this compound Research

The methodologies to study this compound have evolved significantly over time, from classical biochemical extractions to sophisticated analytical techniques.

Early Extraction and Purification Protocol (Generalized)
  • Tissue Homogenization: The source tissue (e.g., cartilage) is minced and homogenized in a suitable buffer.

  • Proteolysis: The homogenate is treated with proteolytic enzymes, such as papain, to digest the core proteins of the proteoglycans and release the glycosaminoglycan chains.[10]

  • Precipitation: this compound sulfate is selectively precipitated from the digest using agents like cetylpyridinium (B1207926) chloride or organic solvents.

  • Purification: The precipitate is redissolved and further purified through dialysis and repeated precipitation steps to remove contaminants.[10]

  • Lyophilization: The purified this compound sulfate is freeze-dried to obtain a stable powder.[10]

Modern Quantitative Analysis using HPLC
  • Sample Preparation: The sample containing this compound sulfate (e.g., tissue extract, pharmaceutical preparation) is prepared. For complex matrices like soft capsules, an initial extraction with hexane (B92381) and phenol-chloroform may be required to remove lipids and proteins.[8]

  • Enzymatic Digestion: The sample is incubated with a specific enzyme, chondroitinase ABC, which depolymerizes this compound sulfate into its constituent disaccharide units.[8]

  • Chromatographic Separation: The resulting disaccharides are separated using strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[8]

  • Quantification: The amount of each disaccharide is quantified by comparing the peak areas to those of known standards. The total this compound sulfate content is then calculated from the sum of the disaccharide peak areas.[8]

Visualizing the Complexity: Signaling Pathways and Research Evolution

The intricate roles of this compound sulfate are best understood through the visualization of the molecular interactions and the progression of scientific thought.

Chondroitin_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Intracellular Intracellular Signaling CSPG CSPG PTP_sigma PTPσ Receptor CSPG->PTP_sigma Binding RhoA RhoA PTP_sigma->RhoA Activation ROCK ROCK RhoA->ROCK Activation GrowthCone Growth Cone Collapse (Axon Growth Inhibition) ROCK->GrowthCone Phosphorylation

Caption: CSPG-mediated inhibition of axon growth via the PTPσ/RhoA/ROCK pathway.

The conceptual understanding of this compound has also undergone a significant transformation over the decades.

Caption: The evolution of scientific understanding of this compound.

Conclusion

The journey of this compound research is a testament to the dynamic nature of scientific inquiry. From its initial characterization as a static structural component of cartilage to its current status as a key player in complex signaling networks, the story of this compound continues to unfold. For researchers and drug development professionals, a deep appreciation of this historical and evolving perspective is essential for harnessing the full therapeutic potential of this remarkable biomolecule. Future investigations will undoubtedly uncover even more intricate functions and applications for this compound sulfate in health and disease.

References

Preliminary Studies on the Effects of Chondroitin on Nerve Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Following injury to the nervous system, the formation of a glial scar creates a potent chemical barrier to axonal regeneration, largely due to the upregulation of Chondroitin Sulfate (B86663) Proteoglycans (CSPGs). These molecules actively inhibit neurite outgrowth and contribute significantly to the failure of functional recovery. A primary therapeutic strategy involves the enzymatic degradation of the inhibitory this compound sulfate glycosaminoglycan (GAG) chains on CSPGs using the bacterial enzyme Chondroitinase ABC (ChABC). This guide provides an in-depth overview of the preliminary studies investigating this approach, detailing the molecular mechanisms, summarizing key quantitative data from in vivo and in vitro models, outlining representative experimental protocols, and visualizing the core biological and experimental processes.

The Inhibitory Role of this compound Sulfate Proteoglycans (CSPGs)

Upon injury to the Central Nervous System (CNS), reactive astrocytes form a glial scar, which acts as both a physical and chemical barrier to regenerating axons. A major component of this scar is a class of extracellular matrix molecules known as CSPGs.[1][2] These molecules are also potent inhibitors of regeneration in the Peripheral Nervous System (PNS) following injury.[3][4]

The inhibitory nature of CSPGs is primarily attributed to their long, unbranched GAG chains.[5] These chains interact with specific receptors on the neuronal growth cone, such as Protein Tyrosine Phosphatase sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase.[6][7] This ligand-receptor interaction triggers a downstream intracellular signaling cascade that is central to the inhibition of axon growth.

The primary therapeutic strategy to overcome this inhibition is the targeted degradation of the GAG chains using Chondroitinase ABC (ChABC), an enzyme that cleaves this compound sulfate into disaccharides, effectively removing the inhibitory signal.[5][8] This approach has been shown to promote axonal regeneration and functional recovery in multiple preclinical models.[1][8][9]

cluster_0 Inhibitory Cascade after Nerve Injury cluster_1 Therapeutic Intervention Injury Nerve Injury GlialScar Glial Scar Formation (Upregulation of CSPGs) Injury->GlialScar Inhibition Inhibitory Extracellular Matrix GlialScar->Inhibition GrowthConeCollapse Growth Cone Collapse & Regeneration Failure Inhibition->GrowthConeCollapse Degradation Degradation of CS-GAG Chains Inhibition->Degradation ChABC Action ChABC Chondroitinase ABC (ChABC) ChABC->Degradation Permissive Permissive Matrix Degradation->Permissive Regeneration Axon Regeneration & Sprouting Permissive->Regeneration

Caption: Overview of CSPG inhibition and ChABC therapeutic action.

Molecular Mechanism: The Rho-ROCK Signaling Pathway

The binding of CSPG-GAG chains to neuronal receptors like PTPσ initiates an intracellular signaling cascade that converges on the activation of RhoA, a small GTPase.[10][11] Activated RhoA (RhoA-GTP) in turn activates its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[7] ROCK activation leads to the phosphorylation and inhibition of molecules that promote actin depolymerization, such as LIM kinase (LIMK), resulting in the collapse of the growth cone's actin cytoskeleton and the cessation of axonal growth.[7][11] Blocking this pathway, either by degrading CSPGs with ChABC or by using specific ROCK inhibitors (e.g., Y-27632), has been shown to overcome growth inhibition.[4][11]

CSPG This compound Sulfate Proteoglycan (CSPG) Receptor PTPσ / LAR Receptors CSPG->Receptor binds RhoA_active RhoA-GTP (Active) Receptor->RhoA_active activates RhoA_inactive RhoA-GDP (Inactive) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK activates Actin Actin Cytoskeleton Dynamics ROCK->Actin inhibits Collapse Growth Cone Collapse Actin->Collapse

Caption: The CSPG-RhoA-ROCK inhibitory signaling pathway.

Data Presentation: Quantitative Outcomes of this compound-based Therapies

The efficacy of ChABC in promoting nerve regeneration has been quantified in numerous preclinical studies. The following tables summarize key findings from both CNS and PNS injury models.

Table 1: Effects of ChABC in Central Nervous System (CNS) Injury Models
ModelTreatmentKey Quantitative OutcomeResultReference
Rat Spinal Cord LacerationHigh-Dose ChABCNumber of Axons into Scar3.1x greater than control (P < .01)[6][12]
Rat Spinal Cord LacerationHigh-Dose ChABCLength of Axonal Growth9.9x greater than control (P < .01)[6][12]
Rat Spinal Cord HemisectionChABC (2.5 unit/ml)Regenerated Clarke's Nucleus Neurons12.8% increase in regenerated neurons[13]
Rat Nigrostriatal AxotomyChABCRegenerated Axons into Target (Striatum)~1045-1786 axons vs. near zero in controls[8]
Rat Spinal Cord ContusionChABCBasso-Beattie-Bresnahan (BBB) ScoreSignificant improvement vs. control from week 2 onward[3][14]
Rat Spinal Cord ContusionChABC + Hyperbaric OxygenBBB Score (at 4 weeks)Significantly greater than ChABC or HBO alone[3]
Table 2: Effects of ChABC in Peripheral Nervous System (PNS) Injury Models
ModelTreatmentKey Quantitative OutcomeResultReference
Rat Sciatic Nerve Graft (25mm)ChABC Pre-treatmentMuscle Contraction TensionIncreased muscular contraction tension vs. control[1][15]
Rat Sciatic Nerve Graft (25mm)ChABC Pre-treatmentTriceps Surae Muscle Weight RatioSignificantly higher recovery rate vs. control[1][15]
Rat Sciatic Nerve TransectionChABCFunctional Recovery (Kinematics)Improved limb length and orientation during locomotion[7][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for a key in vivo and in vitro experiment.

Protocol 1: In Vivo Spinal Cord Injury (SCI) and ChABC Treatment

This protocol describes a standard thoracic contusion injury model in rats to assess the effect of ChABC on locomotor recovery.

  • Animal Preparation: Adult female Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The surgical area over the thoracic spine is shaved and sterilized.

  • Laminectomy: A dorsal midline incision is made, and the paraspinous muscles are retracted to expose the thoracic vertebrae. A laminectomy is performed at the T9-T10 level to expose the spinal cord dura.

  • Spinal Cord Contusion: The animal is stabilized using vertebral clamps. A standardized contusion injury is induced using an impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 200 kdynes).

  • Treatment Administration: Immediately following contusion, a microcatheter is inserted intrathecally. Chondroitinase ABC (e.g., 10 µL of 20 U/mL solution) or a vehicle control (e.g., penicillinase or saline) is infused over several minutes.[2][17] The catheter may be left in place for repeated infusions.

  • Post-Operative Care: The muscle layers and skin are sutured. Animals receive post-operative analgesics, antibiotics, and manual bladder expression twice daily until autonomic function returns.

  • Functional Assessment: Locomotor recovery is assessed weekly for 4-8 weeks using the Basso-Beattie-Bresnahan (BBB) open-field locomotor scale.[2][3] The scale ranges from 0 (no hindlimb movement) to 21 (normal gait).

  • Histological Analysis: At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested. Tissue is sectioned and processed for immunohistochemistry to analyze glial scar formation (GFAP), CSPG expression (CS-56 antibody), CSPG degradation (2B6 antibody), and axonal regeneration (neurofilament or GAP-43 staining).[5][10]

start Anesthesia & Surgical Prep laminectomy T9/T10 Laminectomy start->laminectomy injury Spinal Cord Contusion (Impactor Device) laminectomy->injury grouping Randomization injury->grouping treat_chabc Intrathecal ChABC Infusion grouping->treat_chabc Treatment treat_control Vehicle Control Infusion grouping->treat_control Control postop Suturing & Post-Op Care treat_chabc->postop treat_control->postop behavior Weekly Behavioral Testing (BBB Score) postop->behavior endpoint Endpoint (e.g., 8 weeks) behavior->endpoint harvest Tissue Perfusion & Harvesting endpoint->harvest analysis Histological Analysis (IHC) harvest->analysis end Data Analysis analysis->end

Caption: Experimental workflow for an in vivo spinal cord injury model.
Protocol 2: In Vitro Neurite Outgrowth Assay on an Inhibitory Substrate

This assay quantifies the ability of ChABC to overcome CSPG-mediated inhibition of neurite extension from cultured neurons.

  • Substrate Preparation: 96-well culture plates are coated with a permissive substrate like laminin (B1169045) (e.g., 1-2 µg/ml). For inhibitory conditions, a mixture of laminin and CSPGs (e.g., 1 µg/mL) is added to the wells and incubated overnight at 4°C.[18][19] Wells are then washed with sterile PBS.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma) or primary neurons (e.g., embryonic dorsal root ganglia) are cultured.[11][19][20] For SH-SY5Y, cells may be pre-treated with retinoic acid to induce a neuronal phenotype.

  • Cell Plating: Cells are seeded onto the prepared substrates at a low density to allow for clear visualization of individual neurites.

  • Treatment: The culture medium is supplemented with either vehicle control or ChABC at a desired concentration.

  • Incubation: Cells are incubated for 24-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and stained. A neuronal marker like β-III tubulin is used to visualize the cell body and neurites. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Plates are imaged using a high-content automated microscope. Image analysis software is used to quantify neurite outgrowth parameters, such as the total neurite length per neuron, number of neurites, and number of branch points.

Conclusion and Future Directions

Preliminary studies consistently demonstrate that the enzymatic degradation of this compound sulfate chains with ChABC is a viable strategy for promoting axonal regeneration after nervous system injury. The mechanism of action, centered on overcoming the Rho-ROCK-mediated inhibition of the growth cone, is well-supported. Quantitative data from both CNS and PNS models show significant improvements in axonal growth and functional recovery.

However, challenges remain for clinical translation. The ChABC enzyme has limited thermal stability and a short physiological half-life, necessitating strategies for sustained and targeted delivery, such as viral vectors, hydrogels, or nanoparticles.[4] Furthermore, while ChABC effectively removes a key inhibitory barrier, combinatorial approaches that also provide growth-promoting factors or cellular support (e.g., Schwann cell transplantation) may be required to achieve robust, long-distance regeneration and meaningful functional restoration in humans.[10] Future research will focus on optimizing delivery systems and exploring synergistic combination therapies.

References

The Crucial Interplay: A Technical Guide to Chondroitin Sulfate and Growth Factor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chondroitin sulfate (B86663) (CS), a major component of the extracellular matrix, is increasingly recognized not just as a structural scaffold but as a key regulator of cellular signaling. Its interaction with various growth factors is pivotal in numerous physiological and pathological processes, including tissue development, wound healing, and cancer progression. This technical guide delves into the core aspects of this compound-growth factor interactions, providing a comprehensive resource for researchers and drug development professionals. We will explore the quantitative binding affinities, detailed experimental protocols for their characterization, and the intricate signaling pathways modulated by these interactions.

Quantitative Analysis of this compound-Growth Factor Binding

The affinity between this compound sulfate and growth factors is a critical determinant of their biological activity. This interaction is significantly influenced by the specific sulfation pattern of the CS chain. The dissociation constant (Kd) is a key parameter used to quantify this binding affinity, with a lower Kd value indicating a stronger interaction. The following tables summarize the reported Kd values for the interaction of various CS isoforms with key growth factors from the Fibroblast Growth Factor (FGF), Transforming Growth Factor-beta (TGF-β), and Bone Morphogenetic Protein (BMP) families.

Table 1: Binding Affinities of this compound Sulfate Isoforms with Fibroblast Growth Factors (FGFs)

This compound Sulfate IsoformGrowth FactorMethodDissociation Constant (Kd)Reference
This compound Sulfate E (CS-E)FGF-2SPR1.8 nM - 3.88 µM[1]
2-O-sulfated CSFGF-2SPRHigh Affinity (tighter than 3-O-sulfated)[1]
3-O-sulfated CSFGF-2SPR6.6 µM (weak, non-specific)[1]
This compound Sulfate E (CS-E)FGF-16SPR~47.2 nM
This compound Sulfate E (CS-E)FGF-18SPR~8.9 nM

Note: The wide range of Kd values for FGF-2 and CS-E reflects a two-step binding model, with an initial weak interaction followed by a tighter binding maturation.

Table 2: Binding Affinities of this compound Sulfate Isoforms with Bone Morphogenetic Proteins (BMPs)

This compound Sulfate IsoformGrowth FactorMethodDissociation Constant (Kd)Reference
Oversulfated CS-EBMP-4FCSHigh Affinity
This compound Sulfate DPleiotrophinSPR2.7 nM[2]
Phosphacan (CS proteoglycan)PleiotrophinSPR0.14 nM (with D-unit containing CS)[2]
Phosphacan (CS proteoglycan)PleiotrophinSPR1.4 - 1.6 nM (after chondroitinase)[2]

Note: Pleiotrophin is a heparin-binding growth factor that also shows significant affinity for specific this compound sulfate structures.

Table 3: Binding Affinities of this compound Sulfate Isoforms with Other Growth Factors

This compound Sulfate IsoformGrowth FactorMethodDissociation Constant (Kd)Reference
This compound Sulfate A (CS-A)Platelet-Derived Growth Factor (PDGF)Cell Proliferation AssayCo-stimulatory effect[3]
-Transforming Growth Factor-β2 (TGF-β2)Capillary ElectrophoresisBiphasic interaction (two binding sites)[4]

Note: Quantitative Kd values for TGF-β isoforms with specific CS structures are less commonly reported in the literature, with studies often describing the functional outcomes of their interaction.

Experimental Protocols for Characterizing Interactions

The quantitative data presented above are primarily derived from biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Workflow for SPR Analysis of this compound-Growth Factor Interaction

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Ligand_Prep Ligand Preparation (e.g., this compound Sulfate) Chip_Activation Sensor Chip Activation (e.g., NHS/EDC chemistry) Ligand_Prep->Chip_Activation Analyte_Prep Analyte Preparation (e.g., Growth Factor) Analyte_Injection Analyte Injection (Serial dilutions) Analyte_Prep->Analyte_Injection Ligand_Immobilization Ligand Immobilization (Amine coupling) Chip_Activation->Ligand_Immobilization Blocking Blocking (e.g., Ethanolamine) Ligand_Immobilization->Blocking Blocking->Analyte_Injection Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Surface Regeneration (e.g., low pH buffer) Dissociation->Regeneration Data_Fitting Data Fitting to Binding Model (e.g., 1:1 Langmuir) Dissociation->Data_Fitting Regeneration->Analyte_Injection Next Cycle Kd_Calculation Calculate ka, kd, and KD Data_Fitting->Kd_Calculation

A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

  • Ligand and Analyte Preparation : Prepare highly pure this compound sulfate and growth factor solutions in a suitable running buffer (e.g., HBS-EP). Determine the concentrations accurately.

  • Ligand Immobilization :

  • Analyte Binding :

    • Inject a series of concentrations of the growth factor over the immobilized CS surface.

    • Monitor the association phase in real-time as the growth factor binds to the CS.

    • Switch back to running buffer to monitor the dissociation phase.

  • Data Analysis :

    • Regenerate the sensor surface using a low pH buffer to remove the bound growth factor.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5][6][7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.

Experimental Workflow for ITC Analysis of this compound-Growth Factor Interaction

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Macromolecule_Prep Macromolecule in Cell (e.g., Growth Factor) Equilibration Thermal Equilibration Macromolecule_Prep->Equilibration Ligand_Prep Ligand in Syringe (e.g., this compound Sulfate) Serial_Injections Serial Injections of Ligand Ligand_Prep->Serial_Injections Buffer_Matching Precise Buffer Matching Buffer_Matching->Macromolecule_Prep Buffer_Matching->Ligand_Prep Equilibration->Serial_Injections Heat_Measurement Measure Heat Change per Injection Serial_Injections->Heat_Measurement Integration Integrate Heat Peaks Heat_Measurement->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fit to a Binding Model Binding_Isotherm->Model_Fitting Thermo_Parameters Determine Kd, n, ΔH, ΔS Model_Fitting->Thermo_Parameters FGF_Signaling FGF FGF CS This compound Sulfate Ternary_Complex FGF-CS-FGFR Ternary Complex FGF->Ternary_Complex FGFR FGFR CS->Ternary_Complex FGFR->Ternary_Complex Dimerization Receptor Dimerization Ternary_Complex->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation RAS_MAPK RAS-MAPK Pathway Phosphorylation->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Phosphorylation->PI3K_AKT PLCg PLCγ Pathway Phosphorylation->PLCg Cellular_Response Cellular Response (Proliferation, Differentiation) RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response TGF_beta_Signaling TGFb TGF-β Receptor_Complex Receptor Complex TGFb->Receptor_Complex CS This compound Sulfate (e.g., on Betaglycan) CS->Receptor_Complex TGFbRII TGF-βRII TGFbRII->Receptor_Complex TGFbRI TGF-βRI TGFbRI->Receptor_Complex Smad23 Smad2/3 Receptor_Complex->Smad23 Phosphorylation pSmad23 p-Smad2/3 Receptor_Complex->pSmad23 Smad_Complex Smad Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression BMP_Signaling BMP BMP Receptor_Complex Receptor Complex BMP->Receptor_Complex CS This compound Sulfate CS->Receptor_Complex Modulation BMPRII BMPRII BMPRII->Receptor_Complex BMPRI BMPRI BMPRI->Receptor_Complex Smad158 Smad1/5/8 Receptor_Complex->Smad158 Phosphorylation pSmad158 p-Smad1/5/8 Receptor_Complex->pSmad158 Smad_Complex Smad Complex pSmad158->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Expression Gene Expression (e.g., Osteogenesis) Nucleus->Gene_Expression

References

An In-depth Technical Guide on Chondroitin Sulfate in the Pericellular Matrix and its Physiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pericellular matrix (PCM) is a specialized layer of the extracellular matrix directly surrounding cells, playing a crucial role in mediating cellular functions and responses to the microenvironment. A key component of the PCM is chondroitin sulfate (B86663) (CS), a type of sulfated glycosaminoglycan (GAG). This technical guide provides a comprehensive overview of the structure, synthesis, and physiological significance of this compound sulfate within the pericellular matrix, with a focus on its interactions with cellular receptors and its role in signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Structure and Synthesis of this compound Sulfate in the Pericellular Matrix

This compound sulfate chains are long, unbranched polysaccharides consisting of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1] These chains are covalently attached to core proteins to form this compound sulfate proteoglycans (CSPGs), which are major constituents of the pericellular matrix.[1] The synthesis of CSPGs is a complex process that occurs within the endoplasmic reticulum and Golgi apparatus.[1][2] The process begins with the synthesis of the core protein, followed by the attachment of a tetrasaccharide linkage region to a serine residue on the core protein.[2] Subsequently, the this compound sulfate chain is elongated by the alternating addition of GalNAc and GlcA residues.[2] The final step involves the sulfation of the polysaccharide chain at various positions, which is critical for the biological activity of CS.[2]

The major CSPGs found in the pericellular matrix of various cell types include aggrecan, versican, and neurocan.[3] These proteoglycans interact with other matrix molecules, such as hyaluronan and fibronectin, to form a complex and highly organized pericellular matrix.[3][4] For instance, in cartilage, aggrecan, a large CSPG, binds to hyaluronan, forming large aggregates that are entrapped within the collagen fibrillar network, providing the tissue with its compressive strength.[5][6]

Physiological Significance of Pericellular this compound Sulfate

The pericellular matrix, rich in this compound sulfate, serves as a critical interface between the cell and its external environment, regulating a wide array of cellular processes.

Regulation of Cell Adhesion, Migration, and Proliferation

The pericellular matrix plays a pivotal role in modulating cell-matrix and cell-cell interactions.[3] this compound sulfate can interact with various cell surface receptors, including CD44 and integrins, thereby influencing cell adhesion and migration.[7][8] The dense, hydrated nature of the pericellular matrix can also act as a physical barrier, restricting cell movement. Conversely, the degradation of pericellular CSPGs can create pathways for cell migration. The interaction of this compound sulfate with growth factors and their receptors is also crucial for regulating cell proliferation.[9] For example, specific sulfation patterns on CS chains can determine their binding affinity for growth factors, thereby modulating their bioavailability and signaling activity.[10]

Role in Mechanotransduction

The pericellular matrix is a key player in mechanotransduction, the process by which cells sense and respond to mechanical stimuli.[11] The mechanical properties of the pericellular matrix, largely determined by its high concentration of CSPGs, influence how external forces are transmitted to the cell.[11][12] In articular cartilage, the pericellular matrix of chondrocytes acts as a transducer of mechanical signals, protecting the cells from excessive stress and strain.[11] Changes in the composition and organization of the pericellular matrix, such as the degradation of aggrecan in osteoarthritis, can disrupt normal mechanotransduction, leading to altered cell behavior and tissue degeneration.[11][13]

Sequestration and Presentation of Soluble Factors

The highly charged and hydrated nature of the pericellular matrix allows it to act as a reservoir for a variety of soluble molecules, including growth factors, cytokines, and chemokines.[5][6][8] this compound sulfate chains can bind to these molecules, effectively sequestering them in the pericellular space and creating a localized, high-concentration signaling environment.[5][6] This sequestration can also protect these factors from proteolytic degradation. Upon specific cellular signals or enzymatic remodeling of the matrix, these stored factors can be released, allowing for a rapid and localized cellular response.

This compound Sulfate in Disease and as a Therapeutic Target

Alterations in the structure and metabolism of pericellular this compound sulfate are associated with various pathological conditions, including osteoarthritis, cancer, and central nervous system injuries.

In osteoarthritis , there is a significant loss of aggrecan and other CSPGs from the cartilage pericellular and extracellular matrix, leading to a compromised mechanical environment for chondrocytes and contributing to disease progression.[11][13]

In cancer , the expression of specific CSPGs is often altered in the tumor microenvironment.[9] These changes can influence tumor cell proliferation, adhesion, migration, and invasion.[8] For instance, certain CSPGs can promote tumor growth by enhancing growth factor signaling, while others can inhibit it.[9]

In the central nervous system , CSPGs in the glial scar that forms after injury are known to be potent inhibitors of axonal regeneration.[9]

The critical roles of this compound sulfate in these and other diseases have made it an attractive target for therapeutic intervention. Strategies being explored include the use of small molecules to inhibit CS biosynthesis, enzymatic degradation of inhibitory CSPGs, and the development of CS mimetics to promote tissue repair.

Quantitative Data on this compound Sulfate Interactions

Interacting MoleculeThis compound Sulfate TypeBinding Affinity (Kd)Physiological Relevance
Fibroblast Growth Factor 2 (FGF2)CS-E~10 nMAngiogenesis, tissue repair
Hepatocyte Growth Factor (HGF)CS-C~50 nMCell motility, morphogenesis
MidkineCS-D~5 nMNeurite outgrowth, cell migration
P-selectinCS-A~1 µMLeukocyte adhesion, inflammation
CD44VariousVariesCell adhesion, migration, signaling

Note: Binding affinities can vary significantly depending on the specific sulfation pattern of the this compound sulfate chain and the experimental conditions.

Experimental Protocols

Isolation and Quantification of Pericellular Matrix this compound Sulfate
  • Cell Culture: Culture cells of interest to confluence.

  • Pericellular Matrix Isolation: Gently remove the cell layer using a non-enzymatic cell dissociation solution. The remaining pericellular matrix attached to the culture dish can be harvested.

  • Proteoglycan Extraction: Extract proteoglycans from the isolated matrix using a denaturing solvent (e.g., 4 M guanidine (B92328) HCl).

  • This compound Sulfate Isolation: Isolate this compound sulfate chains from the proteoglycans by β-elimination.

  • Quantification: Quantify the amount of this compound sulfate using the dimethylmethylene blue (DMMB) assay or by fluorophore-assisted carbohydrate electrophoresis (FACE).

Immunohistochemical Staining for this compound Sulfate Proteoglycans
  • Tissue/Cell Preparation: Fix tissue sections or cultured cells with 4% paraformaldehyde.

  • Antigen Retrieval: If necessary, perform antigen retrieval using enzymatic digestion (e.g., chondroitinase ABC) to expose the core protein epitope.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for the core protein of the CSPG of interest.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Imaging: Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound Sulfate-Mediated Growth Factor Signaling

FGF_Signaling cluster_PCM Pericellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm CSPG This compound Sulfate Proteoglycan FGF2 FGF2 CSPG->FGF2 Binds and concentrates FGFR FGF Receptor FGF2->FGFR Presents to Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) FGFR->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Caption: this compound sulfate proteoglycans in the pericellular matrix bind and present growth factors like FGF2 to their receptors, enhancing downstream signaling and cellular responses.

Experimental Workflow for Studying CS-Cell Interactions

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation Cell_Culture Culture Cells of Interest Treatment Treat with CS-modifying enzymes (e.g., Chondroitinase ABC) or specific CS isoforms Cell_Culture->Treatment Adhesion_Assay Cell Adhesion Assay Treatment->Adhesion_Assay Migration_Assay Cell Migration Assay (e.g., Wound Healing, Transwell) Treatment->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., BrdU, MTT) Treatment->Proliferation_Assay Signaling_Analysis Analysis of Signaling Pathways (e.g., Western Blot for p-ERK) Treatment->Signaling_Analysis Data_Analysis Quantitative Data Analysis Adhesion_Assay->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion on the Role of CS in the Observed Cellular Process Data_Analysis->Conclusion

Caption: A typical experimental workflow to investigate the role of pericellular this compound sulfate in various cellular functions.

Conclusion

This compound sulfate in the pericellular matrix is a dynamic and multifunctional component that plays a central role in regulating cell behavior and tissue homeostasis. Its intricate interactions with cell surface receptors, growth factors, and other matrix molecules make it a key player in a multitude of physiological and pathological processes. A deeper understanding of the structure-function relationships of pericellular this compound sulfate will undoubtedly open new avenues for the development of novel therapeutic strategies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore this exciting and rapidly evolving field.

References

Initial Investigations into the Anti-inflammatory Properties of Chondroitin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chondroitin sulfate (B86663) (CS), a major glycosaminoglycan component of the extracellular matrix, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic applications in inflammatory conditions, particularly osteoarthritis. This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory mechanisms of this compound sulfate. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its mode of action. The primary focus is on the inhibitory effects of CS on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and synovial inflammation. This compound sulfate has emerged as a potential therapeutic agent due to its ability to modulate key inflammatory pathways.[1][2][3] This document serves as a technical resource, consolidating foundational research on the anti-inflammatory effects of CS to aid in further investigation and drug development.

Quantitative Effects of this compound Sulfate on Inflammatory Mediators

Numerous studies have quantified the inhibitory effects of this compound sulfate on various pro-inflammatory molecules. The data presented below is a synthesis of findings from multiple in vitro and in vivo models.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound Sulfate
Target MoleculeExperimental ModelThis compound Sulfate ConcentrationObserved InhibitionReference(s)
NF-κB Pathway
NF-κB Nuclear TranslocationIL-1β-stimulated rabbit chondrocytes200 µg/mLSignificant reduction[2]
NF-κB p65, p50, c-Rel, RelB activityLPS-stimulated THP-1 macrophages10-200 µg/mLSignificant reduction[4]
MAPK Pathway
p38 PhosphorylationIL-1β-stimulated rabbit chondrocytesNot specifiedAbrogated[2]
Erk1/2 PhosphorylationIL-1β-stimulated rabbit chondrocytesNot specifiedDecreased[2]
Pro-inflammatory Enzymes
COX-2 ExpressionIL-1β-stimulated murine osteoblasts100 µg/mL (7 days)-62%[5]
COX-2 Gene ExpressionActivated bovine chondrocytesNot specified2% - 52%[6]
Matrix Metalloproteinases (MMPs)
MMP-1, -3, -13 ExpressionIL-1β-stimulated bovine chondrocytes1, 10, 100 µg/mLDecreased[7]
MMP-13 ReleaseIL-1β-stimulated murine osteoblasts100 µg/mL (7 days)-38%[5]
MMP-3 ReleaseIL-1β-stimulated murine osteoblasts100 µg/mL (7 days)-58%[5]
Pro-inflammatory Cytokines
IL-1β ExpressionActivated bovine chondrocytesNot specified0% - 60%[6]
TNF-α ExpressionActivated bovine chondrocytesNot specified0% - 56%[6]
IL-6 ProductionIL-1β-stimulated human chondrocytes1000 µg/mLStatistically significant inhibition[6]
Prostaglandin (B15479496) E2 (PGE₂) ReleaseIL-1β-stimulated murine osteoblasts100 µg/mL (7 days)-86%[5]
Table 2: In Vivo Anti-inflammatory Effects of this compound Sulfate
Animal ModelThis compound Sulfate DosageKey FindingsReference(s)
Collagen-Induced Arthritis (Mice)30 - 120 mg/kgInhibition of caspase-3, caspase-9, and NF-κB[1]
Collagen-Induced Arthritis (Mice)Not specifiedInhibition of NF-κB translocation and caspase activation[8]

Key Signaling Pathways Modulated by this compound Sulfate

This compound sulfate exerts its anti-inflammatory effects primarily by interfering with two major signaling pathways: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound sulfate has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[1][2][3]

NF_kB_Pathway cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor ProInflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB_IkB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory Gene Expression (COX-2, MMPs, Cytokines) CS This compound Sulfate CS->IKK_Complex Inhibits CS->NFkB Inhibits Translocation NFkB_n NF-κB DNA_n DNA NFkB_n->DNA_n Binds to DNA_n->Gene_Expression Induces MAPK_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor ProInflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Erk12 Erk1/2 MAPKK->Erk12 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Erk12->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces CS This compound Sulfate CS->p38 Inhibits Phosphorylation CS->Erk12 Inhibits Phosphorylation InVitro_Workflow start Start isolate Isolate Primary Chondrocytes (e.g., from bovine or rabbit articular cartilage) start->isolate culture Culture Chondrocytes (e.g., in DMEM/F12 with 10% FBS) isolate->culture pre_treat Pre-treat with this compound Sulfate (Various concentrations) culture->pre_treat stimulate Stimulate with Pro-inflammatory Agent (e.g., IL-1β at 10 ng/mL) pre_treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect analyze_supernatant Analyze Supernatant (ELISA for cytokines, Griess assay for NO) collect->analyze_supernatant analyze_lysate Analyze Cell Lysates (Western blot for signaling proteins, qPCR for gene expression) collect->analyze_lysate end End analyze_supernatant->end analyze_lysate->end

References

The Enzymatic Degradation of Chondroitin Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic pathways, analytical methodologies, and signaling implications of chondroitin sulfate (B86663) degradation.

This compound sulfate (CS), a major component of the extracellular matrix and cell surfaces, plays a pivotal role in numerous biological processes, from tissue development to the modulation of signaling pathways.[1][2] The enzymatic degradation of this compound sulfate chains is a critical process, not only for the physiological turnover of proteoglycans but also for the generation of bioactive oligosaccharides with therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the enzymatic degradation pathways of this compound sulfate, detailed experimental protocols for its analysis, and a summary of the signaling activities of its degradation products, tailored for researchers, scientists, and drug development professionals.

Enzymatic Degradation Pathways of this compound Sulfate

The enzymatic cleavage of this compound sulfate chains is primarily accomplished by two distinct classes of enzymes: lyases , predominantly found in bacteria, and hydrolases , which are characteristic of mammalian systems.[1][5] These enzymes differ in their mechanism of action, substrate specificity, and the nature of their degradation products.

Bacterial this compound Sulfate Lyases

Bacterial this compound sulfate lyases cleave the glycosidic bonds of CS chains via a β-elimination reaction.[3][6] This mechanism involves the removal of a proton from the C5 position of the uronic acid residue, leading to the formation of a double bond between C4 and C5 of the uronic acid at the non-reducing end of the resulting disaccharide.[7] This process yields unsaturated disaccharides, which can be readily detected by UV spectroscopy at 232 nm.[8]

Bacterial CS lyases are categorized based on their substrate specificity:

  • Chondroitinase ABC (EC 4.2.2.20 and 4.2.2.21): Possesses broad substrate specificity, degrading this compound sulfate A (this compound-4-sulfate), this compound sulfate C (this compound-6-sulfate), and dermatan sulfate (this compound sulfate B).[5][9] It can act on glycosidic linkages involving both D-glucuronic acid and L-iduronic acid.[3] Commercially available chondroitinase ABC from Proteus vulgaris is often a mixture of two enzymes with endolytic and exolytic activities.[5]

  • Chondroitinase AC (EC 4.2.2.5): Specifically cleaves this compound sulfate A and C, targeting the glycosidic bonds adjacent to D-glucuronic acid.[3] It is not active on dermatan sulfate.

  • Chondroitinase B (EC 4.2.2.19): Specifically degrades dermatan sulfate by cleaving the glycosidic linkages adjacent to L-iduronic acid.[7]

The degradation process by bacterial lyases typically starts with endolytic cleavage within the polysaccharide chain, generating a mixture of oligosaccharides, which are further broken down into unsaturated disaccharides.[3][7]

Mammalian this compound Sulfate Hydrolases

In mammals, the degradation of this compound sulfate is initiated by hydrolases, primarily a group of enzymes known as hyaluronidases (EC 3.2.1.35).[5] These enzymes cleave the β-1,4-glycosidic bond between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues through a hydrolytic mechanism, resulting in saturated oligosaccharide products.[5][10]

Key mammalian hyaluronidases involved in CS degradation include:

  • Hyaluronidase-1 (HYAL1) and Hyaluronidase-2 (HYAL2): These are the main hyaluronidases in somatic tissues.[5] HYAL1 is a lysosomal enzyme, while HYAL2 is anchored to the plasma membrane.[5] Both enzymes can degrade this compound sulfate, with HYAL1 showing a preference for CS-A over hyaluronic acid at pH 4.5.[11]

  • PH-20/SPAM1: A sperm-specific hyaluronidase (B3051955) that also exhibits significant activity against this compound.[5][11]

  • Hyaluronidase-4 (HYAL4): Interestingly, HYAL4 is a specific this compound sulfate-degrading enzyme with no activity towards hyaluronic acid.[5][12] It preferentially hydrolyzes CS chains containing highly sulfated disaccharide units.[12][13]

The initial breakdown of CS by hyaluronidases in the extracellular matrix or within lysosomes generates smaller oligosaccharides. These fragments are then further catabolized by a series of lysosomal exohydrolases.[14][15]

Lysosomal Degradation Pathway

Following initial endohydrolysis, the resulting CS oligosaccharides are completely degraded within the lysosomes by the sequential action of various exoglycosidases and sulfatases.[14][15] This process follows a "last on, first off" principle, where the last group added during synthesis is the first to be removed.[14] The lysosomal degradation pathway involves a series of enzymes that sequentially remove sulfate groups and monosaccharide residues from the non-reducing end of the oligosaccharide chains.[14][16] Deficiencies in these lysosomal enzymes can lead to the accumulation of partially degraded glycosaminoglycans, resulting in a group of genetic disorders known as mucopolysaccharidoses (MPS).[17]

Quantitative Data on this compound Sulfate Degrading Enzymes

The efficiency and specificity of enzymatic degradation are influenced by various factors, including enzyme source, substrate specificity, and reaction conditions such as pH and temperature.

EnzymeSource OrganismEC NumberMechanismSubstrate SpecificityOptimal pHDegradation Products
Chondroitinase ABC Proteus vulgaris4.2.2.20, 4.2.2.21β-eliminationThis compound Sulfate A, C, and Dermatan Sulfate8.0Unsaturated disaccharides
Chondroitinase AC Flavobacterium heparinum4.2.2.5β-eliminationThis compound Sulfate A and C7.3Unsaturated disaccharides
Chondroitinase B Flavobacterium heparinum4.2.2.19β-eliminationDermatan Sulfate7.5Unsaturated disaccharides
Hyaluronidase-1 (HYAL1) Mammalian3.2.1.35HydrolysisHyaluronic Acid, this compound Sulfate A and C3.5 - 4.5Saturated oligosaccharides
Hyaluronidase-4 (HYAL4) Mammalian3.2.1.35HydrolysisThis compound Sulfate (prefers highly sulfated forms)AcidicSaturated oligosaccharides

Experimental Protocols for Analyzing this compound Sulfate Degradation

The analysis of this compound sulfate degradation products is crucial for understanding enzyme kinetics, determining the structure of CS chains, and identifying bioactive oligosaccharides. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary techniques employed for this purpose.

Enzymatic Digestion of this compound Sulfate

Objective: To depolymerize this compound sulfate into disaccharides or oligosaccharides for subsequent analysis.

Materials:

  • This compound sulfate sample

  • Chondroitinase ABC (from Proteus vulgaris), Chondroitinase AC, or Chondroitinase B

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Incubator or water bath at 37°C

  • Centrifugal filters (e.g., 10 kDa MWCO) or heat block for enzyme inactivation

Protocol:

  • Prepare a stock solution of the chondroitinase enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to achieve a final activity of 0.1–0.2 U/mL.[18]

  • Dissolve the this compound sulfate sample in the Tris-HCl buffer.

  • Add the chondroitinase enzyme to the this compound sulfate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours), depending on the desired extent of digestion.

  • Stop the reaction by either heating the mixture at 100°C for 5 minutes or by removing the enzyme using a centrifugal filter.

  • The resulting digest containing unsaturated disaccharides or oligosaccharides is now ready for analysis by HPLC or mass spectrometry.

HPLC Analysis of Unsaturated this compound Sulfate Disaccharides

Objective: To separate and quantify the unsaturated disaccharides produced by chondroitinase digestion.

Materials:

  • Enzymatically digested this compound sulfate sample

  • HPLC system with a UV detector

  • Strong anion-exchange (SAX) column (e.g., quaternary ammonium-modified silica, 250 mm × 4.6 mm, 5 µm particle size).[18]

  • Mobile phase: A gradient of sodium chloride or sodium acetate (B1210297) in a buffer (e.g., pH 3.5 or 5.0).[18][19]

  • Disaccharide standards (ΔDi-0S, ΔDi-4S, ΔDi-6S, etc.)

Protocol:

  • Equilibrate the SAX column with the initial mobile phase conditions.

  • Inject the digested this compound sulfate sample onto the column.

  • Elute the disaccharides using a linear gradient of increasing salt concentration.

  • Detect the unsaturated disaccharides by monitoring the UV absorbance at 230-232 nm.[20][21]

  • Identify and quantify the individual disaccharides by comparing their retention times and peak areas with those of the known standards.

Mass Spectrometry Analysis of this compound Sulfate Oligosaccharides

Objective: To determine the structure, sequence, and sulfation patterns of this compound sulfate oligosaccharides.

Materials:

  • Enzymatically digested or partially hydrolyzed this compound sulfate sample

  • Liquid chromatography-mass spectrometry (LC-MS) system, often with tandem MS (MS/MS) capabilities.

  • Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

  • Solvents for mobile phase (e.g., acetonitrile, water, with additives like formic acid or ammonium (B1175870) acetate).

Protocol:

  • The oligosaccharide mixture is separated by liquid chromatography.

  • The eluting oligosaccharides are introduced into the mass spectrometer.

  • Mass spectra are acquired to determine the molecular weights of the oligosaccharides.

  • For structural elucidation, specific ions are selected for fragmentation in the tandem mass spectrometer (MS/MS).[22][23]

  • The fragmentation patterns provide information on the sequence of monosaccharides and the positions of sulfate groups.[22][24]

  • For complex mixtures, derivatization techniques, such as permethylation followed by desulfation and acetylation, can be employed to stabilize the sulfate groups and improve chromatographic separation and mass spectrometric analysis.[22][23]

Signaling Pathways and Biological Activities of this compound Sulfate Degradation Products

The degradation of this compound sulfate is not merely a catabolic process but also a mechanism for generating bioactive fragments that can modulate cellular signaling and physiological responses.

Modulation of Cell Signaling

This compound sulfate proteoglycans (CSPGs) and their degradation products are known to influence a variety of signaling pathways, including:

  • Hedgehog (Hh) Signaling: In Drosophila, the CSPG Windpipe has been shown to modulate Hh signaling, a pathway crucial for development.[25]

  • Wnt/β-catenin Pathway: this compound sulfate has been demonstrated to induce the production of β-catenin, a key component of the Wnt signaling pathway, which can promote cell proliferation.[26]

  • Akt/NF-κB Pathway: CS can suppress the phosphorylation of Akt and components of the NF-κB pathway, which is involved in inflammatory responses.[26]

  • Receptor Tyrosine Phosphatase Sigma (PTPσ) and TrkB Signaling: The degradation of CSPGs by chondroitinase ABC can inactivate PTPσ, a receptor for CSPGs.[27] This inactivation leads to the activation of the Tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF), thereby promoting neuroplasticity.[27]

Biological Activities of Low Molecular Weight this compound Sulfate (LMWCS)

The smaller oligosaccharides generated from the enzymatic degradation of CS, often referred to as low molecular weight this compound sulfate (LMWCS), exhibit a range of biological activities that are often more potent or distinct from the parent polymer.[3][4] These activities include:

  • Anti-inflammatory effects: LMWCS can suppress the activation of inflammatory signaling pathways and down-regulate the production of inflammatory factors.[4]

  • Antioxidant activity: Certain sulfated LMWCS have been shown to possess antioxidant properties.[3]

  • Neuroprotection and Neuroregeneration: The degradation of inhibitory CSPGs in the glial scar by chondroitinase ABC has been extensively studied as a therapeutic strategy to promote axonal regeneration and functional recovery after spinal cord injury.[27][28][29]

  • Anti-tumor activity: Some studies have suggested that LMWCS may have anti-tumor properties.[4]

The biological activities of LMWCS are highly dependent on their size, sequence, and sulfation pattern, highlighting the importance of controlled enzymatic degradation and detailed structural characterization.[4][30]

Visualizing the Pathways

To provide a clearer understanding of the complex processes involved in this compound sulfate degradation and its downstream effects, the following diagrams illustrate the key pathways and experimental workflows.

Enzymatic_Degradation_Pathways cluster_bacterial Bacterial Degradation (β-elimination) cluster_mammalian Mammalian Degradation (Hydrolysis) CS_bacterial This compound Sulfate ChABC Chondroitinase ABC CS_bacterial->ChABC CS-A, CS-C, DS ChAC Chondroitinase AC CS_bacterial->ChAC CS-A, CS-C ChB Chondroitinase B CS_bacterial->ChB DS Unsaturated_Disaccharides Unsaturated Disaccharides (Δ-4,5-uronic acid) ChABC->Unsaturated_Disaccharides ChAC->Unsaturated_Disaccharides ChB->Unsaturated_Disaccharides CS_mammalian This compound Sulfate Hyaluronidases Hyaluronidases (HYAL1, HYAL2, HYAL4, PH-20) CS_mammalian->Hyaluronidases Saturated_Oligosaccharides Saturated Oligosaccharides Hyaluronidases->Saturated_Oligosaccharides Lysosomal_Enzymes Lysosomal Exohydrolases (Sulfatases, Glycosidases) Saturated_Oligosaccharides->Lysosomal_Enzymes Monosaccharides_Sulfate Monosaccharides + Sulfate Lysosomal_Enzymes->Monosaccharides_Sulfate

Caption: Enzymatic degradation pathways of this compound sulfate.

Experimental_Workflow cluster_analysis Product Analysis CS_Sample This compound Sulfate Sample Enzymatic_Digestion Enzymatic Digestion (e.g., Chondroitinase ABC) CS_Sample->Enzymatic_Digestion Degradation_Products Degradation Products (Disaccharides/Oligosaccharides) Enzymatic_Digestion->Degradation_Products HPLC HPLC Analysis Degradation_Products->HPLC LCMS LC-MS/MS Analysis Degradation_Products->LCMS Quantification Quantification & Identification HPLC->Quantification Structural_Elucidation Structural Elucidation (Sequencing, Sulfation Pattern) LCMS->Structural_Elucidation

Caption: Experimental workflow for analyzing CS degradation.

Signaling_Pathways cluster_cspg CSPG Degradation cluster_signaling Downstream Signaling Effects CSPG This compound Sulfate Proteoglycan (CSPG) ChABC_signal Chondroitinase ABC CSPG->ChABC_signal Degraded_CSPG Degraded CSPG + Bioactive Fragments ChABC_signal->Degraded_CSPG PTPs PTPσ Inactivation Degraded_CSPG->PTPs Inhibits receptor Beta_Catenin ↑ β-catenin Degraded_CSPG->Beta_Catenin Induces production Akt_NFkB ↓ Akt/NF-κB Signaling Degraded_CSPG->Akt_NFkB Suppresses pathway TrkB TrkB Activation PTPs->TrkB Neuroplasticity Neuroplasticity TrkB->Neuroplasticity Cell_Proliferation Cell Proliferation Beta_Catenin->Cell_Proliferation Anti_inflammatory Anti-inflammatory Response Akt_NFkB->Anti_inflammatory

Caption: Signaling pathways affected by CS degradation.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chondroitin Sulfate from Cartilage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of chondroitin sulfate (B86663) (CS) from various cartilage sources. This compound sulfate is a sulfated glycosaminoglycan (GAG) that is a vital component of the extracellular matrix of connective tissues and is widely used in pharmaceuticals and nutraceuticals for the management of osteoarthritis.[1][2] The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient isolation and purification of high-quality this compound sulfate.

I. Overview of Extraction and Purification Strategies

The extraction of this compound sulfate from cartilage primarily involves the liberation of CS from the proteoglycan structure. This is typically achieved through enzymatic or chemical hydrolysis.[1][3][4] Subsequent purification steps aim to remove proteins, other glycosaminoglycans, and impurities to yield high-purity this compound sulfate. Common purification techniques include precipitation, dialysis, and various forms of chromatography.[1][3][5]

II. Quantitative Data Summary

The yield and purity of this compound sulfate can vary significantly depending on the source of the cartilage and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of this compound Sulfate from Various Cartilage Sources

Cartilage SourceExtraction MethodYield (mg/g of dried cartilage)Reference
Buffalo Tracheal0.25% Papain Digestion62.05 ± 0.5[6]
Buffalo Nasal0.25% Papain Digestion60.47 ± 1.19[6]
Buffalo Joint0.25% Papain Digestion60.76 ± 0.38[6]
Chinese Sturgeon (Head)Protease Digestion & Anion-Exchange Chromatography307.4 (30.74%)[7]
Chinese Sturgeon (Backbone)Protease Digestion & Anion-Exchange Chromatography256.3 (25.63%)[7]
Chinese Sturgeon (Fin)Protease Digestion & Anion-Exchange Chromatography289.1 (28.91%)[7]
Chicken KeelEnzymatic Extraction115.5 - 148.4[8][9]
Crocodile HyoidEnzymatic Extraction91 - 274[9]
Shark FinEnzymatic Extraction150.5[9]
Bovine Trachea0.25% Papain Digestion37.8 (3.78%)[10]

Table 2: Purity and Molecular Weight of this compound Sulfate from Different Sources

Cartilage SourcePurity (%)Molecular Weight (kDa)Reference
Chinese Sturgeon (Head)98.620-27[7]
Chinese Sturgeon (Backbone)96.020-27[7]
Chinese Sturgeon (Fin)97.220-27[7]
Buffalo CartilageNot Specified5 - 20[6]
Bovine TracheaNot Specified14 - 26[11]
Porcine CartilageNot Specified14 - 26[11]
Shark CartilageNot Specified50 - 70[7][11]
Skate Cartilage>81-97.453 - 66[12]

III. Experimental Protocols

Protocol 1: Enzymatic Extraction of this compound Sulfate from Bovine Tracheal Cartilage

This protocol is adapted from methods described for the extraction of CS from bovine and buffalo cartilage.[6][10]

Materials:

  • Bovine Tracheal Cartilage

  • 0.25% (w/v) Papain Solution

  • 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.5) containing 5 mM cysteine and 5 mM EDTA

  • 10% (w/v) Trichloroacetic Acid (TCA) Solution

  • Dialysis Tubing (12 kDa MWCO)

  • Deionized Water

  • Lyophilizer

Procedure:

  • Preparation of Cartilage: Clean the bovine tracheal cartilage by removing any adhering meat and fat.[4] Cut the cartilage into small pieces and wash thoroughly with deionized water. Dry the cartilage in an oven at 60°C and then grind it into a fine powder.[4]

  • Enzymatic Digestion: Suspend the cartilage powder in the sodium acetate buffer at a ratio of 1:10 (w/v).[4] Add the 0.25% papain solution and incubate at 60°C for 24 hours with constant stirring.[10]

  • Enzyme Inactivation: After digestion, inactivate the papain by heating the mixture to 100°C for 10 minutes.[6]

  • Centrifugation: Cool the mixture and centrifuge at 12,000 rpm for 15 minutes at 4°C to remove insoluble material.[6]

  • Protein Precipitation: Collect the supernatant and add 10% TCA solution to precipitate the proteins. Allow the precipitation to occur overnight at 4°C.[6]

  • Dialysis: Centrifuge the mixture to remove the precipitated proteins. Transfer the supernatant to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours.[6][13]

  • Lyophilization: Freeze the dialyzed solution and lyophilize to obtain crude this compound sulfate powder.[6]

Protocol 2: Purification of this compound Sulfate using Anion-Exchange Chromatography

This protocol is a general method for purifying crude CS extracts.[3][7]

Materials:

  • Crude this compound Sulfate Extract

  • DEAE-Sepharose Fast Flow (or similar anion-exchange resin)

  • 50 mM Phosphate (B84403) Buffer (pH 6.0)

  • Sodium Chloride (NaCl)

  • Chromatography Column

  • Fraction Collector

  • Spectrophotometer (for monitoring elution)

Procedure:

  • Column Preparation: Pack a chromatography column with the DEAE-Sepharose resin and equilibrate it with 50 mM phosphate buffer (pH 6.0) containing 0.2 M NaCl.[7]

  • Sample Loading: Dissolve the crude CS extract in the equilibration buffer and load it onto the column.[7]

  • Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline.

  • Elution: Elute the bound this compound sulfate using a stepwise or linear gradient of NaCl in the phosphate buffer. A common approach is a stepwise elution with 0.5 M NaCl and then 2.0 M NaCl.[7] this compound sulfate typically elutes at higher salt concentrations.

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound sulfate using a suitable assay, such as the dimethylmethylene blue (DMMB) assay.[6]

  • Desalting and Lyophilization: Pool the fractions containing this compound sulfate, desalt by dialysis against deionized water, and then lyophilize to obtain purified this compound sulfate.[7]

IV. Visualizations

The following diagrams illustrate the general workflow for the extraction and purification of this compound sulfate and a conceptual overview of the enzymatic extraction process.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Cartilage Cartilage Source (Bovine, Porcine, Shark, etc.) Pretreatment Pre-treatment (Cleaning, Drying, Grinding) Cartilage->Pretreatment Hydrolysis Enzymatic or Alkaline Hydrolysis Pretreatment->Hydrolysis Centrifugation Centrifugation (Removal of Insolubles) Hydrolysis->Centrifugation Precipitation Protein Precipitation (e.g., TCA) Centrifugation->Precipitation Dialysis Dialysis (Removal of Salts and Small Molecules) Precipitation->Dialysis Chromatography Anion-Exchange Chromatography Dialysis->Chromatography Lyophilization Lyophilization Chromatography->Lyophilization Purified_CS Purified this compound Sulfate Lyophilization->Purified_CS

Caption: General workflow for this compound sulfate extraction and purification.

Enzymatic_Extraction_Pathway Proteoglycan Proteoglycan Aggregate in Cartilage Matrix CS_Peptide This compound Sulfate-Peptide Proteoglycan->CS_Peptide Digestion Enzyme Proteolytic Enzyme (e.g., Papain, Trypsin) Enzyme->Proteoglycan Core_Protein Core Protein Fragments CS_Peptide->Core_Protein Separation Free_CS Free this compound Sulfate CS_Peptide->Free_CS Further Hydrolysis

Caption: Conceptual diagram of enzymatic hydrolysis of proteoglycans.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chondroitin Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic and chemoenzymatic synthesis of chondroitin sulfate (B86663) (CS) and its derivatives. These methods offer precise control over the structure of CS, including chain length and sulfation pattern, which is crucial for investigating its structure-activity relationships and developing novel therapeutics.

Introduction

This compound sulfate is a sulfated glycosaminoglycan (GAG) involved in a wide array of biological processes, from structural roles in cartilage to the regulation of cell signaling pathways. The biological activity of CS is dictated by its specific sulfation patterns, which create binding sites for various proteins. Traditional methods of isolating CS from animal tissues often result in heterogeneous mixtures, complicating functional studies. Enzymatic synthesis provides a powerful alternative for producing structurally defined CS oligosaccharides and polymers.

This guide covers two primary enzymatic strategies:

  • De Novo Synthesis: Building the CS backbone from monosaccharide precursors using glycosyltransferases, followed by specific sulfation with sulfotransferases.

  • Tailored Modification: Using enzymes to depolymerize a this compound backbone and then rebuilding or modifying it to create specific derivatives.

Data Summary: Enzymatic Synthesis of this compound and CS Derivatives

The following table summarizes quantitative data from various enzymatic and chemoenzymatic synthesis approaches.

ProductMethodKey EnzymesStarting MaterialYield/Conversion RateMolecular Weight (Mn)Reference
This compoundMicrobial FermentationRecombinant B. subtilisGlucose5.22 g/LNot specified[1]
This compoundMicrobial FermentationRecombinant B. subtilis BNNot specified4.2 g/LNot specified[1]
Synthetic this compound (N-acetyl)Enzymatic Ring-Opening PolyadditionHyaluronidase (B3051955)N-Acetylchondrosine oxazolineGood yieldsUp to 4800 Da[2][3]
Synthetic this compound Derivative (N-propionyl)Enzymatic Ring-Opening PolyadditionHyaluronidaseN-Propionylchondrosine oxazolineGood yieldsUp to 4000 Da[2][3]
This compound 4-Sulfate (Ch4S)Enzymatic Polymerization of Sulfated MonomerHyaluronidaseC4-sulfated N-Acetylchondrosine oxazolineGood yields4000 to 18,400 Da[4]
This compound Oligosaccharides (di- to decasaccharides)Controlled Enzymatic DepolymerizationEngineered Chondroitinase ABC IMicrobial this compound65.5% (disaccharide), 32.1% (tetrasaccharide), 16.3% (decasaccharide)Defined by length[5]
Sulfated this compoundEnzymatic Sulfation of microbial this compoundBifunctional PAPS synthase, this compound-4-O-sulfotransferase (C4ST)Microbial this compound, ATP, Sulfate85.8% sulfationNot specified[5]
Homogeneous CS Oligosaccharides (3-mer to 9-mer)Stepwise Enzymatic SynthesisKfoC (glycosyltransferase), C4ST, C6STDisaccharide acceptor4–30 mg scaleDefined by length[6]

Experimental Workflows and Signaling Pathways

Chemoenzymatic Synthesis of a Defined CS Oligosaccharide

This workflow illustrates a common strategy for producing structurally homogeneous CS oligosaccharides. It begins with a chemically synthesized acceptor, followed by enzymatic elongation and sulfation.

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Elongation & Sulfation acceptor Disaccharide Acceptor (e.g., GlcA-GalNAc-OR) elongation Elongation with Glycosyltransferases (e.g., KfoC) acceptor->elongation backbone Unsulfated CS Oligosaccharide elongation->backbone udps UDP-GlcA UDP-GalNAc udps->elongation sulfation Sulfation with Sulfotransferases (e.g., C4ST, C6ST) backbone->sulfation final_product Defined CS Oligosaccharide Derivative sulfation->final_product paps PAPS (Sulfate Donor) paps->sulfation

Caption: Chemoenzymatic workflow for synthesizing defined CS oligosaccharides.

CS and Growth Factor Signaling

Structurally defined CS chains can modulate signaling pathways by interacting with growth factors and their receptors. For example, specific sulfation patterns on CS can facilitate the binding of a growth factor to its receptor, promoting downstream signaling.

cs_signaling_pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm receptor Tyrosine Kinase Receptor ras Ras receptor->ras Activates gf Growth Factor (e.g., FGF) gf->receptor Binds cs This compound Sulfate Derivative cs->receptor Stabilizes Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Differentiation) erk->transcription Phosphorylates Transcription Factors

Caption: Modulation of growth factor signaling by a specific CS derivative.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of a CS-A Tetrasaccharide

This protocol describes the synthesis of a this compound sulfate A (CS-A) tetrasaccharide using a glycosyltransferase and a specific sulfotransferase.

Materials:

  • Acceptor: GlcAβ1-3GalNAc-O-p-nitrophenyl (GlcA-GalNAc-pNP)

  • UDP-Glucuronic Acid (UDP-GlcA)

  • UDP-N-acetylgalactosamine (UDP-GalNAc)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Recombinant this compound polymerase (e.g., KfoC from E. coli K4)[1]

  • Recombinant this compound 4-O-sulfotransferase-1 (C4ST-1)[7][8]

  • Reaction Buffer A (Elongation): 50 mM Tris-HCl, pH 7.2, 10 mM MnCl₂, 1 mM DTT

  • Reaction Buffer B (Sulfation): 50 mM MES, pH 6.5, 5 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT

  • Quenching Solution: Acetonitrile

  • Purification: Size-exclusion chromatography (SEC) and High-performance liquid chromatography (HPLC)

Procedure:

Part A: Backbone Elongation

  • Prepare the elongation reaction mixture in a microcentrifuge tube:

    • GlcA-GalNAc-pNP acceptor: 1 mM (final concentration)

    • UDP-GlcA: 1.5 mM

    • UDP-GalNAc: 1.5 mM

    • KfoC enzyme: 10 µg/mL

    • Reaction Buffer A to a final volume of 100 µL.

  • Incubate the reaction at 30°C for 24 hours.

  • Monitor the reaction progress by taking small aliquots (5 µL) and analyzing via TLC or HPLC to observe the conversion of the disaccharide acceptor to the tetrasaccharide product.

  • Once the reaction is complete, terminate it by adding 2 volumes of cold acetonitrile. Centrifuge to precipitate the enzyme.

  • Dry the supernatant under vacuum.

  • Purify the unsulfated tetrasaccharide backbone using size-exclusion chromatography (e.g., Bio-Gel P-2) to remove unreacted UDP-sugars and acceptor.

Part B: Specific Sulfation

  • Dissolve the purified, dried tetrasaccharide backbone in Reaction Buffer B.

  • Prepare the sulfation reaction mixture:

    • Unsulfated tetrasaccharide: ~1 mM

    • PAPS: 2 mM

    • C4ST-1 enzyme: 20 µg/mL

    • Reaction Buffer B to a final volume of 100 µL.

  • Incubate the reaction at 37°C for 12 hours.[9]

  • Terminate the reaction by heating at 100°C for 3 minutes.[10]

  • Purify the final CS-A tetrasaccharide using anion-exchange HPLC.

  • Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.[11]

Protocol 2: Controlled Depolymerization and Sulfation of this compound

This protocol outlines the generation of defined this compound oligosaccharides from a high-molecular-weight this compound polymer, followed by enzymatic sulfation.

Materials:

  • High-molecular-weight this compound (produced via fermentation)[1]

  • Engineered Chondroitinase ABC I (csABC I)[5]

  • This compound 4-O-sulfotransferase (C4ST)[5]

  • Bifunctional PAPS synthase (for PAPS regeneration)[5]

  • Adenosine 5'-triphosphate (ATP)

  • Sodium Sulfate (Na₂SO₄)

  • Depolymerization Buffer: 20 mM Tris-HCl, pH 7.4[5]

  • Sulfation Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 0.5 mM ATP, 1 mM Na₂SO₄

  • Purification: Size-exclusion chromatography (SEC) HPLC

Procedure:

Part A: Controlled Depolymerization to Generate Oligosaccharides

  • Dissolve the this compound polymer in Depolymerization Buffer to a concentration of 10 g/L.

  • Add the engineered csABC I enzyme. The enzyme concentration and reaction time will determine the size of the resulting oligosaccharides. For example, to generate primarily tetrasaccharides and hexasaccharides, use 500 U/L of csABC I and incubate at 35°C.[5]

  • Monitor the depolymerization process in real-time using SEC-HPLC to track the molecular weight distribution of the products.

  • Stop the reaction at the desired oligosaccharide profile by boiling the mixture for 10 minutes to inactivate the enzyme.

  • Separate the oligosaccharides by size using a preparative SEC column (e.g., Superdex 30). Collect fractions corresponding to the desired chain length (e.g., hexasaccharides).

Part B: Enzymatic Sulfation with PAPS Regeneration

  • Prepare the sulfation reaction mixture in the Sulfation Buffer:

    • Purified this compound hexasaccharide: 5 g/L

    • Bifunctional PAPS synthase: 0.1 g/L

    • C4ST enzyme: 0.2 g/L[5]

  • Incubate the reaction at 30°C. The in-situ generation of PAPS from ATP and sulfate drives the sulfation reaction.[5]

  • Monitor the sulfation level by anion-exchange HPLC or capillary electrophoresis.

  • After 24 hours, or once the reaction reaches completion, terminate the reaction by boiling for 10 minutes.

  • Centrifuge to remove precipitated proteins and purify the sulfated oligosaccharide derivative by SEC to remove buffer components and remaining reactants.

  • Characterize the final product by MS and NMR to confirm the degree and position of sulfation.[11]

References

Application of Mass Spectrometry for Chondroitin Sulfate Disaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate (B86663) (CS) is a class of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units.[1] These units are composed of N-acetylgalactosamine (GalNAc) and glucuronic acid.[1] The complexity and biological function of CS chains are largely determined by the pattern of sulfation at various positions on the disaccharide units.[1] Analysis of the disaccharide composition of CS is crucial for understanding its roles in various physiological and pathological processes, including neurodevelopment, signal transduction, and tumor metastasis, making it a key area of interest in drug development and biomedical research.[2]

Mass spectrometry (MS), coupled with enzymatic digestion and liquid chromatography (LC), has emerged as a powerful tool for the detailed structural characterization and quantification of CS disaccharides.[1][3] This approach offers high sensitivity and specificity, enabling the identification and quantification of various sulfated isomers.[4][5] These application notes provide an overview of the methodologies for CS disaccharide analysis by mass spectrometry, including detailed experimental protocols and data presentation.

Principle of the Method

The analysis of CS by mass spectrometry typically involves three key steps:

  • Enzymatic Digestion: The long polysaccharide chains of CS are depolymerized into their constituent disaccharide units using specific enzymes, most commonly chondroitinase ABC.[2][4] This enzyme cleaves the glycosidic bonds and introduces a double bond at the non-reducing end of the resulting disaccharides, which facilitates their detection by UV spectroscopy and mass spectrometry.[2]

  • Chromatographic Separation: The resulting mixture of disaccharides is then separated using liquid chromatography. Various LC methods, including ion-pair reversed-phase chromatography and hydrophilic interaction liquid chromatography (HILIC), have been developed to resolve the different sulfated isomers.[1][6]

  • Mass Spectrometric Detection and Quantification: The separated disaccharides are introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) is often employed to confirm the identity of the disaccharides and to differentiate between isomers based on their fragmentation patterns.[3][4] Quantification is typically achieved using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer or by high-resolution mass spectrometry.[4]

Experimental Workflow

The overall experimental workflow for this compound sulfate disaccharide analysis is depicted below.

This compound Sulfate Disaccharide Analysis Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization or Biological Fluid Collection Proteoglycan_Extraction Proteoglycan Extraction Tissue_Homogenization->Proteoglycan_Extraction Enzymatic_Digestion Chondroitinase ABC Digestion Proteoglycan_Extraction->Enzymatic_Digestion LC_Separation LC Separation (e.g., Reversed-Phase, HILIC) Enzymatic_Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: General workflow for CS disaccharide analysis.

Protocols

Protocol 1: Sample Preparation and Enzymatic Digestion of this compound Sulfate from Tissues

This protocol is adapted from methodologies used for fixed brain tissue analysis.[4]

Materials:

  • Tissue samples (e.g., brain, cartilage)

  • Chondroitinase ABC (from Proteus vulgaris)

  • Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 8.0)

  • Centrifugal filters (e.g., 10 kDa MWCO)

  • Acetonitrile

  • Formic acid

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample in a suitable buffer. For fixed tissues, sections can be directly used.[4]

  • Proteoglycan Extraction (Optional): For some applications, proteoglycans can be extracted and purified prior to digestion.

  • Enzymatic Digestion:

    • To the tissue homogenate or proteoglycan extract, add chondroitinase ABC to a final concentration of 0.1 to 1 unit/mL.[4]

    • Incubate the reaction mixture at 37°C for 4 to 16 hours.

  • Enzyme Removal and Sample Cleanup:

    • Terminate the digestion by heat inactivation (e.g., 100°C for 5 minutes).

    • Remove the enzyme and other high molecular weight components by centrifugation through a 10 kDa molecular weight cutoff filter.[2]

    • Collect the filtrate containing the disaccharides.

  • Solvent Exchange/Drying:

    • Lyophilize or use vacuum evaporation (SpeedVac) to dry the sample.[1] Note: Vacuum evaporation is often preferred to minimize sample loss.[1]

    • Reconstitute the dried disaccharides in the initial mobile phase for LC-MS analysis (e.g., 75:25 v/v% acetonitrile:water with 10 mM ammonium formate, pH 4.4 for HILIC).[1]

Protocol 2: LC-MS/MS Analysis of this compound Sulfate Disaccharides

This protocol outlines a general approach for the separation and detection of CS disaccharides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source

LC Conditions (Example for Reversed-Phase Ion-Pairing):

  • Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM tributylamine (B1682462) and 15 mM acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each disaccharide are monitored for quantification.

Quantitative Data

The following tables summarize the mass-to-charge ratios (m/z) for common this compound sulfate disaccharides and representative quantitative data from biological samples.

Table 1: Common this compound Sulfate Disaccharides and their Monoisotopic Masses.

Disaccharide AbbreviationFull NameMonoisotopic Mass (Da)[M-H]⁻ (m/z)
ΔDi-0SUnsaturated non-sulfated disaccharide379.07378.06
ΔDi-4S (CS-A)Unsaturated 4-sulfated disaccharide459.02458.01
ΔDi-6S (CS-C)Unsaturated 6-sulfated disaccharide459.02458.01
ΔDi-2SUnsaturated 2-sulfated disaccharide459.02458.01
ΔDi-di(4,6)S (CS-E)Unsaturated 4,6-disulfated disaccharide538.98537.97
ΔDi-di(2,6)S (CS-D)Unsaturated 2,6-disulfated disaccharide538.98537.97
ΔDi-di(2,4)SUnsaturated 2,4-disulfated disaccharide538.98537.97
ΔDi-triSUnsaturated 2,4,6-trisulfated disaccharide618.94617.93

Table 2: Representative MRM Transitions for CS Disaccharide Analysis in Negative Ion Mode.

DisaccharidePrecursor Ion (m/z)Product Ion (m/z)
ΔDi-0S378.1175.0
ΔDi-4S458.0300.0
ΔDi-6S458.0282.0
ΔDi-di(4,6)S538.0458.0
ΔDi-di(2,6)S538.0458.0

Note: Product ions for disulfated species often result from the in-source loss of one sulfate group.[4] Fragmentation of the m/z 458 ion can then be used for further differentiation.[4]

Table 3: Example Quantitative Analysis of CS Disaccharides in Porcine and Human Tissues. [6]

SampleΔDi-6S (µg/mL)ΔDi-4S (µg/mL)
Solubilized ECM from porcine urinary bladder9.724.9
Solubilized ECM from human umbilical cord18.314.4

Signaling Pathway Visualization

The sulfation pattern of this compound sulfate chains can significantly impact various signaling pathways. For instance, alterations in the 4S/6S ratio have been shown to affect perineuronal net stability and neural plasticity.[4] The enzymes responsible for these sulfation modifications are key players in this regulatory process.

CS_Sulfation_Pathway cluster_synthesis This compound Sulfate Synthesis cluster_sulfation Sulfation Modification cluster_products Sulfated CS Products CS_Backbone CS Polysaccharide Backbone CHST11 This compound 4-O-Sulfotransferase 1 (C4ST-1) CS_Backbone->CHST11 CHST12 This compound 6-O-Sulfotransferase 1 (C6ST-1) CS_Backbone->CHST12 CS_4S This compound 4-Sulfate (CS-A) CHST11->CS_4S CHST15 N-Acetylgalactosamine 4-Sulfate 6-O-Sulfotransferase CS_4S6S This compound 4,6-Sulfate (CS-E) CHST15->CS_4S6S CS_6S This compound 6-Sulfate (CS-C) CHST12->CS_6S CS_4S->CHST15 MS_Method_Selection cluster_goals Analytical Goals cluster_methods Mass Spectrometry Methods cluster_outcomes Outcomes Start Start: CS Disaccharide Analysis Goal Goal1 Rapid Quantification of Major Monosulfated Isomers (Δ4S and Δ6S) Start->Goal1 Goal2 Comprehensive Profiling of Multiple Disaccharides (including non-sulfated and di-sulfated) Start->Goal2 DI_MSMS Direct Infusion Tandem MS (DI-MS/MS) Goal1->DI_MSMS LC_MSMS Liquid Chromatography Tandem MS (LC-MS/MS) Goal2->LC_MSMS Outcome1 Relative percentage of Δ4S and Δ6S DI_MSMS->Outcome1 Outcome2 Relative percentages of Δ0S, Δ4S, Δ6S, Δ4S6S, etc. LC_MSMS->Outcome2

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Chondroitin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of chondroitin sulfate (B86663) (CS) using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for the analysis of CS in raw materials, dietary supplements, and biological matrices.

Introduction

This compound sulfate is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). It is a major component of the extracellular matrix of many tissues, including cartilage, bone, skin, ligaments, and tendons. The quantification of CS is crucial for quality control in the pharmaceutical and nutraceutical industries, as well as for research in various fields, including osteoarthritis and cancer. HPLC is a powerful and widely used technique for the accurate and precise quantification of CS.

The most common approach for CS quantification by HPLC involves enzymatic digestion of the polysaccharide into its constituent unsaturated disaccharides, followed by separation and detection. This method offers high specificity and allows for the determination of the different sulfation patterns of the disaccharides.

I. HPLC Methodologies for this compound Sulfate Quantification

Several HPLC methods have been developed and validated for the quantification of this compound sulfate. The most prevalent methods involve enzymatic hydrolysis followed by reversed-phase ion-pairing chromatography with UV detection or hydrophilic interaction liquid chromatography (HILIC).

Enzymatic Hydrolysis followed by Ion-Pairing Reversed-Phase HPLC with UV Detection

This is a widely adopted and validated method for CS quantification.[1][2][3][4] The principle of this method is the enzymatic depolymerization of the CS chain into unsaturated disaccharides using a specific enzyme, chondroitinase ABC or ACII.[1][3][5] These disaccharides, which have a UV-absorbing double bond, are then separated and quantified by ion-pairing reversed-phase HPLC with UV detection, typically at 240 nm.[3] The total amount of this compound sulfate is calculated by summing the amounts of the individual disaccharides.[1]

Experimental Protocol:

A. Sample Preparation and Enzymatic Digestion

  • Standard Preparation: Prepare a stock solution of USP this compound Sulfate Reference Standard in HPLC-grade water. Further dilute to create a series of calibration standards.

  • Sample Preparation:

    • For raw materials and dietary supplements, accurately weigh the sample and dissolve it in HPLC-grade water.[6]

    • For biological fluids like synovial fluid, pretreatments such as heat denaturation to precipitate proteins may be employed.[7]

  • Enzymatic Digestion:

    • To an aliquot of the standard or sample solution, add a solution of chondroitinase ABC or ACII enzyme (e.g., 0.1–0.2 U/mL in a suitable buffer like 50 mM Tris-HCl, pH 8.0).[5]

    • Incubate the mixture at 37°C for a defined period (e.g., 2 hours) to ensure complete digestion.[5]

    • Terminate the enzymatic reaction, for example, by heat inactivation.

    • Filter the digested solution through a 0.45 µm membrane filter before injection into the HPLC system.[5]

B. Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using an ion-pairing agent is common.

    • Mobile Phase A: An aqueous buffer (e.g., sodium acetate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).

    • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at 240 nm.[3]

  • Injection Volume: 10-20 µL.

Workflow for Enzymatic Digestion and HPLC Analysis of this compound Sulfate

G cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_hplc HPLC Analysis Sample Sample (Raw Material/Dietary Supplement/Biological Fluid) Dissolution Dissolution in Water/Buffer Sample->Dissolution Enzyme Add Chondroitinase ABC/ACII Dissolution->Enzyme Incubation Incubate at 37°C Enzyme->Incubation Filtration Filter (0.45 µm) Incubation->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column (Ion-Pairing) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Quantification Quantification of Disaccharides Detection->Quantification

Caption: Workflow of this compound sulfate analysis by HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique for the separation of polar compounds like this compound sulfate and its constituent disaccharides.[8] This method can be coupled with various detectors, including Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS).[9][10]

Experimental Protocol:

A. Sample Preparation

Sample preparation for HILIC is similar to the ion-pairing RP-HPLC method, often involving enzymatic digestion to break down the polymer into disaccharides.

B. Chromatographic Conditions

  • Column: A HILIC column (e.g., SeQuant® ZIC®-HILIC).[9]

  • Mobile Phase: A mixture of a high concentration of organic solvent (e.g., acetonitrile) and a low concentration of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).[9][10]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: ELSD or Mass Spectrometry (MS).[8][9][10]

  • Injection Volume: 5-10 µL.[10]

II. Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated HPLC methods for this compound sulfate quantification.

Table 1: Method Validation Parameters for Ion-Pairing RP-HPLC-UV

ParameterResultReference
Linearity Range0.5–100 µg/mL[11]
Limit of Detection (LOD)0.15 µg/mL[11]
Limit of Quantification (LOQ)0.5 µg/mL[11]
Recovery101-102% (from raw material), 105-106% (from finished product)[1]
Repeatability (RSD)1.60 - 4.72%[1]

Table 2: Method Validation Parameters for a "Green Chemistry" RP-HPLC-RI Method

ParameterGlucosamineThis compound SulfateReference
LOD1.8 µg/mL3.2 µg/mL[6]
LOQ5.49 µg/mL9.62 µg/mL[6]
Recovery at LOQ100.1%98.7%[6]

III. Signaling Pathways Involving this compound Sulfate

This compound sulfate proteoglycans (CSPGs) are not merely structural components but also play active roles in cell signaling, influencing processes such as cell proliferation, migration, and differentiation.[4] The sulfation patterns of the CS chains are critical for their specific interactions with signaling molecules.

Role in Cancer Progression

In the tumor microenvironment, CSPGs can interact with growth factors and their receptors, modulating signaling pathways that promote tumor growth and metastasis.[5][11] For example, CSPGs can interact with CD44, a cell surface receptor, triggering downstream signaling events.[1]

Signaling Pathway of this compound Sulfate in Cancer

G cluster_ecm Extracellular Matrix cluster_cell Cancer Cell CSPG This compound Sulfate Proteoglycan (CSPG) GF Growth Factors CSPG->GF binds/sequesters CD44 CD44 CSPG->CD44 interacts with Receptor Growth Factor Receptor GF->Receptor activates Signaling Intracellular Signaling Cascades (e.g., Akt, NF-κB) Receptor->Signaling activates CD44->Signaling activates Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Invasion Invasion Signaling->Invasion

Caption: CSPG-mediated signaling in cancer progression.

Role in Nervous System Development and Repair

In the nervous system, CSPGs are major components of the extracellular matrix and are involved in axon guidance during development.[12] After injury to the central nervous system (CNS), CSPGs are upregulated and are potent inhibitors of axonal regeneration.[6] This inhibitory effect is mediated through signaling pathways such as the Rho-ROCK and Protein Kinase C (PKC) pathways.[6]

Inhibitory Signaling of this compound Sulfate Proteoglycans in Neuronal Regeneration

G cluster_ecm Glial Scar (Post-Injury) cluster_neuron Neuron CSPG Upregulated This compound Sulfate Proteoglycans (CSPGs) GrowthCone Axonal Growth Cone CSPG->GrowthCone binds to receptors on RhoA RhoA Activation GrowthCone->RhoA activates PKC PKC Activation GrowthCone->PKC activates ROCK ROCK Activation RhoA->ROCK activates Actin Actin Cytoskeleton Destabilization ROCK->Actin PKC->Actin Inhibition Inhibition of Axon Regeneration Actin->Inhibition

Caption: CSPG signaling inhibits axonal regeneration.

Conclusion

The HPLC methods detailed in this document provide robust and reliable approaches for the quantification of this compound sulfate. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Understanding the role of this compound sulfate in various biological processes, including cell signaling, is crucial for the development of new therapeutic strategies.

References

Application Notes and Protocols: Methodologies for Incorporating Chondroitin Sulfate into Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various methodologies for incorporating chondroitin sulfate (B86663) (CS), a key glycosaminoglycan in native extracellular matrix (ECM), into tissue engineering scaffolds. The aim is to enhance the biomimicry, bioactivity, and overall performance of scaffolds for a range of applications, including cartilage, bone, and skin regeneration.

Introduction

This compound sulfate plays a crucial role in tissue development, homeostasis, and repair by regulating cell adhesion, proliferation, and differentiation. Its incorporation into tissue engineering scaffolds can significantly improve their biological functionality. This document outlines several established methods for CS incorporation, from simple physical mixing to advanced chemical conjugation techniques. Detailed protocols for key experiments are provided, along with quantitative data to facilitate comparison between methodologies.

Methodologies for this compound Sulfate Incorporation

The primary methods for incorporating this compound sulfate into tissue engineering scaffolds can be broadly categorized as physical entrapment and chemical immobilization.

Physical Entrapment

Physical entrapment relies on physically mixing CS with the primary scaffold material before scaffold fabrication. This method is straightforward but may result in the leaching of CS over time.

This is a widely used technique to create porous scaffolds from a solution or suspension of a polymer and CS. The mixture is frozen and then subjected to a vacuum to sublimate the solvent, leaving behind a porous structure.

Experimental Protocol: Preparation of Collagen-Chondroitin Sulfate Scaffolds by Freeze-Drying [1][2]

  • Preparation of Collagen-CS Solution:

    • Dissolve 0.55 g of Type I bovine collagen in 200 ml of 0.5 M acetic acid by homogenizing at 13,500 rpm in an ice-bath for 20 minutes.[2]

    • Separately, dissolve 0.055 g of this compound 6-sulfate in 10 ml of 0.5 M acetic acid.[2]

    • Add the CS solution drop-wise to the collagen solution while continuing to homogenize for an additional 20 minutes.[2] The final concentrations will be approximately 2.6 g/L for collagen and 0.26 g/L for this compound sulfate.[2]

  • Freeze-Drying:

    • Pour the resulting slurry into a mold (e.g., a 24-well plate).[3]

    • Freeze the slurry at -80°C for 5 hours.[4]

    • Lyophilize the frozen slurry for 48 hours to remove the solvent and create a porous scaffold.[4]

Experimental Workflow: Freeze-Drying Method

cluster_0 Solution Preparation cluster_1 Scaffold Fabrication Collagen_Solution Dissolve Collagen in Acetic Acid Mixing Mix Collagen and CS Solutions Collagen_Solution->Mixing CS_Solution Dissolve this compound Sulfate in Acetic Acid CS_Solution->Mixing Pouring Pour Slurry into Mold Mixing->Pouring Freezing Freeze at -80°C Pouring->Freezing Lyophilization Lyophilize Freezing->Lyophilization Porous_Scaffold Porous_Scaffold Lyophilization->Porous_Scaffold Final Product

Caption: Workflow for fabricating collagen-CS scaffolds using the freeze-drying method.

This technique produces nanofibrous scaffolds by ejecting a polymer solution (containing CS) through a spinneret under a high-voltage electric field. This results in a composite scaffold with a structure mimicking the native ECM.

Experimental Protocol: Co-electrospinning of Gelatin/CS and PCL Scaffolds [5]

  • Solution Preparation:

    • Prepare separate solutions of Poly(ε-caprolactone) (PCL) and a mixture of gelatin (GEL) and this compound sulfate (CS).

    • The specific solvent systems and concentrations will need to be optimized for electrospinnability.

  • Co-electrospinning Process:

    • Load the PCL and GEL/CS solutions into separate syringes with spinnerets.

    • Position the spinnerets to eject the solutions onto a common collector.

    • Apply a high voltage to initiate the electrospinning process, creating a composite nanofibrous mat.

Certain peptides can self-assemble into well-defined nanostructures. CS can be incorporated into these structures by simple mixing prior to initiating the self-assembly process.

Experimental Protocol: Self-Assembling RAD16-I/CS Scaffolds [6]

  • Preparation of Cell Suspension and Peptide Mixture:

    • Prepare a cell suspension at a concentration of 4 x 10^6 cells/mL in a 10% sucrose (B13894) solution.[6]

    • Prepare a composite solution by mixing 95 μL of 0.5% (w/v) RAD16-I peptide with 5 μL of 0.2% (w/v) CS.[6]

    • Dilute the mixture to a final RAD16-I concentration of 0.3% (w/v).[6]

  • Scaffold Formation:

    • Mix the peptide solution with an equal volume of the cell suspension. The final concentrations will be 2 x 10^6 cells/mL in 0.15% (w/v) RAD16-I.[6]

    • The mixture will self-assemble into a hydrogel scaffold, encapsulating the cells.

Chemical Immobilization

Chemical immobilization involves creating covalent bonds between CS and the scaffold matrix. This approach provides better retention of CS and allows for more precise control over its presentation.

Crosslinking agents are used to form covalent bonds between CS and the scaffold polymer chains, enhancing mechanical properties and stability.

Experimental Protocol: Carbodiimide (EDC) Crosslinking of Collagen-CS Scaffolds [3]

  • Scaffold Preparation:

    • Prepare collagen-CS scaffolds using the freeze-drying method as described in section 1.1.

  • Crosslinking Reaction:

  • Washing:

    • Rinse the crosslinked scaffolds twice for 1 hour with 0.1 M disodium (B8443419) phosphate.[3]

    • Wash the scaffolds six times over 24 hours with 2 M sodium chloride.[3]

    • Finally, rinse thoroughly with distilled water to remove any residual crosslinking agents.[3]

Logical Relationship: EDC/NHS Crosslinking Mechanism

Carboxyl_Group Carboxyl Group (Collagen or CS) Intermediate O-acylisourea Intermediate Carboxyl_Group->Intermediate reacts with EDC EDC EDC->Intermediate NHS NHS Stable_Ester NHS-activated Ester NHS->Stable_Ester Amine_Group Amine Group (Collagen or CS) Amide_Bond Stable Amide Bond (Crosslink) Amine_Group->Amide_Bond Intermediate->Stable_Ester reacts with Stable_Ester->Amide_Bond reacts with

Caption: Simplified mechanism of EDC/NHS crosslinking of carboxyl and amine groups.

This advanced method involves chemically modifying CS with reactive groups that can then form covalent bonds with the scaffold matrix.

Experimental Protocol: Methacrylation of this compound Sulfate for Photocrosslinking [7]

  • Synthesis of Methacrylated this compound Sulfate (CSMA):

    • Conjugate methacrylate (B99206) groups to CS using glycidyl (B131873) methacrylate.[7]

    • Use NMR analysis to confirm the degree of substitution (e.g., 12% of disaccharides substituted with methacrylate groups).[7]

  • Hydrogel Formation:

    • Prepare a polymer solution containing the CSMA.

    • Place the solution on a cartilage explant or in a mold.

    • Expose the solution to UV light (e.g., 365 nm, 5mW/cm²) for 5 minutes to initiate polymerization and form a crosslinked hydrogel.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to allow for comparison of different scaffold fabrication and modification techniques.

Table 1: Physical and Mechanical Properties of this compound Sulfate Scaffolds

Scaffold Composition & MethodPorosity (%)Pore Size (µm)Compressive Modulus (kPa)Tensile Modulus (MPa)
Collagen-CS (Freeze-dried, afibrillar)[1]-50-3000.28-
Concentrated Collagen-CS (Centrifugation)[2][8]-Smaller than unconcentratedUp to 30x higher than unconcentratedUp to 30x higher than unconcentrated
GEL/CS-PCL (Co-electrospun)[5]>80---
Chitosan-CS/HA (Freeze-dried, 35:5:60)[4][9]47.3 - 82.96.7 - 1912.69 - 7.62-
Cartilage ECM (Lyophilized, DHT crosslinked)[10]96.5221--
Chitosan-Gelatin-CS (GA crosslinked, 0.5%)[11]----
Highly Concentrated Collagen-CS (Centrifugation)[12]--Significantly enhancedSignificantly enhanced

Table 2: Biological Performance of this compound Sulfate Scaffolds

Scaffold Composition & MethodCell TypeKey Finding
Concentrated Collagen-CS[2]Human Mesenchymal Stem Cells (MSCs)Supported chondrogenesis
Concentrated Collagen-CS[2]Human Foreskin KeratinocytesSuitable for skin tissue engineering
RAD16-I/CS Self-Assembled[6]Human Articular Chondrocytes & Adipose Derived Stem CellsSupported cell viability and chondrogenic differentiation
GEL/CS-PCL Co-electrospun[5]Human Dermal Fibroblasts (HDFs)Improved cell proliferation compared to PCL and GEL/CS alone
Collagen-CS-HA (EDC crosslinked)[13]Allogenic FibroblastsShowed almost normal skin regeneration in rats
Chitosan-CS/HA (Freeze-dried)[4]-Cell viability > 92%
Cartilage ECM (DHT & UV crosslinked)[10]MSCsHigher glycosaminoglycan and collagen content than non-crosslinked
PLCL/SF (CS crosslinked, 3D)[14][15]-Better cell seeding efficiency and chondro-protective effect
Collagen-CS (EDC crosslinked)[3]-Modulates inflammation and drives chondrogenesis

Characterization and Assays

A comprehensive evaluation of CS-containing scaffolds is essential. Key characterization techniques and assays include:

  • Scanning Electron Microscopy (SEM): To visualize scaffold morphology, pore size, and interconnectivity.[1][5]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of CS and investigate bonding between components.[1]

  • Mechanical Testing: To determine compressive and tensile properties, which are crucial for load-bearing applications.[1][2][8]

  • Porosity Measurement: Often determined using liquid displacement or gravimetric methods.[4][5]

  • This compound Sulfate Retention Assay: To quantify the amount of CS remaining in the scaffold over time, often using a glycosaminoglycan (GAG) assay.[2]

  • In Vitro Cell Culture: Seeding scaffolds with relevant cell types (e.g., chondrocytes, MSCs) to assess biocompatibility, cell proliferation (e.g., MTS or Alamar Blue assay), and differentiation (e.g., gene expression analysis for chondrogenic markers like SOX9, Collagen Type II, Aggrecan).[3][5][6][16]

  • In Vivo Studies: Implanting scaffolds in animal models to evaluate tissue regeneration and the host response.[7][14][15]

Experimental Protocol: Quantification of this compound Sulfate Content (GAG Assay) [2]

  • Scaffold Digestion:

    • Dry the hydrated scaffold samples.

    • Digest the scaffolds in 1.0 ml of papain buffer (25 μg/ml papain, 2 mM cysteine, 50 mM NaH₂PO₄, 2 mM EDTA, pH 6.5) at 65°C.[2]

  • Quantification:

    • After complete digestion, dilute the scaffold extracts with an additional 1.0 ml of papain buffer.[2]

    • Use a suitable GAG assay kit (e.g., Blyscan) to quantify the amount of sulfated GAGs (including CS) in the digest, following the manufacturer's protocol.

Conclusion

The choice of methodology for incorporating this compound sulfate into tissue engineering scaffolds depends on the specific application, the desired properties of the final construct, and the primary scaffold material being used. Simple physical mixing methods like freeze-drying are straightforward and effective for creating porous structures, while chemical immobilization techniques such as crosslinking and functionalization offer enhanced stability and control over the scaffold's biological activity. The protocols and data presented here provide a foundation for researchers to select and optimize the most appropriate method for their tissue engineering goals.

References

Practical Applications of Chondroitin Sulfate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate (B86663) (CS), a naturally occurring glycosaminoglycan, has emerged as a promising biomaterial for the development of advanced drug delivery systems.[1] Its inherent biocompatibility, biodegradability, and specific targeting capabilities make it an attractive candidate for delivering a wide range of therapeutic agents, from small molecule drugs to biologics.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound sulfate in various drug delivery platforms, including nanoparticles, hydrogels, and drug conjugates.

The primary targeting mechanism of this compound sulfate-based carriers is their ability to bind to the CD44 receptor, which is overexpressed on the surface of many tumor cells.[2] This interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular drug accumulation in target cells.

I. This compound Sulfate-Based Nanoparticle Drug Delivery Systems

This compound sulfate can be incorporated into nanoparticle formulations in several ways: as a surface coating to improve stability and targeting, as a primary matrix material, or as a component of a self-assembling amphiphilic polymer.[3]

Application Note:

CS-functionalized nanoparticles offer a versatile platform for targeted cancer therapy, ophthalmic drug delivery, and gene delivery.[4][5][6] The negative charge of this compound sulfate can be beneficial for encapsulating cationic drugs like doxorubicin (B1662922).[7] A systematic review of 20 studies on CS-nanoparticle systems reported drug loading efficiencies ranging from 2% to 16.1% and encapsulation efficiencies between 39.50% and 93.97%.[3][7][8]

Quantitative Data Summary: CS-Based Nanoparticles
Formulation TypeDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
CS-Chitosan NanoparticlesBromfenac Sodium245.6 ± 14.22+37.59 ± 4.0571.72 ± 4.43-[9]
CS-Functionalized PLGA NanoparticlesCamptothecin289---[4]
CS-Coated LiposomesEtoposide310---[10]
CS-Chitosan Nanoparticles-~583-0.47--
CS-Functionalized Lipid NanoreservoirsCassic Acid----[11]
CS-Coated Gold NanoparticlesDoxorubicin<100---
Experimental Protocols:

Protocol 1: Preparation of this compound Sulfate-Chitosan Nanoparticles by Ionic Gelation

This protocol describes the preparation of CS-chitosan nanoparticles suitable for the encapsulation of hydrophilic drugs.

Materials:

  • This compound Sulfate (CS)

  • Chitosan (B1678972) (low molecular weight)

  • Acetic Acid

  • Kappa Carrageenan (or other suitable crosslinker)

  • Deionized water

  • Drug to be encapsulated

Procedure:

  • Preparation of Chitosan Solution (0.1% w/v): Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring until a clear solution is obtained.

  • Preparation of this compound Sulfate Solution (0.1% w/v): Dissolve 100 mg of this compound sulfate in 100 mL of deionized water.

  • Preparation of Kappa Carrageenan Solution (0.05% w/v): Disperse 50 mg of kappa carrageenan in 100 mL of deionized water and heat to 60°C with stirring to dissolve.

  • Drug Incorporation: Dissolve the desired amount of the drug in the this compound sulfate solution.

  • Nanoparticle Formation:

    • Take 10 mL of the chitosan solution in a beaker and place it on a magnetic stirrer.

    • Add 1 mL of the this compound sulfate (with dissolved drug) solution dropwise to the chitosan solution under constant stirring.

    • Subsequently, add 1 mL of the kappa carrageenan solution dropwise to the mixture.

    • Continue stirring for 30 minutes to allow for nanoparticle formation and stabilization.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized.

Protocol 2: Characterization of CS-Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted suspension to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles.

2. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • After centrifugation during the purification step (Protocol 1, step 6), collect the supernatant.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug x 100

Protocol 3: In Vitro Cellular Uptake Study using Flow Cytometry

This protocol details the quantitative analysis of nanoparticle uptake by cancer cells.

Materials:

  • CD44-positive cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Phosphate (B84403) Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled CS-nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 3 x 10^5 cells/well and incubate overnight to allow for cell attachment.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh serum-free medium containing the fluorescently labeled CS-nanoparticles at a desired concentration. As a control, use a solution of the free fluorescent drug or dye.

    • Incubate the cells for a specific time period (e.g., 2, 4, 6 hours).

  • Cell Harvesting:

    • After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Add trypsin-EDTA to detach the cells.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of the cells to quantify the uptake of the nanoparticles.

II. This compound Sulfate-Based Hydrogel Drug Delivery Systems

This compound sulfate can be used to form hydrogels through various crosslinking methods, providing a matrix for the sustained release of drugs.[12] These hydrogels can be designed to be responsive to environmental stimuli such as pH.[13]

Application Note:

CS-based hydrogels are particularly useful for localized and sustained drug delivery, for example, in the treatment of osteoarthritis or for oral drug delivery to the colon.[11][14] The swelling behavior and drug release kinetics of these hydrogels can be tuned by varying the concentration of CS and the crosslinking agent.[12]

Quantitative Data Summary: CS-Based Hydrogels
Hydrogel CompositionCrosslinkerSwelling Ratio (%)Drug Release ProfileApplicationReference
Xanthan/Chondroitin SulfateEpichlorohydrinUp to 1642Sustained releaseOral drug delivery[12]
This compound Sulfate/Alginate/Poly(acrylic acid)N,N'-Methylene bisacrylamidepH-dependentpH-responsive releaseOral drug delivery[1]
This compound Sulfate/Poly(ethylene glycol)Poly(ethylene glycol) diglycidyl ether-Diffusion-controlledSustained release[15]
This compound Sulfate/Sodium Polystyrene Sulfonate/Poly(acrylic acid)N,N'-Methylene bisacrylamidepH-dependentpH-responsive releaseControlled drug delivery[13]
Experimental Protocols:

Protocol 4: Preparation of pH-Sensitive this compound Sulfate-Based Hydrogels

This protocol describes the synthesis of a pH-responsive hydrogel for controlled drug delivery.

Materials:

  • This compound Sulfate (CS)

  • Alginate

  • Acrylic Acid (monomer)

  • Ammonium Persulfate (APS, initiator)

  • N,N'-Methylene bisacrylamide (MBA, crosslinker)

  • Deionized water

  • Drug to be loaded

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a specific amount of CS and Alginate in deionized water with stirring at 50°C.

    • Dissolve APS in a separate small amount of deionized water.

  • Polymerization Reaction:

    • Add the APS solution to the alginate solution.

    • After a few minutes, add this mixture to the CS solution, followed by the addition of acrylic acid and MBA.

    • Pour the final solution into glass molds.

  • Curing: Place the molds in a water bath at 55°C for 2 hours, and then increase the temperature to 65°C for 23 hours.

  • Washing and Drying:

    • Cut the prepared hydrogel into discs of uniform size.

    • Wash the discs with a 50:50 (v/v) mixture of water and ethanol (B145695) to remove unreacted components.

    • Dry the discs at room temperature for 24 hours, followed by drying in a vacuum oven at 40°C.

  • Drug Loading:

    • Immerse the dried hydrogel discs in a drug solution of known concentration for a specific period to allow for swelling and drug absorption.

    • After loading, dry the hydrogels again.

Protocol 5: In Vitro Drug Release Study from CS-Hydrogels

Materials:

  • Drug-loaded hydrogel discs

  • Phosphate buffer solutions (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for simulated intestinal fluid)

  • Shaking incubator or dissolution apparatus

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Place a drug-loaded hydrogel disc in a known volume of the release medium (e.g., 100 mL of pH 7.4 phosphate buffer).

  • Maintain the temperature at 37°C with constant gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

III. This compound Sulfate-Drug Conjugates

Directly conjugating drugs to the this compound sulfate backbone is another strategy to enhance drug solubility and achieve targeted delivery.[16]

Application Note:

CS-drug conjugates can improve the pharmacokinetic profile of the parent drug and facilitate its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect and CD44 receptor-mediated targeting. The linkage between the drug and CS can be designed to be cleavable under specific conditions, such as the acidic environment of tumors or the presence of certain enzymes.

Experimental Protocol:

Protocol 6: Synthesis of a this compound Sulfate-Doxorubicin (DOX) Conjugate via Carbodiimide Chemistry

This protocol describes a general method for conjugating an amine-containing drug (using a linker) to the carboxylic acid groups of this compound sulfate.

Materials:

  • This compound Sulfate (CS)

  • Doxorubicin (DOX) or a suitable amine-containing derivative/linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Activation of this compound Sulfate:

    • Dissolve this compound sulfate in deionized water.

    • Add EDC and NHS to the CS solution to activate the carboxylic acid groups. Stir the mixture for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve doxorubicin (or its derivative) in DMSO.

    • Add the doxorubicin solution to the activated this compound sulfate solution.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against a 1:1 (v/v) mixture of DMSO and water for 48 hours, followed by dialysis against deionized water for 24 hours, with frequent changes of the dialysis medium.

  • Lyophilization: Lyophilize the purified solution to obtain the CS-DOX conjugate as a solid powder.

IV. Visualization of Key Pathways and Workflows

CD44-Mediated Endocytosis Pathway

The following diagram illustrates the signaling pathway initiated upon the binding of this compound sulfate-based nanocarriers to the CD44 receptor, leading to cellular uptake.

CD44_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CS_Nanocarrier CS-Nanocarrier CD44 CD44 Receptor CS_Nanocarrier->CD44 Binding Endosome Endosome CD44->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Acidic pH/ Enzymatic Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: CD44 receptor-mediated endocytosis of a CS-nanocarrier.

Experimental Workflow for Nanoparticle Synthesis and Characterization

This diagram outlines the general workflow for the preparation and evaluation of this compound sulfate-based nanoparticles.

Nanoparticle_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Reagents CS, Polymer, Drug Formation Nanoparticle Formation (e.g., Ionic Gelation) Reagents->Formation Purification Purification (Centrifugation/Dialysis) Formation->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM/SEM) Purification->Morphology Drug_Loading Drug Loading & Encapsulation Purification->Drug_Loading Uptake Cellular Uptake Size_Zeta->Uptake Release Drug Release Study Drug_Loading->Release Cytotoxicity Cytotoxicity Assay Uptake->Cytotoxicity

Caption: Workflow for CS-nanoparticle synthesis and evaluation.

Logical Relationship of CS Drug Delivery System Components

This diagram illustrates the key components and their relationships in a this compound sulfate-based drug delivery system.

CS_DDS_Logic CS This compound Sulfate Carrier Delivery Vehicle (Nanoparticle, Hydrogel, etc.) CS->Carrier Forms Drug Therapeutic Agent Drug->Carrier Encapsulated in/ Conjugated to Target Target Cell (e.g., Cancer Cell) Carrier->Target Targets via CD44 Receptor Effect Therapeutic Effect Target->Effect Drug Action in

Caption: Core components of a CS drug delivery system.

References

Application Notes and Protocols: A Step-by-Step Guide to Chondroitin Sulfate Labeling for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate (B86663) (CS) is a sulfated glycosaminoglycan that is a major component of the extracellular matrix of connective tissues, including cartilage, bone, skin, ligaments, and tendons.[1][2] Its expression and degradation are altered in various pathological conditions, particularly osteoarthritis (OA), making it a valuable biomarker for disease diagnosis and a target for therapeutic interventions.[1] In vivo imaging of this compound sulfate can provide crucial insights into disease progression and the efficacy of novel treatments. This guide provides detailed protocols for labeling this compound sulfate with radioactive and fluorescent markers for in vivo imaging applications, enabling researchers to track its biodistribution and role in various biological processes.

Experimental Workflow Overview

The overall workflow for this compound sulfate labeling and in vivo imaging involves several key stages, from the initial labeling reaction to the final image analysis.

G cluster_0 Preparation cluster_1 Labeling & Purification cluster_2 In Vivo Imaging cluster_3 Data Analysis Chondroitin_Sulfate This compound Sulfate (Pharmaceutical Grade) Labeling_Reaction Labeling Reaction (e.g., Carbodiimide (B86325) Chemistry, Stannous Chloride Method) Chondroitin_Sulfate->Labeling_Reaction Labeling_Agent Labeling Agent (Fluorescent Dye or Radionuclide) Labeling_Agent->Labeling_Reaction Purification Purification (e.g., Gel Filtration, Dialysis) Labeling_Reaction->Purification Animal_Model Animal Model of Disease (e.g., Osteoarthritis) Purification->Animal_Model Administration Administration of Labeled CS (e.g., Intravenous, Intra-articular) Animal_Model->Administration Imaging In Vivo Imaging (SPECT/PET, NIRF Imaging) Administration->Imaging Image_Analysis Image Analysis (Region of Interest Analysis) Imaging->Image_Analysis Biodistribution Biodistribution Studies (Ex vivo tissue analysis) Imaging->Biodistribution Quantification Quantitative Data Analysis Image_Analysis->Quantification Biodistribution->Quantification

Caption: Overall workflow for this compound sulfate labeling and in vivo imaging.

Experimental Protocols

Protocol 1: Radiolabeling of this compound Sulfate with Technetium-99m (99mTc)

This protocol describes the radiolabeling of this compound sulfate using the stannous chloride reduction method for subsequent in vivo imaging with Single Photon Emission Computed Tomography (SPECT).[1]

Materials:

  • This compound Sulfate (pharmaceutical grade)

  • Technetium-99m (99mTcO4-)

  • Stannous chloride (SnCl2)

  • Hydrochloric acid (HCl), 0.3 N

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • PD-10 desalting columns (or equivalent)

  • Saline solution (0.9% NaCl)

  • Instant thin-layer chromatography (ITLC) strips

Procedure:

  • Preparation of this compound Sulfate Solution: Dissolve 25 mg of this compound sulfate in 0.5 mL of 0.3 N HCl.

  • Preparation of Stannous Chloride Solution: Dissolve 1 mg of stannous chloride in 0.1 mL of 0.3 N HCl.

  • Labeling Reaction:

    • To the this compound sulfate solution, add the stannous chloride solution.

    • Add 150-180 MBq of 99mTcO4- to the mixture.

    • Immediately add 0.25 mL of 0.5 M sodium acetate buffer (pH 5.0) to adjust the pH. The final pH should be around 5.0. A pH of 6.2 can lead to the formation of colloids.[1]

    • Gently mix and incubate at room temperature for 1 hour.

  • Purification:

    • Equilibrate a PD-10 desalting column with saline solution.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled this compound sulfate with saline solution, collecting 0.5 mL fractions.

    • The 99mTc-labeled this compound sulfate will elute in the initial fractions, while the free 99mTcO4- will be retained on the column.

  • Quality Control:

    • Determine the radiochemical purity using ITLC. Spot a small amount of the purified product onto an ITLC strip and develop the chromatogram using a suitable solvent system (e.g., saline).

    • The labeled this compound sulfate will remain at the origin, while free pertechnetate (B1241340) will migrate with the solvent front.

    • Calculate the labeling efficiency as: (cpm at origin / total cpm) x 100%. A labeling efficiency of over 90% is desirable.

Protocol 2: Fluorescent Labeling of this compound Sulfate with Fluorescein Isothiocyanate (FITC)

This protocol outlines a general method for labeling the primary amine groups (if present, or after modification to introduce them) of this compound sulfate with FITC. For labeling the carboxyl groups, carbodiimide chemistry with a fluorescent amine would be used.

Materials:

  • This compound Sulfate

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Tris buffer (10 mM, pH 8.0)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of FITC Solution: Dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[3]

  • Preparation of this compound Sulfate Solution: Dissolve this compound sulfate in 0.1 M sodium bicarbonate buffer (pH 9.0) to a desired concentration (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the FITC solution to the this compound sulfate solution at a molar ratio of approximately 5:1 (FITC:CS). The optimal ratio may need to be determined empirically.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.[3]

  • Quenching the Reaction (Optional): Add 10 mM Tris buffer to the reaction mixture to quench any unreacted FITC.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against a large volume of PBS at 4°C for 48-72 hours, with several changes of the buffer, to remove unreacted FITC and other small molecules.

    • Alternatively, a desalting column can be used for purification.[3]

  • Storage: Store the FITC-labeled this compound sulfate solution at 4°C, protected from light.[3] For long-term storage, aliquots can be frozen at -20°C.

Quantitative Data

The following tables summarize quantitative data from studies using labeled this compound sulfate for in vivo imaging.

Table 1: Radiolabeling Efficiency and Biodistribution of 99mTc-Chondroitin Sulfate

ParameterValueReference
Labeling Efficiency
Radiochemical Purity>95%[1]
In Vivo Biodistribution in Rats (2 hours post-injection) % Injected Dose / gram tissue
Blood1.5 ± 0.3
Liver3.2 ± 0.8
Kidneys25.6 ± 4.1
Spleen0.8 ± 0.2
Bone5.7 ± 1.2
Muscle0.5 ± 0.1
Target-to-Background Ratios in Dogs with Osteoarthritis
Joint / Soft Tissue2.1 ± 0.4

Note: Biodistribution data is representative and can vary based on the animal model and experimental conditions.

Table 2: In Vivo Imaging Parameters for Labeled this compound Sulfate

ParameterFluorescent Imaging (NIRF)Radiotracer Imaging (SPECT)
Animal Model Mouse (Surgically-induced OA)Dog (Naturally-occurring OA)
Label Near-Infrared Dye (e.g., Cy7)99mTc
Administration Route Intra-articular or IntravenousIntravenous
Dose 10-50 µg per mouse20-40 MBq/kg
Imaging Time Points 1, 4, 8, 24 hours post-injection2, 4, 6, 24 hours post-injection
Imaging System In vivo fluorescence imaging systemGamma camera

Signaling Pathway

This compound sulfate plays a significant role in cellular signaling, particularly in the context of osteoarthritis. It can interact with cell surface receptors, such as CD44, to modulate inflammatory pathways like the NF-κB pathway.[4][5][6]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus CS This compound Sulfate CD44 CD44 Receptor CS->CD44 Binds to Pro_inflammatory Pro-inflammatory Stimuli (e.g., IL-1β) TLR4 TLR4 Pro_inflammatory->TLR4 IKK IKK Complex CD44->IKK Modulates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Gene_Expression Gene Expression (MMPs, ADAMTS, Pro-inflammatory Cytokines) NFkB_n->Gene_Expression Induces

Caption: this compound sulfate interaction with the CD44 receptor and modulation of the NF-κB signaling pathway in chondrocytes.

Conclusion

The ability to label this compound sulfate with various imaging agents provides a powerful tool for researchers to investigate its role in health and disease. The protocols and data presented here offer a comprehensive guide for the successful labeling of this compound sulfate and its application in preclinical in vivo imaging studies. These methods can aid in the development of new diagnostic and therapeutic strategies for conditions such as osteoarthritis.

References

Application Notes and Protocols for Determining the Bioactivity of Chondroitin Sulfate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate (B86663) (CS) is a sulfated glycosaminoglycan that is a major component of the extracellular matrix of connective tissues, including cartilage, bone, and skin.[1] It is widely used as a symptomatic slow-acting drug for osteoarthritis (OA) due to its purported anti-inflammatory, anti-catabolic, and anabolic properties.[2][3] However, the bioactivity of CS preparations can vary depending on the source, extraction, and purification processes.[4] Therefore, robust and reliable assays are crucial to characterize and ensure the efficacy of different CS preparations for research and therapeutic development.

These application notes provide an overview and detailed protocols for a range of in vitro, cell-free, and cell-based assays to determine the bioactivity of this compound sulfate preparations.

In Vitro and Cell-Free Bioactivity Assays

Hyaluronidase (B3051955) Inhibition Assay

Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the synovial fluid and cartilage matrix.[5] The inhibition of hyaluronidase activity is a relevant bioactivity marker for this compound sulfate, suggesting a protective effect on joint tissues.[6]

Quantitative Data Summary

CS PreparationConcentration (µg/mL)Inhibition (%)Reference
Pure this compound Sulfate (Methanol Extract)80036.0[5][6]
Pure this compound Sulfate (Ethanol Extract)80035.1[5][6]
Pure this compound Sulfate (Water Extract)80028.0[6]
This compound Sulfate with Glucosamine Sulfate (Methanol Extract)80041.7[5]
This compound Sulfate with Glucosamine Sulfate (Ethanol Extract)80040.8[5]
This compound Polysulfate-IC50 = 2 µg/mL[7]

Experimental Protocol: Morgan Microplate Assay [5][6]

  • Reagent Preparation:

    • Prepare a 0.1 M acetate (B1210297) buffer (pH 3.5).

    • Dissolve Hyaluronidase (Type I-S from bovine testis) in the acetate buffer.

    • Prepare various concentrations of the this compound sulfate test samples.

  • Assay Procedure:

    • In a microplate, mix the hyaluronidase solution with the this compound sulfate extracts.

    • Include a negative control (acetate buffer and enzyme) and a positive control inhibitor.

    • Incubate the plate in a water bath at 30°C for 20 minutes.

  • Detection:

    • The remaining hyaluronic acid after the enzymatic reaction is quantified. A common method involves a turbidimetric measurement where a reagent is added that forms turbidity with undigested hyaluronic acid.

    • The decrease in turbidity is proportional to the hyaluronidase activity.

    • Measure the absorbance at 600 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition based on the comparison with the negative control.

Matrix Metalloproteinase (MMP) Inhibition Assays

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, including collagen and proteoglycans in cartilage.[8] The ability of this compound sulfate to inhibit MMP activity is a key indicator of its anti-catabolic and chondroprotective effects.

Quantitative Data Summary

TargetCell Type / ModelCS ConcentrationEffectReference
MMP-2, -3, -9, -13MIA-induced OA rats900 mg/kgSignificant downregulation of serum levels and mRNA expression.[8]
MMP-3, -13IL-1β-stimulated murine osteoblasts100 µg/mLInhibition of IL-1β-induced release by 58% and 38%, respectively.[9]
MMP-1, -3IL-1β-stimulated human articular chondrocytes200 µg/mLDecrease in pro-MMP activation.[2]
MMP-2, -9Human chondrocytes (chon-001)-Inhibition of expression and activity.[10]

Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity [10]

  • Sample Preparation:

    • Culture human chondrocytes and treat them with different CS preparations.

    • Collect the cell culture supernatant.

  • Electrophoresis:

    • Perform SDS-PAGE using a polyacrylamide gel containing gelatin (1 mg/mL).

    • Load equal amounts of protein from the cell culture supernatants.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.

    • Incubate the gel in a developing buffer containing CaCl2 at 37°C overnight to allow for gelatin degradation by MMPs.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • Quantify the band intensity using densitometry.

Cell-Based Bioactivity Assays

Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[3] In osteoarthritis, pro-inflammatory cytokines like IL-1β activate NF-κB, leading to the expression of genes involved in inflammation and cartilage degradation.[11] this compound sulfate has been shown to inhibit the activation and nuclear translocation of NF-κB.[12][13]

Experimental Workflow: NF-κB Nuclear Translocation Assay

G Workflow for NF-κB Nuclear Translocation Assay A 1. Cell Culture (e.g., Chondrocytes, Macrophages) B 2. Pre-treatment with this compound Sulfate A->B C 3. Stimulation with IL-1β or LPS B->C D 4. Cell Lysis and Nuclear Fractionation C->D F 6. Immunofluorescence Staining of p65 Subcellular Localization C->F E 5. Western Blot Analysis of Nuclear Extracts for p65 D->E G 7. Data Analysis and Quantification E->G F->G

Caption: Workflow for assessing CS inhibition of NF-κB nuclear translocation.

Experimental Protocol: Western Blot for Nuclear NF-κB p65 [12][14]

  • Cell Culture and Treatment:

    • Culture rabbit chondrocytes or rat astrocytes.[12][14]

    • Pre-treat the cells with various concentrations of this compound sulfate.

    • Stimulate the cells with a pro-inflammatory agent such as Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS).[12][14]

  • Nuclear Extraction:

    • After stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard biochemical protocols.

  • Western Blotting:

    • Determine the protein concentration of the nuclear extracts.

    • Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

    • Use a nuclear loading control (e.g., Lamin B1) for normalization.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including ERK1/2 and p38, are involved in cellular responses to inflammatory stimuli.[15] this compound sulfate can modulate the phosphorylation and activation of these kinases, thereby influencing downstream inflammatory events.[12][16]

Signaling Pathway: CS Inhibition of IL-1β-Induced MAPK and NF-κB Activation

G CS Inhibition of Pro-inflammatory Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL1R IL-1 Receptor MAPK p38 / ERK1/2 IL1R->MAPK Activates NFkB NF-κB MAPK->NFkB Activates NFkB_I IκB NFkB_I->NFkB Inhibits NFkB_N NF-κB NFkB->NFkB_N Translocates Genes Pro-inflammatory Gene Expression (MMPs, COX-2) NFkB_N->Genes Induces IL1 IL-1β IL1->IL1R CS This compound Sulfate CS->MAPK Inhibits

Caption: CS inhibits IL-1β-induced MAPK and subsequent NF-κB activation.

Experimental Protocol: Western Blot for Phosphorylated ERK1/2 and p38 [12]

  • Cell Culture and Treatment:

    • Culture chondrocytes and stimulate with IL-1β in the presence or absence of this compound sulfate.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38.

    • Strip the membranes and re-probe with antibodies for total ERK1/2 and p38 to serve as loading controls.

    • Detect the signals using an ECL system and quantify the band intensities.

Neurite Outgrowth and Microglia Attachment Assays

This compound sulfate proteoglycans are known to be inhibitory to neurite outgrowth. However, certain forms of this compound sulfate can promote neurite attachment and outgrowth, a desirable property for neural interface applications.[17] It can also modulate the attachment and activation of microglia, the resident immune cells of the central nervous system.

Experimental Protocol: Neurite Outgrowth Assay [17]

  • Substrate Preparation:

    • Coat culture surfaces with the this compound sulfate preparation to be tested.

  • Cell Culture:

    • Isolate primary neurons from embryonic rat fetuses.

    • Seed the neurons onto the coated surfaces.

  • Analysis:

    • After a suitable incubation period, fix and stain the cells to visualize neurons and their processes (e.g., using antibodies against β-III tubulin).

    • Capture images using fluorescence microscopy.

    • Quantify neurite length and branching using image analysis software.

In Vivo Bioactivity Assays

Models of Osteoarthritis

Animal models of osteoarthritis, such as the monosodium iodoacetate (MIA)-induced model in rats, are used to evaluate the disease-modifying effects of this compound sulfate in vivo.[8]

Experimental Protocol: MIA-Induced Osteoarthritis in Rats [8]

  • Animal Model:

    • Induce osteoarthritis in Sprague-Dawley rats by injecting monosodium iodoacetate into the knee joint capsule.

  • Treatment:

    • Administer different doses of this compound sulfate orally to the rats for a specified period (e.g., 6 weeks).

  • Outcome Measures:

    • Biochemical Analysis: Measure serum levels of MMPs and their tissue inhibitors (TIMPs) by ELISA. Quantify mRNA levels of these markers in cartilage tissue using real-time PCR.

    • Histopathology: After the treatment period, sacrifice the animals and perform histopathological analysis of the knee joints to assess cartilage and synovium integrity.

    • Radiographic Analysis: Perform X-ray imaging of the knee joints to evaluate joint space narrowing.

Angiogenesis Assays

The effect of this compound sulfate on blood vessel formation (angiogenesis) can be assessed using in vivo models like the chick chorioallantoic membrane (CAM) assay.[18]

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay [18]

  • Assay Setup:

    • Use fertilized chicken eggs and incubate them.

    • On a specific day of embryonic development, create a window in the eggshell to expose the CAM.

  • Treatment:

    • Place a methylcellulose (B11928114) disk containing the test this compound sulfate preparation onto the CAM.

    • Use PBS as a negative control and a known angiogenic factor (e.g., FGF-2) as a positive control.

  • Analysis:

    • After a further incubation period, observe and quantify the vascularization around the disk. This can be done by counting the number of blood vessels or using fractal analysis of the vascular network.

Conclusion

The bioactivity of this compound sulfate preparations can be comprehensively evaluated using a combination of in vitro, cell-free, cell-based, and in vivo assays. The choice of assays will depend on the specific biological effects of interest, such as anti-inflammatory, anti-catabolic, chondroprotective, or regenerative properties. The protocols and data presented here provide a foundation for the standardized assessment of this compound sulfate bioactivity, which is essential for ensuring product quality and therapeutic efficacy.

References

Application Notes and Protocols for Studying Chondroitin Sulfate-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the binding interactions between chondroitin sulfate (B86663) (CS) and various proteins. Understanding these interactions is crucial for elucidating the roles of CS in cellular signaling, development, and disease, and for the development of novel therapeutics. This document outlines four common techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Affinity Chromatography, and Solid-Phase Binding Assays (ELISA-based).

Introduction to this compound Sulfate-Protein Interactions

This compound sulfate is a type of glycosaminoglycan (GAG), a long, linear polysaccharide that is a major component of the extracellular matrix and cell surfaces.[1] CS chains are typically attached to core proteins to form proteoglycans. These molecules are not merely structural components; they actively participate in a wide array of biological processes by interacting with various proteins, including growth factors, cytokines, and cell adhesion molecules.[1] The specificity of these interactions is often determined by the sulfation pattern of the CS chains.[1]

Studying these interactions provides valuable insights into:

  • Cellular Signaling: CS can modulate signaling pathways such as Hedgehog (Hh), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β) by influencing ligand-receptor binding.[2][3][4]

  • Drug Development: Understanding CS-protein binding can aid in the design of drugs that target these interactions for therapeutic purposes in conditions like cancer and neurodegenerative diseases.

  • Biomaterial Engineering: The binding properties of CS are leveraged in the development of biomaterials for tissue engineering and controlled drug delivery.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on this compound sulfate-protein interactions, providing key binding parameters for easy comparison.

This compound Sulfate TypeInteracting ProteinTechniqueDissociation Constant (Kd)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Reference
This compound Sulfate E (CS-E)FGF-16SPR47.2 nMNot ReportedNot Reported[5]
This compound Sulfate E (CS-E)FGF-18SPR8.9 nMNot ReportedNot Reported[5]
This compound Sulfate E (CS-E)HB-EGFSPR16 nMNot ReportedNot Reported[5]
Phosphacan (a CSPG)FGF-2Radioligand Binding Assay~6 nMNot ReportedNot Reported[6]
Dermatan Sulfate (a form of CS)BMP-2SPR20 ± 8 nMNot ReportedNot Reported[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It involves immobilizing one molecule (the ligand, e.g., a protein) on a sensor chip and flowing a solution containing the other molecule (the analyte, e.g., this compound sulfate) over the surface. The binding is detected as a change in the refractive index at the sensor surface.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Ligand_Prep Ligand (Protein) Preparation (Purification, Concentration) Activation Sensor Chip Activation (e.g., NHS/EDC) Ligand_Prep->Activation Analyte_Prep Analyte (CS) Preparation (Dilution Series) Association Association Phase (Analyte Injection) Analyte_Prep->Association Immobilize Ligand Immobilization Activation->Immobilize Blocking Blocking (e.g., Ethanolamine) Immobilize->Blocking Blocking->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Sensorgram Generation Regeneration->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine k_on, k_off, K_d Fitting->Results

Figure 1. A generalized workflow for a Surface Plasmon Resonance experiment.

Detailed Methodology:

  • Ligand Preparation:

    • Purify the protein of interest to >95% homogeneity.

    • Dialyze the protein into an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5). The optimal pH for amine coupling is typically 0.5-1 pH unit below the protein's isoelectric point (pI).

    • Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm).

  • Analyte Preparation:

    • Prepare a stock solution of this compound sulfate in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Create a series of dilutions of the CS stock solution in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd.

  • Immobilization (Amine Coupling):

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the protein solution over the activated surface to allow for covalent coupling. The target immobilization level will depend on the molecular weights of the interactants and the expected affinity.

    • Inject a blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject the different concentrations of this compound sulfate over the immobilized protein surface (association phase).

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the CS-protein complex (dissociation phase).

    • Between different analyte injections, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a high salt buffer or a low pH solution).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution. It is a label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Protein Preparation (Dialysis, Concentration) Loading Load Protein into Cell Load CS into Syringe Protein_Prep->Loading CS_Prep CS Preparation (Dialysis, Concentration) CS_Prep->Loading Titration Titration (Inject CS into Protein) Loading->Titration Thermogram Generate Thermogram Titration->Thermogram Binding_Isotherm Integrate Peaks to get Binding Isotherm Thermogram->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Results Determine K_d, n, ΔH, ΔS Fitting->Results

Figure 2. A generalized workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:

  • Sample Preparation:

    • Purify the protein to a high degree of homogeneity.

    • Prepare solutions of the protein and this compound sulfate in the same buffer to minimize heats of dilution. It is crucial to dialyze both samples against the same buffer batch. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

    • Accurately determine the concentrations of both the protein and CS solutions.

  • Experimental Setup:

    • Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the this compound sulfate solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the CS solution into the protein solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of CS to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and purifying proteins that bind to a specific ligand, in this case, this compound sulfate. It can also be used to identify novel CS-binding proteins from a complex mixture.[1]

Experimental Workflow:

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Column_Prep Column Preparation (Immobilize CS on Resin) Loading Load Sample onto Column Column_Prep->Loading Sample_Prep Sample Preparation (e.g., Cell Lysate) Sample_Prep->Loading Washing Wash to Remove Non-specific Binders Loading->Washing Elution Elute Bound Proteins (e.g., High Salt Gradient) Washing->Elution Fraction_Collection Collect Eluted Fractions Elution->Fraction_Collection Analysis Analyze Fractions (e.g., SDS-PAGE, Mass Spec) Fraction_Collection->Analysis

Figure 3. A generalized workflow for Affinity Chromatography.

Detailed Methodology:

  • Column Preparation:

    • Couple this compound sulfate to an activated chromatography resin (e.g., NHS-activated Sepharose).

    • Pack the CS-coupled resin into a chromatography column.

    • Equilibrate the column with a binding buffer (e.g., PBS or Tris-buffered saline, pH 7.4).

  • Sample Preparation:

    • Prepare a protein mixture, such as a cell lysate or conditioned medium, in the binding buffer.

    • Clarify the sample by centrifugation or filtration to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated CS-affinity column.

    • Wash the column extensively with the binding buffer to remove unbound and weakly bound proteins.

    • Elute the specifically bound proteins using an elution buffer. Elution can be achieved by:

      • Increasing the salt concentration (e.g., a linear gradient of 0.15 M to 2 M NaCl).

      • Changing the pH.

      • Using a solution of free this compound sulfate to compete for binding.

  • Analysis of Eluted Fractions:

    • Collect the eluted fractions.

    • Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm).

    • Identify the purified proteins using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Solid-Phase Binding Assay (ELISA-based)

This is a versatile and high-throughput method to study CS-protein interactions. In a common format, this compound sulfate is immobilized on a microplate, and the binding of a protein of interest is detected using a specific antibody.

Experimental Workflow:

ELISA_Workflow cluster_coating Coating & Blocking cluster_binding Binding cluster_detection Detection cluster_readout Readout Coating Coat Plate with CS Washing1 Wash Coating->Washing1 Blocking Block with BSA Washing1->Blocking Washing2 Wash Blocking->Washing2 Add_Protein Add Protein Sample Washing2->Add_Protein Incubate1 Incubate Add_Protein->Incubate1 Washing3 Wash Incubate1->Washing3 Add_Primary_Ab Add Primary Antibody Washing3->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Washing4 Wash Incubate2->Washing4 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Washing4->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Washing5 Wash Incubate3->Washing5 Add_Substrate Add Substrate (e.g., TMB) Washing5->Add_Substrate Incubate4 Incubate Add_Substrate->Incubate4 Add_Stop_Solution Add Stop Solution Incubate4->Add_Stop_Solution Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop_Solution->Read_Absorbance

Figure 4. A generalized workflow for an ELISA-based solid-phase binding assay.

Detailed Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a solution of this compound sulfate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Protein Binding:

    • Wash the plate.

    • Add serial dilutions of the protein of interest to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound protein.

    • Add a primary antibody specific to the protein of interest and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate.

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

    • Stop the reaction with a stop solution (e.g., 2 M H2SO4).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The absorbance is proportional to the amount of bound protein.

Signaling Pathways Involving this compound Sulfate

This compound sulfate proteoglycans (CSPGs) are key regulators of several important signaling pathways. The diagrams below illustrate the involvement of CSPGs in Hedgehog, FGF, and TGF-β signaling.

Hedgehog (Hh) Signaling Pathway

CSPGs can modulate Hh signaling by directly interacting with the Hh ligand and influencing its distribution and interaction with its receptor, Patched (Ptc). This can either promote or inhibit signaling depending on the context.[2]

Hedgehog_Signaling Ptc Patched (Ptc) Smo Smoothened (Smo) Ptc->Smo Inhibits Gli Gli Transcription Factor Smo->Gli Activates CSPG CSPG CSPG->Ptc Modulates Hh binding Hh Hedgehog (Hh) Ligand Hh->Ptc Binds Hh->CSPG Binds Gli_A Activated Gli Gli->Gli_A Processing Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes

Figure 5. Role of CSPGs in the Hedgehog signaling pathway.
Fibroblast Growth Factor (FGF) Signaling Pathway

CSPGs can act as co-receptors for FGFs, facilitating the formation of a ternary complex between FGF, its receptor (FGFR), and the CSPG. This can enhance or inhibit FGF signaling.[3]

FGF_Signaling cluster_membrane Cell Membrane FGFR FGF Receptor (FGFR) RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates CSPG CSPG CSPG->FGFR Forms ternary complex with FGF and FGFR FGF FGF Ligand FGF->FGFR Binds FGF->CSPG Binds Cell_Response Cellular Response (Proliferation, Differentiation) RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response

Figure 6. Role of CSPGs in the FGF signaling pathway.
Transforming Growth Factor-beta (TGF-β) Signaling Pathway

CSPGs, such as betaglycan (B1177637) (a type III TGF-β receptor), can bind to TGF-β and present it to the signaling receptors (Type I and Type II), thereby enhancing signaling.[8]

TGF_beta_Signaling cluster_membrane Cell Membrane TGFbR_II TGF-β Receptor II TGFbR_I TGF-β Receptor I TGFbR_II->TGFbR_I Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFbR_I->SMAD2_3 Phosphorylates CSPG CSPG (e.g., Betaglycan) CSPG->TGFbR_II Presents ligand to TGF_beta TGF-β Ligand TGF_beta->TGFbR_II Binds TGF_beta->CSPG Binds SMAD4 SMAD4 SMAD2_3->SMAD4 Complexes with SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4->SMAD_complex Target_Genes Target Gene Expression SMAD_complex->Target_Genes Regulates

Figure 7. Role of CSPGs in the TGF-β signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Large-Scale Production of Chondroitin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of chondroitin sulfate (B86663) (CS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for commercial this compound sulfate production, and what are the challenges associated with them?

A1: The primary sources for commercial this compound sulfate are animal cartilages, including bovine, porcine, and avian tissues, as well as marine sources like shark and fish cartilage.[1][2][3] Each source presents unique challenges:

  • Bovine and Porcine Cartilage: These are the most common sources. Challenges include the potential for contamination with viruses, prions, and other glycosaminoglycans (GAGs) like keratan (B14152107) sulfate.[4] The structural characteristics and purity of the final product can also vary depending on the age and health of the animal.[1]

  • Avian Cartilage (e.g., Chicken Keel): This is another viable source. Similar to bovine and porcine sources, ensuring purity and consistency between batches can be challenging.

  • Shark Cartilage: While a rich source of CS, there are significant ethical and sustainability concerns associated with its use.[5] Shark-derived CS is also often contaminated with high levels of keratan sulfate.

  • Microbial Fermentation: This is an emerging alternative to animal-derived CS. While it avoids the risks of animal-borne contaminants, large-scale production faces challenges such as low yields, complex purification processes, and the high cost of production.[1][6][7]

Q2: What are the main challenges in the extraction and purification of this compound sulfate on a large scale?

A2: Large-scale extraction and purification of this compound sulfate present several hurdles:

  • Harsh Extraction Methods: Traditional methods using high temperatures and harsh chemicals can lead to the degradation of the CS molecule, resulting in decreased molecular weight and loss of sulfate groups, which are critical for its biological activity.[5]

  • Impurities: Co-extraction of other molecules such as proteins, other GAGs (e.g., hyaluronic acid, dermatan sulfate, keratan sulfate), and nucleic acids is a major issue.[4][8] Removing these impurities requires multiple purification steps.

  • Batch-to-Batch Variability: The heterogeneous nature of the raw animal tissue makes it difficult to achieve consistent quality and purity across different production batches.[1][7]

  • Environmental Concerns: The use of large volumes of organic solvents for precipitation and purification raises environmental and safety concerns.

Q3: What are the critical quality control parameters for this compound sulfate?

A3: Ensuring the quality and safety of this compound sulfate is paramount. Critical quality control parameters include:

  • Purity: The absence of contaminants such as other GAGs, proteins, and residual solvents.

  • Identity: Confirmation of the characteristic disaccharide units of this compound sulfate (N-acetylgalactosamine and glucuronic acid).

  • Sulfate Content and Pattern: The degree and position of sulfation (e.g., this compound-4-sulfate vs. This compound-6-sulfate) are crucial for biological activity.

  • Molecular Weight: The average molecular weight and polydispersity of the CS chains.

  • Absence of Contaminants: Testing for heavy metals, microbial contamination, and potential adulterants like maltodextrin (B1146171) or lactose.[8]

Troubleshooting Guides

Low Yield of this compound Sulfate
Potential Cause Troubleshooting Step
Incomplete tissue hydrolysis Optimize enzyme (e.g., papain, alcalase) concentration, temperature, pH, and incubation time. Consider a combination of enzymes. Ensure proper homogenization of the cartilage.[9][10]
Loss during precipitation Optimize the concentration of the precipitating agent (e.g., ethanol (B145695), cetylpyridinium (B1207926) chloride). Ensure complete precipitation by allowing sufficient time at the appropriate temperature.
Degradation of this compound Sulfate Avoid excessively high temperatures and harsh alkaline conditions during extraction, which can lead to depolymerization.[5]
Inefficient purification Evaluate the efficiency of ion-exchange chromatography or other purification steps. Ensure the column is not overloaded and is properly equilibrated.
Low Purity of this compound Sulfate
Potential Cause Troubleshooting Step
Protein contamination Increase the efficiency of the deproteinization step (e.g., enzymatic digestion, trichloroacetic acid precipitation).[10][11]
Contamination with other GAGs Employ selective precipitation techniques or advanced chromatographic methods like anion-exchange chromatography to separate different GAGs.[4]
Residual solvent Ensure complete removal of organic solvents by adequate drying procedures (e.g., vacuum drying).
HPLC Analysis Issues
Potential Cause Troubleshooting Step
Poor peak shape or resolution Optimize mobile phase composition, pH, and gradient. Ensure the column is in good condition and not contaminated. Consider a different column chemistry if necessary.[12][13]
Inconsistent retention times Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and the column is adequately equilibrated before each run.
Low signal intensity Ensure complete enzymatic digestion of CS into disaccharides. Check the detector settings (e.g., wavelength for UV detection, nebulizer temperature for ELSD).[14]
Sample degradation in autosampler Analyze samples as soon as possible after preparation. If storage is necessary, keep samples at 4°C and be aware that degradation can occur after 12 hours. Acetonitrile-based solvents may offer better stability than methanol-based ones.[15]

Quantitative Data

Table 1: Comparison of this compound Sulfate Yield and Purity from Various Sources

SourceExtraction MethodYield (% of dry weight)Purity (%)Reference
Bovine TracheaPapain digestion3.78Not specified[10][11]
Chicken Keel CartilageAlcalase hydrolysis28.05>80[3]
Shark Fin CartilagePapain digestion9.6Not specified[16]
Crocodile Hyoid CartilagePapain digestion14.84Not specified[16]
Ray CartilagePapain digestion5.27Not specified[16]
Raja porosa (skate)Enzymatic hydrolysis16.36High (after CPC precipitation)[17]
Microbial (Recombinant B. subtilis)Fermentation5.22 g/L (this compound)Not applicable[2]

Note: Yield and purity can vary significantly based on the specific extraction and purification protocols used.

Experimental Protocols

Protocol 1: Enzymatic Extraction of this compound Sulfate from Bovine Trachea (Lab-Scale)

1. Cartilage Preparation:

  • Obtain fresh bovine trachea and remove any adhering non-cartilaginous tissue.
  • Cut the cartilage into small pieces and freeze-dry.
  • Grind the lyophilized cartilage into a fine powder.

2. Defatting:

  • Suspend the cartilage powder in 20 volumes of 95% ethanol and stir for 24 hours at room temperature.
  • Filter and discard the ethanol. Repeat the process once more.
  • Air-dry the defatted cartilage powder.

3. Enzymatic Digestion:

  • Suspend the defatted cartilage powder in 50 volumes of 0.1 M sodium phosphate (B84403) buffer, pH 6.5, containing 5 mM EDTA and 5 mM L-cysteine.
  • Add papain to a final concentration of 0.25% (w/w of cartilage).[10]
  • Incubate at 60°C for 24-48 hours with constant stirring.

4. Deproteinization:

  • Cool the digest to room temperature and add trichloroacetic acid (TCA) to a final concentration of 10% (w/v).[10]
  • Stir for 30 minutes and then centrifuge at 10,000 x g for 30 minutes to pellet the precipitated proteins.
  • Carefully collect the supernatant containing the crude this compound sulfate.

5. Precipitation of this compound Sulfate:

  • To the supernatant, add 3 volumes of cold 95% ethanol containing 1% (w/v) sodium acetate.
  • Allow the precipitation to occur overnight at 4°C.
  • Collect the precipitate by centrifugation at 10,000 x g for 30 minutes.

6. Purification:

  • Dissolve the precipitate in a minimal volume of deionized water and dialyze extensively against deionized water for 48 hours with several changes of water.
  • The dialyzed solution can be further purified by anion-exchange chromatography (e.g., DEAE-Sephacel or Q-Sepharose column) using a salt gradient (e.g., 0-2 M NaCl).
  • Collect the fractions containing this compound sulfate (assayed by a suitable method like the DMMB assay).
  • Pool the positive fractions, dialyze against deionized water, and lyophilize to obtain purified this compound sulfate.

Protocol 2: HPLC Analysis of this compound Sulfate Disaccharides

1. Enzymatic Digestion:

  • Dissolve a known amount of this compound sulfate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Add chondroitinase ABC to a final concentration of 0.1-0.2 U/mL.[18]
  • Incubate at 37°C for 2-4 hours to ensure complete digestion into unsaturated disaccharides.[18]
  • Terminate the reaction by boiling for 5 minutes.
  • Filter the digest through a 0.45 µm membrane filter before injection.[18]

2. HPLC Conditions (Example):

  • Column: A strong anion-exchange (SAX) or reversed-phase C18 column with an ion-pairing reagent.
  • Mobile Phase A: 0.1 M sodium phosphate, pH 7.0.[19]
  • Mobile Phase B: Mobile Phase A with a high concentration of NaCl (e.g., 2 M).
  • Gradient: A linear gradient from a low to high concentration of Mobile Phase B to elute the different sulfated disaccharides.
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Detection: UV absorbance at 232 nm (for unsaturated disaccharides).
  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using commercially available this compound sulfate disaccharide standards (e.g., ΔDi-0S, ΔDi-4S, ΔDi-6S).
  • Quantify the amount of each disaccharide in the sample by comparing the peak areas to the standard curve.
  • The total this compound sulfate content is the sum of the individual disaccharides.[19]

Visualizations

Chondroitin_Sulfate_Biosynthesis cluster_precursors Precursor Synthesis cluster_chain_elongation Chain Elongation cluster_sulfation Sulfation UDP_Glc UDP-Glucose Linker_Tetrasaccharide Linker Tetrasaccharide on Core Protein UDP_GlcNAc UDP-N-acetylglucosamine UDP_GalNAc UDP-N-acetylgalactosamine UDP_GlcNAc->UDP_GalNAc Epimerase Chondroitin_Chain Growing this compound Chain Linker_Tetrasaccharide->Chondroitin_Chain This compound Synthase (adds GlcNAc & GlcA) Chondroitin_Chain->Chondroitin_Chain Chondroitin_Sulfate This compound Sulfate Chondroitin_Chain->Chondroitin_Sulfate PAPS PAPS (Sulfate Donor) PAPS->Chondroitin_Sulfate Sulfotransferases (e.g., C4ST, C6ST)

Caption: Biosynthesis pathway of this compound sulfate.

CS_Extraction_Workflow Start Raw Cartilage Homogenization Homogenization Start->Homogenization Enzymatic_Digestion Enzymatic Digestion (e.g., Papain) Homogenization->Enzymatic_Digestion Deproteinization Deproteinization (e.g., TCA Precipitation) Enzymatic_Digestion->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Supernatant with Crude CS Centrifugation1->Supernatant1 Collect Precipitation Ethanol Precipitation Supernatant1->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Precipitate Crude CS Precipitate Centrifugation2->Precipitate Collect Purification Purification (Anion-Exchange Chromatography) Precipitate->Purification Dialysis Dialysis Purification->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Pure this compound Sulfate Lyophilization->Final_Product

Caption: General workflow for this compound sulfate extraction.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield? Problem->Low_Yield Low_Purity Low Purity? Problem->Low_Purity HPLC_Issue HPLC Issue? Problem->HPLC_Issue Check_Hydrolysis Check Hydrolysis Conditions Low_Yield->Check_Hydrolysis Optimize_Precipitation Optimize Precipitation Low_Yield->Optimize_Precipitation Check_Deproteinization Improve Deproteinization Low_Purity->Check_Deproteinization Improve_Purification Enhance Purification Steps Low_Purity->Improve_Purification Check_HPLC_Parameters Verify HPLC Parameters HPLC_Issue->Check_HPLC_Parameters Check_Sample_Prep Review Sample Preparation HPLC_Issue->Check_Sample_Prep

Caption: Troubleshooting logic for CS production.

References

Improving the stability and recovery of chondroitin sulfate disaccharides during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of chondroitin sulfate (B86663) (CS) disaccharides. The information is tailored for researchers, scientists, and drug development professionals to improve the stability and recovery of these molecules in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the sample preparation, handling, and analysis of this compound sulfate disaccharides.

Sample Preparation and Handling

Q1: I am experiencing low recovery of CS disaccharides after solvent evaporation. What is the recommended method?

A1: For solvent exchange, vacuum evaporation using a SpeedVac is generally much preferable to lyophilization (freeze-drying)[1][2][3][4][5]. Studies have shown that lyophilization can lead to significant sample loss, whereas vacuum centrifugation provides better recovery rates. Additionally, higher recovery is typically observed in aqueous solutions compared to solutions with a high organic solvent content[1][2][3].

Q2: How should I store my digested CS disaccharide samples before HPLC analysis?

A2: Storage of the resulting disaccharide mixture in typical HPLC injection solvents is critical. Decomposition can begin after just 12 hours, even when stored at 4°C[1][2][3]. Therefore, it is recommended to not keep the mixtures in the sample tray of an automatic injector for extended periods. For methanol-based solvents, storage in an autosampler is not recommended for over 12 hours due to a high rate of decomposition for all CS disaccharides[1]. In acetonitrile (B52724) (ACN)-based solvents, storage is best in 50:50 v/v and 75:25 v/v ACN:water, as this can result in a bias-free analysis even after 24 hours[1].

Q3: What could be causing inconsistent results in my CS disaccharide analysis?

A3: Inconsistency in analysis is often due to a combination of recovery issues during sample preparation and instability during autosampler storage[1]. It is crucial to optimize both solvent evaporation methods and autosampler storage conditions to ensure reproducible results. Potential decomposition pathways for CS disaccharides include beta-elimination, sulfate loss, and monosaccharide loss[1].

Enzymatic Digestion

Q4: How can I ensure the complete digestion of this compound sulfate chains?

A4: The efficiency of enzymatic digestion is crucial for accurate analysis. Chondroitinase ABC is a commonly used enzyme that cleaves CS-GAG chains into unsaturated disaccharide units[6]. It's important to use fresh or properly stored enzyme, as freeze-thawing can significantly reduce its activity, particularly for non-sulfated and hyaluronan-containing GAGs[6]. Monitoring the release of ΔHA (hyaluronan) disaccharides can serve as an internal control for Chondroitinase ABC enzymatic activity and overall GAG digestion efficiency[6].

Q5: Can the choice of enzyme affect the types of disaccharides produced?

A5: Yes, different enzymes have varying specificities. For instance, Chondroitinase ABC can degrade this compound, CS (A and C), dermatan sulfate, and hyaluronic acid, producing unsaturated disaccharides[7]. The selection of specific enzymes can be used to generate well-defined oligosaccharides for structural studies[8].

Chromatography and Mass Spectrometry

Q6: What are the common analytical techniques for separating and quantifying CS disaccharides?

A6: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods used. Various HPLC approaches have been developed, including those using amido and amino columns under acidic conditions for the separation of 4- and 6-sulfated disaccharides[9][10]. Mass spectrometry-based techniques, such as electrospray ionization-tandem mass spectrometry (ESI-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), offer high sensitivity and detailed structural information[6][11].

Q7: I'm having trouble separating isomeric CS disaccharides. What can I do?

A7: The separation of sulfated isomers, such as 4-sulfated and 6-sulfated disaccharides, can be challenging. Specialized HPLC columns, like amino-cyano or amido columns, with optimized mobile phases can achieve successful separation[9][10][12]. Additionally, MALDI-TOF/TOF mass spectrometry has been shown to discriminate between monosulfated CS disaccharide isomers through specific fragmentation patterns[11].

Quantitative Data Summary

The following tables summarize key quantitative findings related to the stability and recovery of this compound sulfate disaccharides under various experimental conditions.

Table 1: Recovery of CS Disaccharides after Solvent Evaporation
Evaporation MethodSolventRelative Recovery (%)
SpeedVacAqueousHigh
LyophilizationAqueousLower than SpeedVac
SpeedVacHigh Organic ContentLower than Aqueous

Data compiled from findings indicating vacuum evaporation is preferable to lyophilization and that aqueous solutions yield higher recovery[1][2][3][4][5].

Table 2: Stability of CS Disaccharides in Autosampler at 4°C
Injection SolventStorage TimeStability
Methanol-based> 12 hoursSignificant decomposition
75:25 v/v ACN:water24 hoursStable for monosulfated disaccharides
50:50 v/v ACN:water24 hoursStable for monosulfated disaccharides

Based on studies showing decomposition starts after 12 hours and that certain acetonitrile mixtures offer better stability[1].

Experimental Protocols

This section provides a detailed methodology for a key experiment in CS disaccharide analysis.

Protocol 1: Enzymatic Digestion of this compound Sulfate from Tissue Samples

This protocol outlines the steps for the enzymatic release of CS disaccharides from fixed brain tissue using Chondroitinase ABC, followed by purification for mass spectrometry analysis[6].

Materials:

  • Fixed brain tissue sections

  • Chondroitinase ABC (ChABC)

  • Digestion Buffer (e.g., Tris-HCl based buffer)

  • Purification cartridges/columns

  • HPLC-grade water and solvents

Procedure:

  • Tissue Preparation: Wash fixed brain sections to remove preservatives and equilibrate in the digestion buffer.

  • Enzymatic Digestion: Incubate the tissue sections with a solution of Chondroitinase ABC. The optimal enzyme concentration and incubation time should be determined empirically but a common starting point is 500 mU/mL[6].

  • Enzyme Inactivation: After incubation, inactivate the enzyme, typically by heating the sample.

  • Disaccharide Isolation: Isolate the released disaccharides from the remaining tissue and enzyme. This can be achieved through centrifugation and collection of the supernatant.

  • Purification: Purify the isolated disaccharides using appropriate solid-phase extraction or chromatography techniques to remove salts and other contaminants prior to MS analysis.

  • Analysis: Analyze the purified disaccharides by LC-MS/MS or another suitable method.

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of this compound sulfate disaccharides.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Digestion Enzymatic Digestion (Chondroitinase ABC) Tissue->Digestion Purification Purification Digestion->Purification LC HPLC Separation Purification->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

CS Disaccharide Analysis Workflow

TroubleshootingTree cluster_recovery Recovery Issues cluster_stability Stability Issues Start Low CS Disaccharide Recovery/Stability Issue Evaporation Check Solvent Evaporation Method Start->Evaporation During Sample Prep? Storage Review Autosampler Storage Conditions Start->Storage During Analysis? Solution1 Use SpeedVac instead of Lyophilization Evaporation->Solution1 Solution2 Minimize storage time (<12h) Use ACN-based solvents Storage->Solution2

Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Enzymatic Digestion of Chondroitin Sulfate for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of chondroitin sulfate (B86663) (CS) for accurate structural analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the enzymatic digestion of this compound sulfate and subsequent analysis.

Q1: Why am I seeing incomplete digestion of my this compound sulfate sample?

A1: Incomplete digestion can arise from several factors. Here's a troubleshooting guide to address this issue:

  • Enzyme Activity:

    • Improper Storage: Ensure your chondroitinase has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[1]

    • Expired Enzyme: Check the expiration date of the enzyme.

    • Insufficient Enzyme Concentration: The enzyme-to-substrate ratio is critical. You may need to increase the concentration of the chondroitinase.

  • Reaction Conditions:

    • Suboptimal pH and Temperature: Different chondroitinases have specific optimal pH and temperature requirements. Verify that your buffer pH and incubation temperature align with the enzyme's specifications (see Table 1).[1][2] For instance, Chondroitinase ABC generally works best at a pH of 8.0 and a temperature of 37°C.

    • Incorrect Buffer Composition: The presence of certain ions or additives can inhibit enzyme activity. Use the recommended buffer system for your specific chondroitinase. A common buffer for Chondroitinase ABC is Tris-HCl with sodium acetate.

  • Substrate-Related Issues:

    • Contaminants in the Sample: Impurities in your CS sample, such as other glycosaminoglycans or proteins, can interfere with enzymatic digestion.[3] Consider additional purification steps for your sample.

    • Highly Sulfated Regions: Some regions of the this compound sulfate chain with complex sulfation patterns may be more resistant to digestion.[4]

Q2: My disaccharide yields are low and inconsistent. What could be the cause?

A2: Low and variable recovery of this compound sulfate disaccharides is a common challenge. The following factors are often implicated:

  • Sample Preparation and Handling:

    • Solvent Evaporation Method: Studies have shown that vacuum evaporation (e.g., using a SpeedVac) is preferable to lyophilization (freeze-drying) for solvent exchange, as it leads to better recovery of disaccharides.[5][6]

    • High Organic Solvent Content: Higher recovery rates are generally observed in aqueous solutions compared to solutions with a high organic solvent content.[5][6]

  • Storage of Digested Samples:

    • Decomposition Over Time: Digested disaccharide mixtures can be unstable, even at low temperatures. Decomposition can start after just 12 hours of storage at 4°C in typical HPLC injection solvents.[5][7] It is recommended to analyze the samples as soon as possible after digestion.

    • Instability in Autosamplers: Leaving samples in an HPLC autosampler for extended periods can lead to degradation.[5]

Q3: I am observing unexpected or strange peaks in my HPLC or mass spectrometry analysis. What do they represent?

A3: The presence of unexpected peaks can be attributed to several sources:

  • Enzyme-Related Impurities: Some commercial enzyme preparations may contain carrier proteins like bovine serum albumin (BSA) which could appear in your analysis.[1]

  • Disaccharide Decomposition Products: Sulfated CS disaccharides can undergo desulfation (sulfuric acid elimination) during sample processing or storage, leading to the appearance of new peaks.[5] Decomposition into monosaccharide units can also occur.[5]

  • Contaminants from Sample Source: The original tissue source of the this compound sulfate may contain other related glycosaminoglycans, such as dermatan sulfate or hyaluronic acid, which can be partially digested by some enzymes.[8][9] Chondroitinase ABC, for example, also has activity towards hyaluronic acid.[10]

  • Reaction Buffer Components: Components of the digestion buffer may interfere with the analysis. It is advisable to run a buffer blank.

Q4: How do I choose the right chondroitinase for my experiment?

A4: The choice of enzyme depends on the specific type of this compound sulfate you are analyzing and the structural information you wish to obtain.

  • Chondroitinase ABC: This is the most commonly used enzyme as it digests a broad range of this compound sulfates (A and C) and dermatan sulfate (also known as this compound sulfate B).[10][11] It is ideal for a general analysis of the overall disaccharide composition.

  • Chondroitinase ACII: This enzyme is specific for this compound sulfates A and C and does not cleave dermatan sulfate.[11][12] It is useful for distinguishing between different types of this compound sulfate.

  • Chondroitinase B: This enzyme is specific for dermatan sulfate and is used to identify and quantify this specific type of this compound sulfate.[11][13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing the enzymatic digestion of this compound sulfate.

Table 1: Optimal Reaction Conditions for Common Chondroitinases

EnzymeOptimal pHOptimal Temperature (°C)Recommended Buffer System
Chondroitinause ABC 8.03750 mM Tris-HCl, 60 mM Sodium Acetate[2]
Chondroitinase ACII 6.03750 mM Phosphate Buffer[1]
Chondroitinase B 8.03050 mM Tris-HCl[1]

Detailed Experimental Protocols

This section provides a detailed methodology for a typical enzymatic digestion of this compound sulfate for disaccharide analysis.

Protocol: Enzymatic Digestion of this compound Sulfate with Chondroitinase ABC

Materials:

  • This compound sulfate sample

  • Chondroitinase ABC (from Proteus vulgaris)

  • Digestion Buffer: 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0

  • Bovine Serum Albumin (BSA) solution (0.01% w/v, optional)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare the Digestion Buffer: Prepare a solution of 50 mM Tris-HCl and 60 mM Sodium Acetate. Adjust the pH to 8.0 at 37°C.

  • Reconstitute the Enzyme: Immediately before use, reconstitute the Chondroitinase ABC in a small amount of cold 0.01% BSA solution or the digestion buffer to the desired stock concentration.[2] Avoid repeated freeze-thaw cycles.[1]

  • Prepare the this compound Sulfate Sample: Dissolve the this compound sulfate sample in the digestion buffer to a final concentration of approximately 1 mg/mL.

  • Set up the Digestion Reaction: In a microcentrifuge tube, combine the this compound sulfate sample with the reconstituted Chondroitinase ABC. A typical enzyme concentration is 10 mU per 10 µg of substrate in a final reaction volume of 50 µL.[1]

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time can vary from 1 hour to overnight, depending on the desired extent of digestion.[1] For complete digestion, a longer incubation time may be necessary.

  • Terminate the Reaction: To stop the digestion, heat the sample at 100°C for 1 minute.[1]

  • Sample Storage: If not analyzing immediately, store the digested sample at 4°C for no longer than 12 hours, or at -20°C for longer-term storage.[1][5][7]

Visualizations

The following diagrams illustrate key workflows and relationships in the enzymatic digestion and analysis of this compound sulfate.

experimental_workflow cluster_preparation Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis CS_Sample This compound Sulfate Sample Purification Purification (Optional) CS_Sample->Purification Enzyme_Selection Select Chondroitinase (ABC, ACII, or B) Purification->Enzyme_Selection Buffer_Prep Prepare Digestion Buffer Enzyme_Selection->Buffer_Prep Reaction_Setup Set up Digestion Reaction Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction (Heat Inactivation) Incubation->Termination HPLC HPLC Separation Termination->HPLC MS Mass Spectrometry HPLC->MS Data_Analysis Data Analysis and Structural Characterization MS->Data_Analysis

Caption: Experimental workflow for this compound sulfate digestion and analysis.

troubleshooting_workflow Start Incomplete Digestion Observed Check_Enzyme Check Enzyme Activity and Storage Start->Check_Enzyme Check_Conditions Verify Reaction Conditions (pH, Temp) Check_Enzyme->Check_Conditions Enzyme OK Optimize_Enzyme Increase Enzyme Concentration or Use Fresh Enzyme Check_Enzyme->Optimize_Enzyme Issue Found Check_Substrate Assess Substrate Purity Check_Conditions->Check_Substrate Conditions OK Optimize_Conditions Adjust pH and Temperature Check_Conditions->Optimize_Conditions Issue Found Purify_Sample Purify CS Sample Check_Substrate->Purify_Sample Contaminants Suspected Resolved Digestion Complete Check_Substrate->Resolved Substrate OK Optimize_Enzyme->Resolved Optimize_Conditions->Resolved Purify_Sample->Resolved

Caption: Troubleshooting workflow for incomplete this compound sulfate digestion.

References

Troubleshooting common issues in chondroitin sulfate gel electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chondroitin sulfate (B86663) (CS) gel electrophoresis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best type of gel to use for separating this compound sulfate? A1: The choice between agarose (B213101) and polyacrylamide gel electrophoresis (PAGE) depends on the experimental goal. Agarose gels (0.5-2.0%) are typically used for separating large, intact CS chains.[1][2] Polyacrylamide gels (e.g., 10%) are better suited for resolving smaller fragments, such as the unsaturated disaccharides produced after enzymatic digestion with chondroitinases.[3] For high-sensitivity analysis and fine structure determination, Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), which uses polyacrylamide gels, is a powerful technique.[4][5][6]

Q2: Which staining method is recommended for visualizing this compound sulfate in gels? A2: The most common stains for CS are cationic dyes that bind to the negatively charged sulfate and carboxyl groups. Toluidine Blue and Alcian Blue are widely used. For instance, a typical staining solution is 0.1% Toluidine Blue in a solution of acetic acid, ethanol, and water, or 0.5% Alcian Blue in an ethanol/acetic acid solution.[1][3] Silver staining can also be used for enhanced sensitivity.[7][8]

Q3: What are the critical parameters that affect the migration of this compound sulfate in a gel? A3: Several factors influence CS migration:

  • Gel Concentration: Higher percentage gels improve the resolution of smaller molecules, while lower percentages are better for larger molecules.[9]

  • Voltage: Applying too high a voltage can cause overheating, leading to "smiling" bands and poor resolution.[10][11] Conversely, a very low voltage can increase run time and lead to band diffusion.[10]

  • Buffer System: The choice of buffer (e.g., TBE, barium acetate, 1,3-diaminopropane (B46017) acetate) affects the resolution and migration speed.[1][3][12] Some buffers are terrible for electrophoresis due to high salt content, which causes thermal heating.[9]

  • Molecular Size and Charge: The degree of sulfation and the length of the polysaccharide chain are intrinsic properties that determine its migration rate.

Q4: What is Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)? A4: FACE is a highly sensitive method for analyzing the structure of glycosaminoglycans like this compound sulfate.[4] The technique involves digesting the CS chains into disaccharides using specific enzymes (e.g., chondroitinase ABC).[4][13] These disaccharides are then fluorescently labeled (fluorotagged) at their reducing terminus.[4] The labeled products are separated by high-resolution PAGE and quantified by their molar fluorescence, providing detailed information on the composition and structure of the original CS.[4][14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Smeared or Distorted Bands

Q: Why do my this compound sulfate bands look smeared or distorted? A: Smeared or distorted bands are a common issue in gel electrophoresis and can arise from several factors.[10][11]

  • Sample Overload: Loading too much CS in the well is a primary cause of smearing.[15] The excess material cannot migrate as a tight band, leading to a vertical streak.

  • High Voltage: Excessive voltage generates heat, which can cause the bands to migrate unevenly (the "smiling effect") and become diffuse.[11] Running the gel at a lower voltage for a longer period, or in a cold room, can mitigate this.[9]

  • Inappropriate Buffer Concentration: Using a running buffer with too high or too low an ionic strength can affect band resolution. Excessive buffer covering the gel can also decrease DNA mobility.[11][16]

  • Poor Sample Quality: The presence of contaminants, such as salts or residual proteins in the CS preparation, can interfere with migration.[10] Ensure proper sample purification.

  • Incomplete Enzyme Digestion (for FACE): If analyzing digested CS, incomplete cleavage by chondroitinases will result in a ladder of oligosaccharides instead of distinct disaccharide bands, which can appear as a smear.[5]

Issue 2: Poor Resolution or No Separation

Q: My bands are too close together or have not separated properly. How can I improve the resolution? A: Poor resolution prevents the clear distinction between different CS species or fragments.[10]

  • Incorrect Gel Percentage: The gel's pore size must be appropriate for the size of the CS molecules. For small disaccharides (~0.5 kDa), a high-concentration polyacrylamide gel (e.g., 20%) is needed.[5] For large, intact CS chains (4-40 kDa), a lower concentration agarose gel (e.g., 1-2%) is more suitable.[7][8][9]

  • Suboptimal Running Conditions:

    • Voltage: As mentioned, lower the voltage to improve separation of closely sized bands.[17]

    • Run Time: Increasing the run time can enhance separation, but be careful not to run the smaller fragments off the gel.

  • Buffer System: The choice of buffer is critical. For instance, Tris-Borate-EDTA (TBE) buffer often provides better resolution than Tris-Acetate-EDTA (TAE) for smaller fragments.[17]

  • Gel Thickness: Thinner gels can sometimes improve resolution by reducing thermal effects.[17]

Issue 3: No Bands or Very Faint Bands

Q: I don't see any bands on my gel after staining. What went wrong? A: The absence of visible bands can be frustrating and points to several potential issues.

  • Incorrect Polarity: Ensure the electrophoresis leads are correctly oriented. If reversed, the negatively charged CS will migrate off the top of the gel.

  • Insufficient Sample: The amount of CS loaded may be below the detection limit of the stain. Try loading a higher concentration of the sample. For reference, loading 0.5–4.0 μg of purified protein is recommended for Coomassie Blue staining.

  • Staining/Destaining Issues: The staining solution may be old or improperly prepared. Alternatively, excessive destaining can wash the dye from the bands.[18]

  • Sample Degradation: Ensure samples were stored properly and have not degraded.

  • Problems with FACE Labeling: In FACE experiments, inefficient fluorotagging with the dye (e.g., 2-aminoacridone) will result in faint or no visible bands under UV light.[14]

Diagrams and Workflows

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in CS gel electrophoresis.

FACE_Workflow A 1. CS Sample Preparation B 2. Enzymatic Digestion (e.g., Chondroitinase ABC) A->B C 3. Fluorotagging (e.g., 2-Aminoacridone) B->C D 4. High-Resolution PAGE C->D E 5. Gel Imaging (Cooled CCD Camera) D->E F 6. Data Analysis & Quantitation E->F Key Workflow Key ProcessStep Process Step

References

Refinements to protocols for the chemical modification of chondroitin sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical modification of chondroitin sulfate (B86663) (CS).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound sulfate and how does the source affect chemical modification?

A1: this compound sulfate is a natural polysaccharide found in the connective tissues of animals.[1] Commercial CS is primarily extracted from bovine, porcine, avian, and marine sources like shark cartilage.[1] The specific source can significantly impact the chemical modification process due to inherent structural heterogeneity in terms of molecular weight, sulfation pattern, and purity.[1] For instance, CS from marine sources often has a higher molecular weight than that from terrestrial animals.[1] This variability can affect reagent stoichiometry and reaction kinetics. It is crucial to characterize the starting material to ensure reproducibility.

Q2: What are the key chemical modifications performed on this compound sulfate and their primary applications?

A2: The primary chemical modifications of this compound sulfate include:

  • Desulfation: Removal of sulfate groups to study the role of sulfation in biological activities or to create new biomaterials.

  • Carboxyl Reduction: Conversion of carboxylic acid groups to primary alcohols to alter the charge and hydrophilicity of the polymer.

  • Conjugation: Attachment of molecules such as peptides, drugs, or fluorescent labels to the CS backbone for targeted delivery, imaging, or therapeutic applications.

Q3: How can I monitor the progress of my chemical modification reaction?

A3: The progress of the reaction can be monitored using various analytical techniques:

  • Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to track the appearance or disappearance of functional groups. For example, the reduction of carboxyl groups will lead to a decrease in the C=O stretching vibration.

  • Chromatography: Size-exclusion chromatography (SEC) can be used to monitor changes in molecular weight, which might indicate degradation of the CS backbone. Ion-exchange chromatography can be used to separate species with different charge densities, which is useful for monitoring desulfation or carboxyl reduction.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can provide detailed structural information about the modified CS, allowing for the quantification of the degree of modification.

Q4: What are the critical considerations for purifying modified this compound sulfate?

A4: Purification of modified this compound sulfate is essential to remove unreacted reagents, byproducts, and any unmodified CS. Common purification techniques include:

  • Dialysis: Effective for removing small molecules like salts and unreacted reagents. The choice of molecular weight cut-off (MWCO) for the dialysis membrane is critical to retain the modified CS while allowing contaminants to pass through.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is useful for removing byproducts and purifying the modified polymer.

  • Ion-Exchange Chromatography: Can be used to separate the modified CS from the unmodified polymer based on differences in charge.

Troubleshooting Guides

Desulfation of this compound Sulfate

Troubleshooting Common Issues in CS Desulfation

Problem Possible Cause Recommended Solution
Incomplete Desulfation Insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using techniques like FTIR or NMR to determine the optimal conditions.
Inefficient reagent concentration.Optimize the concentration of the desulfating agent.
Poor solubility of CS in the reaction solvent.Ensure that the CS is fully dissolved in the solvent before starting the reaction. Sonication or gentle heating may aid dissolution.
Degradation of CS Backbone Harsh reaction conditions (e.g., high temperature, strong acid/base).Use milder reaction conditions. For example, perform the reaction at a lower temperature for a longer duration. Monitor the molecular weight of the CS using SEC to assess for degradation.
Presence of impurities in the starting material.Use highly purified, pharmaceutical-grade this compound sulfate to minimize side reactions.[1]
Low Yield of Desulfated CS Loss of product during purification.Optimize the purification method. If using dialysis, ensure the MWCO of the membrane is appropriate to retain the desulfated CS. If using precipitation, ensure complete precipitation and careful collection of the product.
Incomplete reaction.Address the causes of incomplete desulfation as mentioned above.

This protocol describes a common method for the desulfation of this compound sulfate using a solvent-based method.

Materials:

  • This compound sulfate

  • Pyridine (B92270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sulfur trioxide pyridine complex

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve this compound sulfate in DMSO.

  • Add pyridine to the solution and stir.

  • Slowly add the sulfur trioxide pyridine complex to the reaction mixture at a controlled temperature (e.g., 80°C).

  • Allow the reaction to proceed for a specified time (e.g., 2 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Precipitate the desulfated this compound sulfate by adding ethanol.

  • Collect the precipitate by centrifugation.

  • Redissolve the precipitate in deionized water and dialyze extensively against deionized water.

  • Lyophilize the dialyzed solution to obtain the purified desulfated this compound sulfate.

Quantitative Data Example for Desulfation

ParameterUnmodified CSDesulfated CS
Sulfur Content (%)5.8< 0.5
Molecular Weight (kDa)5045
Degree of Desulfation (%)N/A> 95%
Carboxyl Reduction of this compound Sulfate

Troubleshooting Common Issues in CS Carboxyl Reduction

Problem Possible Cause Recommended Solution
Incomplete Reduction Insufficient amount of reducing agent.Increase the molar excess of the reducing agent (e.g., sodium borohydride).
Inactive reducing agent due to hydrolysis.Use fresh sodium borohydride (B1222165). Adding a small amount of sodium hydroxide (B78521) can reduce the rate of hydrolysis.[2]
Formation of unreactive carboxylate ions.The reaction is often more efficient in slightly acidic conditions before the addition of the reducing agent.
Side Reaction: Formation of N-acylurea Reaction of the activated carboxyl group with the carbodiimide (B86325).This is a common side reaction with carbodiimide chemistry.[3] Optimize the reaction conditions (pH, temperature, and reaction time) to favor the desired reduction reaction. Purification by dialysis or chromatography is necessary to remove this byproduct.
Degradation of CS Backbone Harsh reaction conditions or prolonged reaction times.Monitor the molecular weight of the CS using SEC. Optimize reaction conditions to minimize degradation.
Low Yield of Reduced CS Loss during purification steps.Optimize purification methods. Ensure complete precipitation and careful handling of the product.

This protocol utilizes a carbodiimide-mediated approach for the reduction of carboxyl groups.

Materials:

  • This compound sulfate

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Sodium borohydride (NaBH4)

  • MES buffer (pH 6.0)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve this compound sulfate in MES buffer.

  • Add EDC and NHS to the solution to activate the carboxyl groups.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Add a solution of sodium borohydride to the reaction mixture to reduce the activated carboxyl groups.

  • Allow the reduction reaction to proceed overnight at 4°C.

  • Quench the reaction by adding an excess of a quenching agent (e.g., acetone).

  • Dialyze the reaction mixture extensively against deionized water.

  • Lyophilize the dialyzed solution to obtain the carboxyl-reduced this compound sulfate.

Quantitative Data Example for Carboxyl Reduction

ParameterUnmodified CSCarboxyl-Reduced CS
Carboxyl Group Content (mmol/g)2.10.5
Molecular Weight (kDa)5048
Degree of Reduction (%)N/A~75%
Conjugation to this compound Sulfate

Troubleshooting Common Issues in CS Conjugation

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Inefficient activation of carboxyl groups.Optimize the EDC/NHS ratio and reaction time for activation. Ensure the pH of the reaction buffer is optimal for carbodiimide chemistry (typically pH 4.5-6.0 for activation).
Hydrolysis of the activated ester.Perform the conjugation step immediately after the activation step.
Steric hindrance of the molecule to be conjugated.Consider using a spacer arm to reduce steric hindrance.
Precipitation of Reactants Poor solubility of the molecule to be conjugated in the reaction buffer.Use a co-solvent system if compatible with the reactants. Ensure the concentration of reactants is below their solubility limit.
Cross-linking of CS Chains If the molecule to be conjugated has multiple amine groups, it can act as a cross-linker.Control the stoichiometry of the reactants to favor single-point attachment.
Difficulty in Purifying the Conjugate Similar size and charge of the conjugate and unreacted CS.Use a purification method that can differentiate based on the properties of the conjugated molecule (e.g., affinity chromatography if the conjugated molecule has a specific tag).

This protocol describes the conjugation of a primary amine-containing molecule to the carboxyl groups of this compound sulfate.

Materials:

  • This compound sulfate

  • Molecule with a primary amine group (e.g., peptide, drug)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve this compound sulfate in MES buffer.

  • Add EDC and NHS to activate the carboxyl groups. Stir for 15-30 minutes at room temperature.

  • Dissolve the amine-containing molecule in PBS.

  • Add the solution of the amine-containing molecule to the activated this compound sulfate solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching agent like hydroxylamine.

  • Purify the conjugate by dialysis against deionized water.

  • Lyophilize the purified conjugate.

Quantitative Data Example for Conjugation

ParameterUnmodified CSCS-Peptide Conjugate
Peptide Content (µg/mg CS)050
Molecular Weight (kDa)5055
Conjugation Efficiency (%)N/A15%

Visualizations

Desulfation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dissolve_cs Dissolve CS in DMSO start->dissolve_cs add_pyridine Add Pyridine dissolve_cs->add_pyridine add_reagent Add Sulfur Trioxide Pyridine Complex add_pyridine->add_reagent react React at 80°C for 2h add_reagent->react cool_neutralize Cool and Neutralize react->cool_neutralize precipitate Precipitate with Ethanol cool_neutralize->precipitate centrifuge Centrifuge precipitate->centrifuge dialyze Dialyze centrifuge->dialyze lyophilize Lyophilize dialyze->lyophilize end End lyophilize->end

Caption: Experimental workflow for the desulfation of this compound sulfate.

Carboxyl_Reduction_Workflow cluster_activation Activation cluster_reduction Reduction cluster_purification Purification start Start dissolve_cs Dissolve CS in MES Buffer start->dissolve_cs add_edc_nhs Add EDC and NHS dissolve_cs->add_edc_nhs add_nabh4 Add Sodium Borohydride add_edc_nhs->add_nabh4 react React Overnight at 4°C add_nabh4->react quench Quench Reaction react->quench dialyze Dialyze quench->dialyze lyophilize Lyophilize dialyze->lyophilize end End lyophilize->end

Caption: Workflow for the carboxyl reduction of this compound sulfate.

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification start Start dissolve_cs Dissolve CS in MES Buffer start->dissolve_cs add_edc_nhs Add EDC and NHS dissolve_cs->add_edc_nhs add_amine Add Amine-containing Molecule add_edc_nhs->add_amine react React at RT or 4°C add_amine->react quench Quench Reaction react->quench dialyze Dialyze quench->dialyze lyophilize Lyophilize dialyze->lyophilize end End lyophilize->end

Caption: Workflow for EDC/NHS conjugation to this compound sulfate.

References

Technical Support Center: Enhancing Mechanical Properties of Chondroitin Sulfate-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and characterization of chondroitin sulfate (B86663) (CS)-based biomaterials.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Causes Suggested Solutions
Low Mechanical Strength of Hydrogel Insufficient crosslinking density.[1]Increase the concentration of the crosslinking agent. Optimize the crosslinking time and conditions (e.g., temperature, light intensity for photocrosslinking).[2] Consider using a more efficient crosslinking method or a combination of methods.
Low polymer concentration.[1]Increase the concentration of this compound sulfate or the co-polymer in the hydrogel formulation.
Inappropriate choice of co-polymer or blend component.Select a co-polymer known to enhance mechanical properties, such as gelatin methacrylate (B99206) (GelMA),[3][4] hyaluronic acid,[5][6] or poly(ethylene glycol) diacrylate (PEGDA).[7]
Hydrogel Fails to Form or is Too Viscous Incorrect ratio of polymer to crosslinker.[1]Systematically vary the ratio of the polymer components and the crosslinker to find the optimal concentration for gelation.[1]
pH of the pre-gel solution is not optimal for the crosslinking reaction.Adjust the pH of the solution to the optimal range for the specific crosslinking chemistry being used. For example, Schiff base reactions between aldehyde and amine groups are pH-dependent.[3]
Incomplete dissolution or mixing of components.Ensure all components are fully dissolved and the pre-gel solution is homogeneous before initiating crosslinking. Sonication may aid in dissolution and mixing.[1]
Rapid Hydrogel Degradation Low crosslinking density.[8]Increase the degree of crosslinking to create a more stable network that is less susceptible to enzymatic or hydrolytic degradation.[8]
High concentration of degradable components.If blending with a rapidly degradable polymer, consider reducing its concentration or using a less degradable alternative.
Presence of enzymes in the in vitro or in vivo environment.[8]Chemically modify the this compound sulfate or other polymers to protect cleavage sites from enzymatic attack.
Inconsistent or Non-Reproducible Mechanical Properties Variability in raw materials (e.g., molecular weight, purity of CS).[9]Characterize the molecular weight and purity of the starting materials to ensure consistency between batches.
Inconsistent experimental conditions (e.g., temperature, humidity, mixing speed).Standardize all experimental parameters and document them meticulously for each experiment.
Inhomogeneous mixing of components.Implement a standardized and thorough mixing protocol to ensure a homogenous distribution of all components in the pre-gel solution.
High Swelling Ratio Leading to Poor Mechanical Integrity Low crosslinking density.A higher crosslinking density will restrict polymer chain movement and reduce the equilibrium swelling ratio.[8]
High concentration of hydrophilic groups.While CS is inherently hydrophilic, consider incorporating a more hydrophobic co-polymer to modulate the overall hydrophilicity and swelling behavior of the hydrogel.

Frequently Asked Questions (FAQs)

1. What are the primary strategies to improve the mechanical properties of this compound sulfate (CS)-based biomaterials?

The main strategies include:

  • Chemical Crosslinking: Introducing covalent bonds within the polymer network. This can be achieved by modifying CS with functional groups like methacrylates or aldehydes, followed by polymerization.[2][3] Using crosslinking agents such as N,N′-methylenebisacrylamide (MBA) or genipin (B1671432) is also common.[10][11]

  • Blending with Other Polymers:

    • Natural Polymers: Incorporating polymers like gelatin,[3][4] collagen,[12] or hyaluronic acid[5][6] can create composite hydrogels with enhanced mechanical properties and bioactivity.

    • Synthetic Polymers: Blending with synthetic polymers like poly(ethylene glycol) (PEG) or polycaprolactone (B3415563) (PCL) can significantly improve the stiffness and strength of the resulting biomaterial.[7][13]

  • Forming Interpenetrating Polymer Networks (IPNs) or Double-Network (DN) Hydrogels: This involves creating a second, intermeshed polymer network within the primary CS network, which can lead to a substantial increase in toughness and strength.[7]

  • Incorporating Reinforcing Fillers: Adding nanoparticles or other microscale materials can act as reinforcing agents within the hydrogel matrix.[14]

2. How does the choice of crosslinker affect the final mechanical properties?

The type and concentration of the crosslinker are critical. Long, flexible crosslinkers may result in more elastic hydrogels, while short, rigid crosslinkers can lead to stiffer but more brittle materials. The concentration of the crosslinker directly influences the crosslinking density; a higher concentration generally leads to a higher modulus and lower swelling ratio.[7] Some crosslinkers can also introduce specific functionalities, such as biodegradability or stimuli-responsiveness.

3. What is the impact of blending CS with other natural polymers like gelatin or hyaluronic acid?

Blending CS with other natural polymers can offer several advantages:

  • Improved Mechanical Properties: Gelatin and collagen can introduce sites for physical or chemical crosslinking, enhancing the overall strength of the hydrogel.[3][12] Hyaluronic acid can also contribute to the viscoelastic properties of the blend.[5][6]

  • Enhanced Biocompatibility and Bioactivity: These natural polymers are components of the native extracellular matrix (ECM) and can improve cell attachment, proliferation, and differentiation.[13]

  • Controlled Degradation: The degradation rate of the hydrogel can be tailored by adjusting the ratio of the blended polymers.

4. Can the mechanical properties be tuned without altering the chemical composition?

Yes, to some extent. For photocrosslinkable systems, adjusting the duration and intensity of the light exposure can alter the crosslinking density and, consequently, the mechanical properties.[2] For physically crosslinked hydrogels, factors like temperature and pH can influence the mechanical behavior. Additionally, post-fabrication processing steps like dehydration and rehydration can affect the final mechanical properties.

5. How do I choose an appropriate method for mechanical testing?

The choice of mechanical testing method depends on the intended application of the biomaterial:

  • Compression Testing: Suitable for materials designed for load-bearing applications, such as cartilage tissue engineering. It measures properties like compressive modulus.[5][6]

  • Tensile Testing: Appropriate for materials that will experience stretching forces, such as wound dressings or materials for tendon repair. It determines properties like tensile strength and elongation at break.[13]

  • Rheology: Provides information on the viscoelastic properties of the hydrogel, such as the storage (G') and loss (G'') moduli. This is particularly useful for injectable hydrogels.[10]

Quantitative Data Summary

The following tables summarize quantitative data on the mechanical properties of various CS-based hydrogel formulations from the literature.

Table 1: Compressive Modulus of this compound Sulfate-Based Hydrogels

Hydrogel CompositionCrosslinking Method/AgentCompressive Modulus (kPa)Reference
Gelatin Methacrylate (GelMA) / Oxidized this compound Sulfate (OCS)Schiff Base Reaction~80[4]
This compound Sulfate / Hyaluronic Acid BlendThiol-ene reactionVaried with composition[5]
Methacrylated this compound Sulfate (MCS) / Poly(ethylene glycol) diacrylate (PEGDA) / Polyacrylamide (PAAm) Double NetworkPhotopolymerizationUp to 3300[7]
Gelatin / this compound SulfateGenipin~210[10]

Table 2: Swelling Ratio of this compound Sulfate-Based Hydrogels

Hydrogel CompositionSwelling MediumSwelling Ratio (%)Reference
7:3 CS/HA BlendPBSIncreased compared to 3:7 blend[6]
This compound Sulfate-Maleimide / Hyaluronic Acid-Methylfuran Double NetworkPBS600 - 1200[15][16]
Gelatin / this compound SulfateDeionized Water~103 - 104[10]
This compound Sulfate / Pluronic F-127pH 7.4 BufferHigher than at pH 1.2[11]

Experimental Protocols

Protocol 1: Fabrication of a Photocrosslinked Methacrylated this compound Sulfate (CSmA) Hydrogel

  • Objective: To prepare a CSmA hydrogel with tunable mechanical properties.

  • Materials: this compound sulfate, glycidyl (B131873) methacrylate (GMA), photoinitiator (e.g., Irgacure 2959), phosphate-buffered saline (PBS), dialysis tubing (MWCO 12-14 kDa).

  • Procedure:

    • Methacrylation of this compound Sulfate:

      • Dissolve this compound sulfate in PBS.

      • Slowly add glycidyl methacrylate to the CS solution while stirring.

      • Allow the reaction to proceed for a specified time (e.g., 24-72 hours) at room temperature. The degree of methacrylation can be controlled by adjusting the reaction time and the ratio of GMA to CS.[2]

      • Dialyze the resulting CSmA solution against deionized water for several days to remove unreacted GMA.

      • Lyophilize the purified CSmA solution to obtain a dry powder.

    • Hydrogel Fabrication:

      • Dissolve the lyophilized CSmA and a photoinitiator in PBS to the desired concentrations.

      • Pipette the pre-gel solution into a mold of the desired shape and size.

      • Expose the solution to UV light (e.g., 365 nm) for a specific duration to initiate photocrosslinking.[2] The mechanical properties can be tuned by varying the CSmA concentration, photoinitiator concentration, and UV exposure time.

Protocol 2: Compressive Mechanical Testing of Hydrogels

  • Objective: To determine the compressive modulus of a hydrated hydrogel sample.

  • Equipment: Universal testing machine with a compression platen, calipers.

  • Procedure:

    • Sample Preparation:

      • Prepare cylindrical hydrogel samples of a defined diameter and height.

      • Allow the hydrogels to equilibrate in PBS at 37°C overnight to ensure full hydration.[5][6]

    • Testing:

      • Measure the dimensions of the swollen hydrogel sample.

      • Place the hydrogel on the lower platen of the testing machine.

      • Apply a compressive force at a constant strain rate (e.g., 5 µm/s).[5][6]

      • Record the resulting stress-strain data.

    • Data Analysis:

      • Plot the stress versus strain curve.

      • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve, typically between 10-20% strain.[5]

Protocol 3: Swelling Ratio Measurement

  • Objective: To quantify the swelling behavior of a hydrogel.

  • Materials: Fabricated hydrogels, PBS or deionized water, analytical balance.

  • Procedure:

    • Record the initial weight of the as-prepared hydrogel (W_initial).

    • Immerse the hydrogel in a swelling medium (e.g., PBS) at 37°C.[15]

    • At predetermined time points, remove the hydrogel from the medium, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

    • Continue until the hydrogel reaches an equilibrium weight (i.e., the weight no longer changes significantly between time points).

    • To determine the dry weight (W_dry), lyophilize the swollen hydrogel.

    • Calculation:

      • Swelling Ratio = (W_swollen - W_dry) / W_dry

      • Equilibrium Water Content (%) = [(W_equilibrium - W_dry) / W_equilibrium] x 100

Visualizations

Experimental_Workflow_Hydrogel_Fabrication cluster_synthesis Polymer Functionalization cluster_fabrication Hydrogel Fabrication CS This compound Sulfate CSmA Methacrylated CS (CSmA) CS->CSmA Reaction GMA Glycidyl Methacrylate GMA->CSmA CSmA_sol Dissolve CSmA & Photoinitiator in PBS CSmA->CSmA_sol Molding Pipette into Mold CSmA_sol->Molding UV UV Exposure Molding->UV Hydrogel Crosslinked Hydrogel UV->Hydrogel

Caption: Workflow for photocrosslinked CSmA hydrogel fabrication.

Logical_Relationship_Strategies cluster_strategies Enhancement Strategies cluster_crosslinking Crosslinking Approaches cluster_blending Blending Components A Enhanced Mechanical Properties B Chemical Crosslinking B->A B1 Photopolymerization B->B1 B2 Schiff Base Reaction B->B2 B3 Carbodiimide Chemistry B->B3 C Polymer Blending C->A C1 Natural Polymers (Gelatin, HA) C->C1 C2 Synthetic Polymers (PEG, PCL) C->C2 D Double Network Formation D->A

Caption: Strategies to enhance CS biomaterial mechanical properties.

References

Technical Support Center: Navigating Batch-to-Batch Variability in Commercial Chondroitin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with commercial chondroitin sulfate (B86663) (CS) preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of batch-to-batch variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in commercial this compound sulfate?

A1: The primary sources of variability in commercial CS preparations stem from a combination of factors related to its origin and processing. These include:

  • Animal and Tissue Source: CS is extracted from various animal cartilages, such as bovine, porcine, avian, and marine sources (e.g., shark, skate).[1][2] The specific species and the anatomical location of the cartilage (e.g., trachea, nasal septum) significantly influence the molecular weight, sulfation pattern, and overall structure of the CS.[1][3]

  • Extraction and Purification Processes: The methods used to extract and purify CS from its native tissue can introduce variability. These processes can lead to differences in molecular weight distribution, desulfation, and the presence of contaminants.[2]

  • Contaminants: Commercial CS preparations can contain various impurities that affect their quality and performance. Common contaminants include other glycosaminoglycans (GAGs) like keratan (B14152107) sulfate, dermatan sulfate, and hyaluronic acid, as well as proteins, and in some cases, even residual solvents or microbes.[4][5]

  • Purity and Composition: The actual content of CS in a commercial product can vary significantly, with some studies reporting discrepancies between the labeled amount and the actual amount.[4] The ratio of different sulfated disaccharides (e.g., this compound-4-sulfate vs. This compound-6-sulfate) can also differ between batches.[1]

Q2: How can batch-to-batch variability impact my experimental results?

A2: Batch-to-batch variability in CS can have a profound impact on experimental outcomes, leading to issues with reproducibility and data interpretation. Specific impacts include:

  • Inconsistent Biological Activity: The biological activity of CS is closely linked to its structural characteristics, such as sulfation pattern and molecular weight. Variations in these properties can lead to inconsistent effects on cell signaling, proliferation, and other biological processes.

  • Altered Signaling Pathway Modulation: The interaction of CS with signaling molecules like growth factors and their receptors is highly specific to the CS structure. Different batches with varying sulfation patterns may modulate signaling pathways (e.g., TGF-β, Wnt, FGF, Hedgehog) differently.[6][7][8][9]

  • Variable Physical Properties: Differences in molecular weight and purity can alter the physicochemical properties of CS solutions, such as viscosity, which can be critical in certain applications.

  • Analytical Challenges: The presence of contaminants or variations in the primary structure of CS can interfere with analytical methods, leading to inaccurate quantification and characterization.

Q3: What are the key analytical techniques for characterizing this compound sulfate and assessing its variability?

A3: A multi-faceted analytical approach is often necessary to thoroughly characterize CS and assess its variability. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for CS analysis.

    • Size-Exclusion Chromatography (SEC): Determines the molecular weight distribution of the CS polymer.[10]

    • Ion-Exchange Chromatography (IEC) and Reversed-Phase (RP) HPLC: After enzymatic digestion of CS into disaccharides, these methods are used to separate and quantify the different sulfated forms.[11][12]

  • Capillary Electrophoresis (CE): CE is a high-resolution technique for the analysis of both intact CS and its constituent disaccharides.[13][14] It is particularly useful for assessing purity and identifying contaminants.[15]

  • Agarose (B213101) Gel Electrophoresis: This method provides a visual assessment of the purity and electrophoretic mobility of CS, helping to detect the presence of other GAGs.[5][16]

  • Enzymatic Digestion: The use of specific enzymes called chondroitinases (e.g., chondroitinase ABC, AC) to break down the CS polymer into its repeating disaccharide units is a crucial step for detailed structural analysis by HPLC or CE.[11]

  • Spectroscopy (NMR and Mass Spectrometry): Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information, including the precise sulfation pattern and the identity of monosaccharide units.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column with a new one. 2. Adjust the mobile phase pH to be within the optimal range for the column and analytes. 3. Reduce the amount of sample injected.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Air bubbles in the system.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump to remove air bubbles.
Ghost Peaks 1. Contaminants in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared samples. 2. Implement a thorough needle wash protocol between injections.
Low Recovery of Disaccharides 1. Incomplete enzymatic digestion. 2. Degradation of disaccharides during sample preparation or storage.1. Optimize digestion conditions (enzyme concentration, incubation time, temperature). 2. Prepare samples fresh and store them at low temperatures for short periods. Avoid prolonged storage in the autosampler.
Capillary Electrophoresis (CE)
Problem Possible Cause(s) Solution(s)
Peak Splitting or Tailing 1. Sample matrix effects (high salt concentration). 2. Inconsistent capillary coating. 3. Adsorption of analytes to the capillary wall.1. Desalt the sample before analysis. 2. Use a new capillary or recondition the existing one according to the manufacturer's instructions. 3. Adjust the buffer pH or add modifiers to the buffer to reduce analyte-wall interactions.
Fluctuating Migration Times 1. Changes in electroosmotic flow (EOF). 2. Inconsistent buffer composition. 3. Temperature fluctuations.1. Rinse the capillary thoroughly with the running buffer between runs. 2. Prepare fresh buffer daily and ensure consistent composition. 3. Use a capillary thermostat to maintain a constant temperature.
No Peaks or Very Small Peaks 1. Insufficient sample concentration. 2. Incorrect injection parameters. 3. Clogged capillary.1. Concentrate the sample. 2. Optimize injection time and voltage/pressure. 3. Flush the capillary with appropriate cleaning solutions.
Agarose Gel Electrophoresis
Problem Possible Cause(s) Solution(s)
Smeared Bands 1. Sample overload. 2. High voltage during electrophoresis. 3. Degraded sample.1. Reduce the amount of sample loaded into the well. 2. Decrease the voltage and increase the run time. 3. Use fresh samples and handle them carefully to avoid degradation.
Distorted Bands ("Smiling") 1. Uneven heating of the gel.1. Run the gel at a lower voltage. 2. Ensure the electrophoresis tank is on a level surface.
No Bands Visible 1. Insufficient staining. 2. Sample ran off the gel. 3. Incorrect gel concentration for the size of the CS.1. Increase staining time or use a more concentrated staining solution. 2. Ensure the gel is run in the correct direction and for an appropriate amount of time. 3. Use a lower percentage agarose gel for larger CS molecules.

Data Presentation: Variability in Commercial this compound Sulfate

The following tables summarize quantitative data from studies on commercial this compound sulfate preparations, highlighting the extent of batch-to-batch variability.

Table 1: Purity and Composition of Commercial this compound Sulfate Preparations

Parameter Range of Variation Reported Reference(s)
This compound Sulfate Content0% to >100% of label claim[4]
Contaminating Glycosaminoglycans (e.g., Keratan Sulfate)Up to 18%[1]
Non-GAG Contaminants (e.g., maltodextrin, lactose)Main component in some preparations[17]

Table 2: Molecular Weight Distribution of Commercial this compound Sulfate

Source of this compound Sulfate Reported Molecular Weight (kDa) Reference(s)
Bovine14 - 26[3]
Porcine14 - 26[3]
Avian (Chicken)14 - 26[3]
Marine (Shark, Skate)50 - 70[3]

Table 3: Sulfation Pattern of Commercial this compound Sulfate Preparations

Disaccharide Type Range of Variation Reported (%) Reference(s)
Non-sulfated2 - 6[1]
4-sulfated (CS-A)23 - 85[1]
6-sulfated (CS-C)11 - 58[1]
Di-sulfated0 - 18[1]

Experimental Protocols

Protocol 1: Enzymatic Digestion of this compound Sulfate for Disaccharide Analysis
  • Sample Preparation: Dissolve the CS sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.[11]

  • Enzyme Addition: Add chondroitinase ABC to the sample solution to a final concentration of 0.1-0.2 U/mL.[11]

  • Incubation: Incubate the reaction mixture at 37°C for at least 2 hours. For complete digestion, an overnight incubation may be necessary.[5]

  • Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 5-10 minutes.[5]

  • Centrifugation: Centrifuge the digested sample to pellet any denatured enzyme or insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before analysis by HPLC or CE.[11]

Protocol 2: HPLC Analysis of this compound Sulfate Disaccharides (Reversed-Phase)
  • Column: C18 reversed-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard curve using commercially available CS disaccharide standards.

Protocol 3: Capillary Electrophoresis of Intact this compound Sulfate
  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm effective length).

  • Running Buffer: 50 mM phosphate (B84403) buffer, pH 3.5.[18]

  • Voltage: -25 kV (reversed polarity).[18]

  • Temperature: 25°C.[18]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 192 nm.[18]

  • Sample Preparation: Dissolve the CS sample in the running buffer to a concentration of 1 mg/mL.

Protocol 4: Agarose Gel Electrophoresis of this compound Sulfate
  • Gel Preparation: Prepare a 0.5% (w/v) agarose gel in 0.05 M 1,3-diaminopropane-acetate buffer, pH 9.0.[5]

  • Sample Loading: Mix 5 µg of the CS sample with loading buffer and load into the wells.[5]

  • Electrophoresis: Run the gel at 100 V for 1-2 hours.[5]

  • Staining: Stain the gel with a 0.1% (w/v) toluidine blue solution in 1% acetic acid.[5]

  • Destaining: Destain the gel with 1% acetic acid until the bands are clearly visible.

Signaling Pathway Diagrams

The following diagrams illustrate the involvement of this compound sulfate in key signaling pathways.

TGF_beta_signaling TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Gene Expression (e.g., Aggrecan) Nucleus->Gene_expression Regulates CS This compound Sulfate CS->TGFb Modulates Bioavailability

Caption: TGF-β signaling pathway and the modulatory role of this compound sulfate.

Caption: Hedgehog signaling pathway and the influence of this compound sulfate.

Caption: Wnt/β-catenin signaling pathway and the role of this compound sulfate.

FGF_signaling FGF FGF FGFR FGF Receptor (FGFR) FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Induces CS This compound Sulfate CS->FGFR Co-receptor Phosphorylation Autophosphorylation Dimerization->Phosphorylation Leads to Downstream Downstream Signaling (e.g., RAS-MAPK) Phosphorylation->Downstream Activates Cellular_response Cellular Response Downstream->Cellular_response Initiates

Caption: FGF signaling pathway and the co-receptor function of this compound sulfate.

References

Technical Support Center: Optimizing Chondroitin Sulfate Purification with Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chondroitin sulfate (B86663) (CS) using ion-exchange chromatography (IEC). This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their purification processes. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the ion-exchange chromatography of this compound sulfate.

Problem Potential Cause Recommended Solution
Low Yield: CS in Flow-through Incorrect Buffer pH: The pH of the binding buffer may not be appropriate for CS to carry a net negative charge.Ensure the buffer pH is at least 1 pH unit above the pI of any contaminating proteins you want to remove and allows for strong binding of the negatively charged CS.[1][2]
Ionic Strength of Sample/Buffer is Too High: High salt concentration in the sample or binding buffer can prevent CS from binding to the anion-exchange resin.[2][3]Desalt the sample before loading or dilute it with the binding buffer. Ensure the binding buffer has a low ionic strength.[2]
Column Overload: The amount of CS loaded exceeds the binding capacity of the column.[3]Reduce the sample load or use a column with a larger bed volume or a resin with higher binding capacity.[2][3]
Flow Rate Too High: A high flow rate can reduce the interaction time between CS and the resin, leading to inefficient binding.Decrease the flow rate during sample application and washing steps.
Low Yield: CS Not Eluting Elution Buffer Ionic Strength Too Low: The salt concentration in the elution buffer is insufficient to displace the highly charged CS from the resin.[3]Increase the salt concentration (e.g., NaCl) in the elution buffer. A gradient elution from low to high salt concentration is often effective.[4]
Precipitation on Column: CS may precipitate on the column if the elution conditions are not optimal.Check the solubility of CS in the elution buffer. Adding agents like urea (B33335) or glycerol (B35011) to the buffer can sometimes help.[5]
Poor Resolution: Broad Peaks Non-Optimal Gradient Slope: A steep salt gradient may cause co-elution of CS with other charged molecules.Use a shallower, more linear salt gradient to improve the separation of molecules with different charge densities.[3]
Column Inefficiency: The column may be poorly packed or contaminated.Repack the column if necessary. Perform a cleaning-in-place (CIP) procedure to remove any contaminants.
Sample Viscosity: A highly viscous sample can lead to poor peak shape.[3]Dilute the sample with the binding buffer to reduce viscosity before loading.[3]
High Backpressure Clogged Column Frit or Resin: Particulates in the sample or precipitated material can clog the column.[5]Filter the sample before loading. If the column is clogged, a cleaning-in-place (CIP) procedure may be necessary.[5]
Contaminated Resin: Fouling of the resin by proteins, lipids, or other contaminants can increase backpressure.Implement a regular column cleaning and regeneration protocol.[6][7]

Frequently Asked Questions (FAQs)

Q1: What type of ion-exchange resin is best for this compound sulfate purification?

A1: this compound sulfate is a glycosaminoglycan with a high negative charge due to its sulfate and carboxyl groups.[8] Therefore, anion-exchange chromatography is the method of choice. Both weak anion exchangers like DEAE (diethylaminoethyl) and strong anion exchangers like Q Sepharose are commonly used.[4][9][10] The choice may depend on the specific contaminants you need to remove and the desired purity of the final product.

Q2: How do I choose the right pH and salt concentration for my buffers?

A2: For binding to an anion exchanger, the pH of your buffer should be chosen to ensure that CS is negatively charged and that the charge difference between CS and the contaminants is maximized. A common starting point is a buffer pH between 6.0 and 8.0.[9][11] The binding buffer should have a low salt concentration (e.g., 20-50 mM) to facilitate binding. For elution, a salt gradient (e.g., 0.2 M to 2.0 M NaCl) is typically used to separate molecules based on their charge density.[9]

Q3: How can I remove other glycosaminoglycans (GAGs) like keratan (B14152107) sulfate or dermatan sulfate from my CS preparation?

A3: Ion-exchange chromatography can separate different GAGs based on their differences in charge density.[12] For instance, keratan sulfate can be detected as a separate peak in anion-exchange chromatography of shark-derived CS.[12] Optimizing the salt gradient is crucial for resolving different GAGs. In some cases, enzymatic digestion of the contaminating GAGs prior to chromatography can be employed for higher purity.

Q4: My CS preparation is very viscous. How does this affect my chromatography run?

A4: High sample viscosity can lead to poor column performance, including broad peaks and increased backpressure.[3] It is recommended to dilute viscous samples with the equilibration buffer before loading them onto the column.

Q5: How can I monitor the purity of my CS fractions during and after purification?

A5: The purity of CS fractions can be monitored using several methods. During chromatography, UV absorbance at 210-232 nm can be used to detect the eluted CS.[4][13] After purification, techniques like agarose (B213101) gel electrophoresis, size-exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC) after enzymatic digestion with chondroitinase can be used to assess purity and determine the disaccharide composition.[12][14]

Quantitative Data Summary

The efficiency of this compound sulfate purification by ion-exchange chromatography can vary depending on the source material, the type of resin used, and the specific protocol. The following table summarizes some reported data on purity and yield.

Source Material Ion-Exchange Resin Elution Conditions Purity (%) Yield (%) Reference
Chinese Sturgeon Cartilage (Head)DEAE-Sepharose FFStepwise elution with 0.2 M, 0.5 M, and 2.0 M NaCl in 50 mM phosphate (B84403) buffer (pH 6.0)98.630.74[9]
Chinese Sturgeon Cartilage (Backbone)DEAE-Sepharose FFStepwise elution with 0.2 M, 0.5 M, and 2.0 M NaCl in 50 mM phosphate buffer (pH 6.0)96.025.63[9]
Chinese Sturgeon Cartilage (Fin)DEAE-Sepharose FFStepwise elution with 0.2 M, 0.5 M, and 2.0 M NaCl in 50 mM phosphate buffer (pH 6.0)97.528.91[9]
Skate CartilageNot specified, mentions use of ion-exchange resins like silica (B1680970) gelNot specified>53.93 (after ultrafiltration, before IEC)-[15]
Marine Tissues (various)Q Sepharose Fast FlowStepwise elution with pure water, 0.2 M NaCl, and 3.2 M NaClHigh (qualitative)-[4]

Experimental Protocols

Protocol 1: Purification of this compound Sulfate using DEAE-Sepharose

This protocol is a general guideline for purifying CS from a crude extract using a DEAE-Sepharose column.

1. Materials:

  • DEAE-Sepharose Fast Flow resin

  • Chromatography column

  • Peristaltic pump and fraction collector

  • UV detector (210-232 nm)

  • Equilibration/Binding Buffer: 50 mM Phosphate Buffer with 0.2 M NaCl, pH 6.0[9]

  • Elution Buffer: 50 mM Phosphate Buffer with 2.0 M NaCl, pH 6.0[9]

  • Regeneration Solution: 0.5 M NaOH followed by 1 M NaCl

  • Crude CS extract, dialyzed against the binding buffer

2. Column Packing and Equilibration:

  • Prepare a slurry of DEAE-Sepharose resin in the binding buffer.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with a pump at a slightly higher flow rate than the operational flow rate.

  • Equilibrate the packed column by washing with at least 5-10 column volumes of the binding buffer until the pH and conductivity of the eluate are the same as the buffer.

3. Sample Loading:

  • Clarify the crude CS sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.

  • Load the pre-treated sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min for a lab-scale column).

4. Washing:

  • Wash the column with 5-10 column volumes of the binding buffer to remove unbound and weakly bound impurities.

  • Monitor the UV absorbance of the eluate until it returns to baseline.

5. Elution:

  • Elute the bound CS from the column using the elution buffer. This can be done in a single step or with a linear gradient of increasing NaCl concentration (from 0.2 M to 2.0 M). A stepwise elution can also be performed.[9]

  • Collect fractions and monitor the UV absorbance to identify the peak containing CS.

6. Analysis and Post-Purification Processing:

  • Pool the fractions containing the purified CS.

  • Desalt the pooled fractions by dialysis against deionized water or by using a desalting column.

  • Lyophilize the desalted sample to obtain the purified CS powder.

  • Assess the purity of the final product using appropriate analytical techniques (e.g., electrophoresis, HPLC).

7. Column Regeneration and Storage:

  • Wash the column with 2-3 column volumes of high salt buffer (e.g., 2 M NaCl).

  • Clean the column with 2-3 column volumes of 0.5 M NaOH.

  • Re-equilibrate the column with the binding buffer or wash with water and store in 20% ethanol.

Visualizations

Ion_Exchange_Chromatography_Workflow start Start: Crude CS Extract protocol_step1 1. Column Preparation (Packing & Equilibration) start->protocol_step1 protocol_step protocol_step decision decision output Purified this compound Sulfate protocol_step2 2. Sample Preparation (Clarification & Buffer Exchange) protocol_step1->protocol_step2 protocol_step3 3. Sample Loading protocol_step2->protocol_step3 protocol_step4 4. Washing (Remove Unbound Impurities) protocol_step3->protocol_step4 protocol_step5 5. Elution (Salt Gradient/Step) protocol_step4->protocol_step5 protocol_step6 6. Fraction Collection protocol_step5->protocol_step6 decision1 Analyze Fractions (e.g., UV Absorbance) protocol_step6->decision1 decision1->protocol_step5 No/Low CS Peak protocol_step7 7. Pooling & Desalting decision1->protocol_step7 CS Peak Identified protocol_step7->output

Caption: Workflow for this compound Sulfate Purification by IEC.

Troubleshooting_Decision_Tree problem problem cause cause solution solution start Problem Encountered problem1 Low Yield start->problem1 problem2 Poor Resolution start->problem2 cause1 CS in Flow-through? problem1->cause1 cause2 Broad Peaks? problem2->cause2 cause1_yes Incorrect Binding Conditions? cause1->cause1_yes Yes cause1_no CS Not Eluting? cause1->cause1_no No solution1a Desalt/Dilute Sample cause1_yes->solution1a High Salt in Sample solution1b Adjust Buffer pH cause1_yes->solution1b Incorrect Buffer pH solution1c Reduce Sample Load cause1_yes->solution1c Column Overload solution2a Increase Salt in Elution Buffer cause1_no->solution2a Ionic Strength Too Low solution2b Check CS Solubility cause1_no->solution2b Precipitation cause2_yes Check Gradient & Column cause2->cause2_yes Yes solution3a Use Shallower Gradient cause2_yes->solution3a Steep Gradient solution3b Clean/Regenerate Column cause2_yes->solution3b Column Fouled solution3c Dilute Sample cause2_yes->solution3c Sample Viscous

Caption: Troubleshooting Decision Tree for CS Purification.

References

Technical Support Center: Accurate Quantification of Chondroitin Sulfate in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of chondroitin sulfate (B86663) (CS) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound sulfate?

A1: The most prevalent methods for CS quantification include colorimetric assays like the 1,9-dimethylmethylene blue (DMMB) assay, and chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[1][2][3] The choice of method often depends on the sample complexity, required sensitivity, and the need for structural information.

Q2: Why is enzymatic digestion necessary for many CS quantification methods?

A2: Enzymatic digestion, typically with chondroitinase ABC, ACII, or B, breaks down the long, complex CS polysaccharide chains into smaller, more manageable disaccharide units.[1][4][5] This is crucial for methods like HPLC-MS, as it allows for the separation and quantification of different sulfated disaccharide isomers, providing insights into the overall sulfation pattern of the original CS chains.[4][6]

Q3: What are the key challenges in accurately quantifying CS in biological samples?

A3: Key challenges include:

  • Sample Complexity: Biological samples contain numerous molecules that can interfere with CS quantification.[7]

  • Structural Heterogeneity: CS chains vary in length and sulfation patterns, making it difficult to find a single, truly representative standard.[1][8]

  • Low Abundance: In some biological samples, CS may be present at low concentrations, requiring highly sensitive detection methods.

  • Sample Preparation: Inefficient extraction and purification can lead to significant loss of CS and inaccurate results.[9][10]

Q4: How can I ensure the stability of my CS samples and standards during analysis?

A4: Sample and standard stability is critical for reproducible results. For disaccharide analysis, it is recommended to avoid long-term storage in the autosampler, as decomposition can begin after 12 hours, even at 4°C.[6][9][10][11] For solvent exchange, vacuum evaporation (e.g., SpeedVac) is generally preferable to lyophilization to improve recovery.[9][10]

Troubleshooting Guides

DMMB Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Non-linear standard curve Incorrect pH of the DMMB reagent. Interference from other sulfated glycosaminoglycans (sGAGs) or polyanions (e.g., DNA, RNA, alginate).[7][12][13] Saturation of the signal at high concentrations.Verify and adjust the DMMB reagent pH; pH 3.0 is common, but pH 1.5 may be used for specific sample types like alginate beads.[7][12] To minimize interference, consider adding salt (NaCl) to the dye or pretreating samples with enzymes like hyaluronidase (B3051955) or DNase.[7] Dilute samples to ensure they fall within the linear range of the assay.[12] An alternative protocol involves measuring the absorbance of the supernatant at 595 nm after centrifuging the CS-dye complex, which may offer better linearity and reproducibility.[13]
High background or sample turbidity Precipitation of the dye-substrate complex.[7] Interference from hyaluronic acid (HA), especially in samples like synovial fluid.[7]Ensure rapid measurement after adding the DMMB reagent. Using a formate (B1220265) buffer for the dye may improve stability.[7] Pre-treat HA-rich samples with hyaluronidase to reduce interference.[7]
Low sensitivity Suboptimal pH of the DMMB dye.Adjusting the dye pH can alter sensitivity. For instance, a pH 3 dye solution generally shows greater sensitivity to this compound sulfate than a pH 1.5 solution.[7] Using the difference in absorbance at two wavelengths (e.g., OD525 - OD595) can also enhance sensitivity.[7]
HPLC-MS Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or resolution Inappropriate column chemistry or mobile phase composition. Co-elution of isomeric disaccharides.A variety of chromatographic methods can be used, including reversed-phase with ion-pairing, size exclusion, graphitized carbon, HILIC, and HILIC-WAX chromatography.[6] Optimize the mobile phase gradient and buffer composition. For isomeric separation, specialized columns and methods, such as those involving chemical derivatization, may be necessary.[4][14]
Low signal intensity or poor recovery Inefficient extraction or purification of CS from the sample matrix. Loss of sample during solvent evaporation steps.[9][10] In-source fragmentation of sulfated disaccharides in the mass spectrometer.[15]Optimize the extraction protocol, which may involve enzymatic digestion of tissues and precipitation steps.[16][17] Use vacuum evaporation (SpeedVac) instead of lyophilization for solvent exchange to improve recovery.[9][10] Adjust mass spectrometer source conditions to minimize in-source decay, although this may lead to a trade-off with overall sensitivity.[15]
Inaccurate quantification Decomposition of disaccharides in the autosampler.[6][10][11] Interference from other glycosaminoglycans (GAGs) or contaminants.[1][18] Lack of appropriate internal standards.Analyze samples promptly after preparation and avoid storing them in the autosampler for more than 12 hours at 4°C.[6][10][11] Ensure the enzymatic digestion is specific to CS (e.g., using chondroitinase ACII to avoid co-digestion of dermatan sulfate).[1] Employ isotopically labeled internal standards to correct for variability in sample preparation and instrument response.[8]
Variable results between runs Instability of derivatization reagents or derivatized samples. Inconsistent enzymatic digestion.Prepare derivatization reagents fresh and assess the stability of derivatized samples over time. Ensure consistent enzyme activity and digestion conditions (temperature, time, pH).[19][20]

Experimental Protocols & Data

Experimental Workflow for CS Disaccharide Analysis by LC-MS

The following diagram illustrates a typical workflow for the quantification of this compound sulfate disaccharides from a biological sample using enzymatic digestion followed by liquid chromatography-mass spectrometry.

CS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., tissue, plasma) Extraction Extraction of GAGs Sample->Extraction e.g., Proteolysis Purification Purification of CS Extraction->Purification e.g., Anion Exchange Enzymatic_Digestion Enzymatic Digestion (Chondroitinase ABC) Purification->Enzymatic_Digestion Disaccharides CS Disaccharides Enzymatic_Digestion->Disaccharides LC_Separation LC Separation Disaccharides->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for CS disaccharide analysis.

Detailed Method for Enzymatic Digestion of this compound Sulfate

This protocol is a general guideline for the digestion of purified CS to disaccharides.

  • Sample Preparation: Prepare a solution of purified CS in a suitable buffer, such as 50 mM ammonium (B1175870) acetate, pH 8.0.[19]

  • Enzyme Addition: Add chondroitinase ABC to the sample. A common concentration is 5 milli-international units (mIU) per microgram of sulfated GAG.[19]

  • Incubation: Incubate the mixture at 37°C for 16 hours.[19]

  • Reaction Termination: Terminate the reaction by boiling the sample for 5-10 minutes.[17][20]

  • Sample Clarification: Centrifuge the digested sample to pellet any precipitate.

  • Analysis: The supernatant containing the CS disaccharides is now ready for analysis by HPLC-MS or other methods.

Quantitative Data Summary: Recovery of CS Disaccharides

The following table summarizes the recovery of this compound sulfate disaccharides after different solvent evaporation methods. Data is presented as a percentage of the non-evaporated control.

Evaporation MethodSolventAverage Recovery (%)
Vacuum Evaporation (SpeedVac)Aqueous SolutionHigh
LyophilizationAqueous SolutionLower than SpeedVac
Vacuum Evaporation (SpeedVac)High Organic ContentLower than Aqueous
LyophilizationHigh Organic ContentLowest

This table is a qualitative summary based on findings that vacuum evaporation is preferable to lyophilization, and recovery is higher from aqueous solutions compared to those with high organic solvent content.[9][10]

Signaling Pathway Involving this compound Sulfate Proteoglycans (CSPGs)

The diagram below illustrates a simplified signaling pathway where CSPGs in the extracellular matrix (ECM) can modulate growth factor signaling.

CSPG_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell CSPG CSPG CSPG_GF CSPG-Growth Factor Complex CSPG->CSPG_GF GrowthFactor Growth Factor GrowthFactor->CSPG_GF Receptor Cell Surface Receptor GrowthFactor->Receptor Direct Binding (Inhibited by CSPG) CSPG_GF->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response

Caption: CSPG modulation of growth factor signaling.

References

Validation & Comparative

Validating the efficacy of chondroitin sulfate in osteoarthritis clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chondroitin sulfate's performance against other alternatives in the management of osteoarthritis. The following sections detail the experimental data from key clinical trials, outline the methodologies employed, and visualize the underlying biological pathways and experimental workflows.

This compound sulfate (B86663), a major glycosaminoglycan in articular cartilage, has been extensively studied as a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1] Its proposed mechanism of action involves stimulating the synthesis of proteoglycans, reducing the catabolic activity of chondrocytes, and exerting anti-inflammatory effects.[1] However, clinical trial results have been inconsistent, leading to ongoing debate about its efficacy.[2] This guide synthesizes the evidence from significant clinical trials and meta-analyses to provide a clear comparison of its effectiveness.

Comparative Efficacy of this compound Sulfate

The clinical efficacy of this compound sulfate has been evaluated against placebo, non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257), and another popular supplement, glucosamine (B1671600).

This compound Sulfate vs. Placebo

Multiple meta-analyses have shown that this compound sulfate provides a statistically significant, albeit modest, benefit in pain reduction and functional improvement compared to placebo in patients with knee osteoarthritis.[2][3] However, the magnitude of this effect is a subject of debate, with some analyses suggesting that when only large, high-quality trials are considered, the benefit is minimal or non-existent.[4][5] A 2019 meta-analysis highlighted that the inconsistency in results could be attributed to factors like the risk of bias in studies, the brand of this compound sulfate used, and the study size.[3] For instance, pharmaceutical-grade this compound sulfate of a specific origin (IBSA) demonstrated a greater reduction in pain and improvement in function compared to other preparations.[3]

This compound Sulfate vs. Celecoxib

The this compound versus CElecoxib versus Placebo Trial (CONCEPT) provided key insights into the comparative efficacy of pharmaceutical-grade this compound sulfate and celecoxib. The trial, which involved 604 patients with knee osteoarthritis, found that 800 mg/day of this compound sulfate was superior to placebo and demonstrated comparable efficacy to 200 mg/day of celecoxib in reducing pain and improving function over a 6-month period.[6][7][8] Both active treatments showed a significantly greater reduction in pain on a Visual Analogue Scale (VAS) and improvement in the Lequesne Index (LI) compared to placebo.[6][8]

This compound Sulfate vs. Glucosamine and Combination Therapy

The evidence comparing this compound sulfate to glucosamine and their combination is mixed. The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) found that glucosamine and this compound sulfate, alone or in combination, did not effectively reduce pain in the overall group of patients with knee osteoarthritis.[9] However, an exploratory analysis suggested that the combination might be effective in a subgroup of patients with moderate-to-severe knee pain.[9] Conversely, a more recent six-month multicenter, randomized, double-blind, placebo-controlled clinical trial concluded that the combination of this compound sulfate and glucosamine sulfate showed no superiority over placebo in reducing joint pain and functional impairment.[10][11] Another study comparing glucosamine-chondroitin sulfate with and without methylsulfonylmethane (MSM) found that the combination with MSM showed a clinical benefit in patients with early-stage knee osteoarthritis. A systematic review and meta-analysis concluded that while both glucosamine and this compound sulfate individually reduce pain in knee OA, their combination does not offer an additional effect.[12]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials, providing a direct comparison of treatment effects.

Table 1: this compound Sulfate vs. Placebo and Celecoxib (CONCEPT Trial) [6][7]
Outcome Measure This compound Sulfate (800 mg/day) Celecoxib (200 mg/day) Placebo
Mean Change in Pain (VAS) at Day 182 -42.6 mm (p=0.001 vs. Placebo)-39.5 mm (p=0.009 vs. Placebo)-33.3 mm
Mean Change in Lequesne Index at Day 182 -4.7 (p=0.023 vs. Placebo)-4.6 (p=0.015 vs. Placebo)-3.7
Minimum Clinically Important Improvement (MCII) Responders at Day 182 Significant improvementSignificant improvement-
Patient Acceptable Symptom State (PASS) Responders at Day 182 Significant improvementSignificant improvement-
Table 2: Glucosamine/Chondroitin Sulfate Combination vs. Placebo (GAIT Trial - Overall Group) [9]
Treatment Group Response Rate P-value vs. Placebo
Glucosamine (1500 mg/day)64.0%0.30
This compound Sulfate (1200 mg/day)65.4%0.17
Glucosamine + this compound Sulfate66.6%0.09
Celecoxib (200 mg/day)70.1%0.008
Placebo60.1%-
Table 3: Glucosamine/Chondroitin Sulfate Combination vs. Placebo (GAIT Trial - Moderate-to-Severe Pain Subgroup) [9]
Treatment Group Response Rate P-value vs. Placebo
Glucosamine + this compound Sulfate79.2%0.002
Placebo54.3%-

Experimental Protocols

Detailed methodologies are crucial for interpreting the results of clinical trials. Below are the protocols for two key studies.

CONCEPT Trial Protocol[6][7]
  • Study Design: A prospective, randomized, 6-month, 3-arm, double-blind, double-dummy, placebo- and celecoxib-controlled trial.

  • Participants: 604 patients with symptomatic knee osteoarthritis according to the American College of Rheumatology (ACR) criteria, recruited from five European countries.

  • Interventions:

    • Pharmaceutical-grade this compound Sulfate (800 mg/day)

    • Celecoxib (200 mg/day)

    • Placebo

  • Primary Endpoints:

    • Change in pain on a Visual Analogue Scale (VAS).

    • Change in the Lequesne Index (LI).

  • Secondary Endpoints:

    • Minimal-Clinically Important Improvement (MCII).

    • Patient-Acceptable Symptom State (PASS).

  • Follow-up: 182 days.

GAIT Trial Protocol[9]
  • Study Design: A multicenter, double-blind, placebo- and celecoxib-controlled trial.

  • Participants: 1583 patients with symptomatic knee osteoarthritis. Patients were stratified by pain severity (mild vs. moderate to severe).

  • Interventions:

    • Glucosamine sulfate (1500 mg daily)

    • This compound sulfate (1200 mg daily)

    • Glucosamine and this compound sulfate combined

    • Celecoxib (200 mg daily)

    • Placebo

  • Primary Outcome: A 20% or greater decrease in knee pain from baseline to week 24.

  • Rescue Analgesia: Acetaminophen (up to 4000 mg daily) was permitted.

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound sulfate are attributed to its influence on various cellular signaling pathways involved in inflammation and cartilage degradation.

This compound Sulfate Signaling Pathways in Osteoarthritis

cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., IL-1β) cluster_cellular_response Chondrocyte Response cluster_cs_action This compound Sulfate Action IL-1β IL-1β NF-κB NF-κB IL-1β->NF-κB Activates MAPK MAP Kinase (p38, Erk1/2) IL-1β->MAPK Activates Pro-inflammatory Mediators Pro-inflammatory & Catabolic Mediators (iNOS, COX-2, MMPs) NF-κB->Pro-inflammatory Mediators Upregulates MAPK->Pro-inflammatory Mediators Upregulates Cartilage Degradation Cartilage Degradation Pro-inflammatory Mediators->Cartilage Degradation This compound Sulfate This compound Sulfate This compound Sulfate->NF-κB Inhibits This compound Sulfate->MAPK Inhibits

Caption: this compound sulfate inhibits key inflammatory signaling pathways in chondrocytes.

This compound sulfate has been shown to inhibit the activation of the NF-κB and MAP kinase (p38 and Erk1/2) pathways, which are crucial in the inflammatory and catabolic processes of osteoarthritis.[13] By inhibiting these pathways, this compound sulfate can reduce the production of pro-inflammatory mediators and matrix-degrading enzymes, thereby protecting the cartilage.[13][14][15]

Representative Clinical Trial Workflow

cluster_recruitment Patient Recruitment cluster_randomization Randomization & Blinding cluster_intervention Intervention Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed Consent Informed Consent Screening->Informed Consent Randomization Randomization to Treatment Arms Informed Consent->Randomization Blinding Double-Blinding (Patient & Investigator) Randomization->Blinding Treatment Treatment Administration (e.g., 6 months) Blinding->Treatment Follow-up Follow-up Visits (e.g., Day 30, 91, 182) Treatment->Follow-up Primary Outcomes Primary Outcome Assessment (e.g., VAS, Lequesne Index) Follow-up->Primary Outcomes Secondary Outcomes Secondary Outcome Assessment (e.g., MCII, PASS) Follow-up->Secondary Outcomes Safety Safety Monitoring (Adverse Events) Follow-up->Safety Data Collection Data Collection Primary Outcomes->Data Collection Secondary Outcomes->Data Collection Safety->Data Collection Statistical Analysis Statistical Analysis (e.g., Intention-to-Treat) Data Collection->Statistical Analysis

Caption: A typical workflow for a randomized controlled trial in osteoarthritis.

The workflow for a typical randomized controlled trial investigating this compound sulfate involves several key stages, from patient recruitment and randomization to intervention, outcome assessment, and data analysis. This rigorous process is essential for generating high-quality evidence on the efficacy and safety of the treatment.

References

A Comparative Analysis of Chondroitin Sulfate from Diverse Animal Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chondroitin sulfate (B86663) (CS), a major glycosaminoglycan in connective tissues, is a widely utilized therapeutic agent, primarily in the management of osteoarthritis.[1][2] However, the therapeutic efficacy and biological activity of CS can vary significantly depending on its animal source.[3][4] This guide provides an objective comparison of this compound sulfate derived from bovine, porcine, avian, and marine sources, supported by experimental data, to aid researchers in selecting the most appropriate CS for their studies and drug development endeavors.

Physicochemical Properties: A Tale of Two Origins

The structural characteristics of this compound sulfate, including molecular weight (MW) and sulfation pattern, are pivotal to its biological function and differ notably between terrestrial and marine sources.[5][6][7]

This compound sulfate sourced from terrestrial animals such as cattle (bovine), pigs (porcine), and chickens (avian) generally possesses a lower molecular weight, typically ranging from 14 to 26 kDa.[5] In contrast, CS extracted from marine animals, particularly sharks and skates, exhibits a considerably higher molecular weight, often between 50 and 70 kDa.[5]

The sulfation pattern, which refers to the position and number of sulfate groups on the repeating disaccharide units, also shows distinct variations. Bovine CS typically has a balanced proportion of this compound-4-sulfate (C4S) and this compound-6-sulfate (C6S).[5] Porcine and avian CS, on the other hand, are characterized by a higher prevalence of C4S.[5] Marine-derived CS, especially from sharks and skates, is distinguished by a greater abundance of C6S and the presence of disulfated units, which are largely absent in terrestrial CS.[5][8]

Table 1: Comparative Physicochemical Properties of this compound Sulfate from Different Animal Sources

PropertyBovinePorcineAvian (Chicken)Marine (Shark/Skate)
Average Molecular Weight (kDa) 14 - 2614 - 2614 - 2650 - 70
Predominant Sulfation Type Balanced C4S & C6SHigh C4SHigh C4SHigh C6S
Presence of Disulfated Units NegligibleNegligibleNegligiblePresent (15-18%)
Charge Density ~0.90 - 0.96~0.90 - 0.96~0.90 - 0.96~1.08 - 1.20

Biological Activity and Therapeutic Efficacy

The differences in physicochemical properties translate to varied biological activities, including anti-inflammatory effects and the ability to influence bone cell activity.

Anti-inflammatory Effects: this compound sulfate's anti-inflammatory properties are a cornerstone of its therapeutic use. Studies have shown that the source of CS can influence its effectiveness in mitigating inflammatory responses in chondrocytes, the primary cells in cartilage. For instance, some studies suggest that bovine-derived CS may have a more consistent anti-inflammatory profile compared to other sources.[9] The anti-inflammatory action of CS is partly attributed to its ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][4][10]

Effects on Osteoclast Activity: Osteoclasts are cells responsible for bone resorption, and their overactivity can contribute to the progression of osteoarthritis. Research comparing CS from different origins has revealed that bovine-derived CS consistently suppresses osteoclast activity at low concentrations.[11][12] In contrast, the effects of porcine and marine (fish) derived CS on osteoclast activity have been found to be less consistent.[11][12]

The choice between pharmaceutical-grade and nutraceutical-grade CS is also critical, as the latter can exhibit significant variations in purity, composition, and, consequently, biological effects.[5][9] Some nutraceutical-grade products have been shown to have weak or even pro-inflammatory effects.[9]

Experimental Protocols

1. Determination of Molecular Weight by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method provides an absolute measurement of the molecular weight of this compound sulfate without relying on column calibration standards.[1][9][13]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G3000SWXL), a multi-angle light scattering (MALS) detector (e.g., DAWN®), and a differential refractive index (dRI) detector.[14]

  • Mobile Phase: A suitable aqueous buffer, such as 0.7% sodium sulfate, to minimize non-specific interactions.[14]

  • Sample Preparation: Dissolve the this compound sulfate sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: TSK-G4000PW or similar[14]

    • Flow Rate: 0.5 mL/min[14]

    • Temperature: 35°C[14]

  • Data Analysis: The MALS and dRI data are collected and analyzed using specialized software (e.g., ASTRA®). The software calculates the molar mass at each elution volume, providing the weight-average molecular mass (Mw) and polydispersity index (Mw/Mn) of the sample.[1]

2. Analysis of Disaccharide Composition by Enzymatic HPLC

This technique is used to determine the relative amounts of different sulfated and non-sulfated disaccharides in a this compound sulfate sample.[5]

  • Enzymatic Digestion:

    • Dissolve the this compound sulfate sample in a suitable buffer (e.g., Tris-acetate buffer, pH 8.0).[5]

    • Add chondroitinase ABC enzyme to the solution.

    • Incubate the mixture at 37°C for a sufficient time (e.g., 2 hours) to ensure complete digestion of the polysaccharide into unsaturated disaccharides.[5]

    • Terminate the reaction by heating (e.g., boiling for 10 minutes) to inactivate the enzyme.[15]

    • Centrifuge the digest to remove any precipitate and collect the supernatant.

  • HPLC Analysis:

    • Column: A suitable column for separating anionic disaccharides, such as a strong anion exchange (SAX) or an amino column.

    • Mobile Phase: A gradient of a suitable buffer, such as a phosphate (B84403) buffer at a specific pH, is typically used for elution.

    • Detection: The separated disaccharides are detected by UV absorbance at approximately 230-240 nm.[2]

  • Quantification: The peak areas of the different disaccharides are compared to those of known standards to determine their relative abundance in the original this compound sulfate sample.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound sulfate exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cartilage homeostasis.

experimental_workflow cluster_extraction CS Extraction & Purification cluster_analysis Physicochemical & Biological Analysis cluster_data Data Interpretation Bovine Bovine Cartilage Extraction Extraction & Purification Bovine->Extraction Porcine Porcine Cartilage Porcine->Extraction Avian Avian Cartilage Avian->Extraction Marine Marine Cartilage Marine->Extraction PhysicoChem Physicochemical Characterization (SEC-MALS, HPLC) Extraction->PhysicoChem Characterize MW & Sulfation BioActivity Biological Activity Assessment (Cell Culture Assays) Extraction->BioActivity Evaluate Biological Effects Comparison Comparative Analysis PhysicoChem->Comparison BioActivity->Comparison

Caption: Experimental workflow for comparative analysis of this compound sulfate.

The NF-κB signaling pathway is a central regulator of inflammatory gene expression. In chondrocytes, pro-inflammatory stimuli like interleukin-1β (IL-1β) can activate this pathway, leading to the production of inflammatory mediators. This compound sulfate has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[10]

NF_kB_Pathway IL1B IL-1β Receptor IL-1 Receptor IL1B->Receptor CS This compound Sulfate IKK IKK Complex CS->IKK inhibits Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by this compound sulfate.

The Wnt/β-catenin signaling pathway plays a crucial role in chondrocyte differentiation and cartilage homeostasis. Dysregulation of this pathway is implicated in the pathogenesis of osteoarthritis. Some studies suggest that this compound sulfate may modulate Wnt/β-catenin signaling, thereby influencing chondrocyte function and cartilage health.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh recruits LRP->Dsh Complex Destruction Complex (GSK-3β, Axin, APC) Dsh->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus accumulates & translocates TCF TCF/LEF BetaCatenin->TCF binds to Nucleus->TCF TargetGenes Target Gene Transcription TCF->TargetGenes activates

Caption: Overview of the Wnt/β-catenin signaling pathway in chondrocytes.

Conclusion

The selection of this compound sulfate for research and therapeutic development requires careful consideration of its animal origin. Terrestrial and marine sources yield CS with distinct physicochemical properties that significantly influence their biological activities. Bovine-derived CS, with its balanced sulfation and consistent anti-inflammatory and anti-resorptive effects, is a well-characterized option. Marine-derived CS offers a higher molecular weight and unique sulfation patterns that may confer different biological properties. The methodologies outlined in this guide provide a framework for the comprehensive characterization and comparative evaluation of this compound sulfate from diverse sources, ultimately facilitating the development of more effective chondroprotective therapies.

References

A Head-to-Head Comparison of Chondroitin Sulfate and Glucosamine for Cartilage Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of cartilage degradation, a hallmark of osteoarthritis (OA), remains a significant challenge in musculoskeletal medicine. Among the plethora of therapeutic agents, chondroitin sulfate (B86663) and glucosamine (B1671600) have emerged as widely used nutraceuticals purported to support cartilage health and repair. This guide provides an objective, data-driven comparison of their efficacy, delving into their mechanisms of action, and presenting supporting experimental evidence from clinical, in vivo, and in vitro studies.

At a Glance: this compound Sulfate vs. Glucosamine

FeatureThis compound SulfateGlucosamine
Primary Mechanism Anti-inflammatory, anti-catabolic, anabolicAnabolic, anti-catabolic, anti-inflammatory
Key Molecular Targets Inhibits NF-κB, MMPs, ADAMTSs; stimulates proteoglycan & collagen synthesisInhibits NF-κB, MMPs; stimulates GAG, proteoglycan & collagen synthesis
Clinical Efficacy (Pain) Significant reduction in pain (VAS)[1][2]Significant reduction in pain (VAS)[1][2]
Clinical Efficacy (Structure) May slow joint space narrowing[3]May prevent joint space narrowing[4]
In Vitro Efficacy Inhibits MMP-13; stimulates proteoglycan and collagen synthesis[1][5][6]Inhibits MMP-13, ADAMTS-4, ADAMTS-5; stimulates aggrecan and collagen type II synthesis[2][5][7]
Combination Therapy Often used in combination with glucosamine, with some studies suggesting synergistic effects[5]Often used in combination with this compound sulfate; however, some meta-analyses show no additional benefit over monotherapy[1][2]

Quantitative Data from Head-to-Head Studies

Table 1: Clinical Efficacy on Osteoarthritis Symptoms (WOMAC Scores)
StudyTreatment GroupBaseline WOMAC Pain Score (Mean ± SD)Change from Baseline at 12 Weeks (Mean ± SD)p-value vs. Placebo
Lubis et al.Glucosamine + this compound Sulfate (GC)27.73 ± 9.3->0.05
GC + MSM34.16 ± 15.9-<0.05
Placebo34.65 ± 7.5--
MOVES Trial[8]This compound Sulfate + Glucosamine HCl--185.7 (decrease of 50.1%)0.92 (vs. Celecoxib)
Celecoxib (B62257)--186.8 (decrease of 50.2%)-

Note: The Lubis et al. study did not show a significant clinical improvement for the GC group alone compared to placebo for grade I-II knee OA. The MOVES trial demonstrated non-inferiority of the combination therapy to celecoxib in patients with moderate-to-severe knee pain.

Table 2: In Vitro Effects on Gene Expression of Catabolic Enzymes in Bovine Cartilage Explants
TreatmentTarget GeneFold Change vs. IL-1β Control (24 hours)
Glucosamine (GLN)MMP-13↓ (Suppressed induction)
This compound Sulfate (CS)MMP-13↓ (Suppressed induction)
GLN + CSMMP-13↓ (Suppressed induction)
GLNADAMTS-4
CSADAMTS-4No significant effect
GLN + CSADAMTS-4
GLNADAMTS-5
CSADAMTS-5No significant effect
GLN + CSADAMTS-5

Data adapted from a study on bovine cartilage explants stimulated with IL-1β.[1][2] Glucosamine demonstrated a broader inhibitory effect on key catabolic enzymes compared to this compound sulfate in this model.

Signaling Pathways in Cartilage Homeostasis

Both this compound sulfate and glucosamine exert their effects by modulating key signaling pathways involved in inflammation and cartilage matrix turnover. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are central to these processes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and catabolism in chondrocytes.[1][2][9][10] Pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the transcription of genes encoding matrix metalloproteinases (MMPs) and other inflammatory mediators. Both glucosamine and this compound sulfate have been shown to inhibit NF-κB activation, thereby reducing the expression of these catabolic enzymes.[11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β / TNF-α Receptor Receptor IL1b->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation MMPs MMPs, ADAMTSs, Inflammatory Mediators Nucleus->MMPs Gene Transcription CS This compound Sulfate CS->IKK Inhibits GlcN Glucosamine GlcN->IKK Inhibits

NF-κB signaling pathway in chondrocytes.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway plays a dual role in chondrocyte function, influencing both anabolic and catabolic processes.[13] Activation of this pathway can promote chondrocyte survival and matrix synthesis.[4] However, it can also be activated by inflammatory cytokines, contributing to matrix degradation. The precise effects of this compound sulfate and glucosamine on this pathway are still under investigation, but modulation of this pathway is a potential mechanism for their chondroprotective effects.

PI3K_Akt_Pathway GF Growth Factors (e.g., IGF-1) Receptor Receptor GF->Receptor Cytokines Pro-inflammatory Cytokines Cytokines->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Anabolism Anabolism (Collagen, Proteoglycan Synthesis) Akt->Anabolism Promotes Catabolism Catabolism (MMP Production) Akt->Catabolism Modulates CS_GlcN This compound Sulfate Glucosamine CS_GlcN->PI3K Modulates

PI3K/Akt signaling pathway in chondrocytes.

Experimental Protocols

Primary Chondrocyte Isolation and Culture

This protocol outlines the general steps for isolating and culturing primary chondrocytes for in vitro studies.

Chondrocyte_Isolation_Workflow Start Harvest Articular Cartilage Mince Mince Cartilage (sterile blade) Start->Mince Wash1 Wash with PBS Mince->Wash1 Digest Enzymatic Digestion (Collagenase II) Wash1->Digest Filter Filter through Cell Strainer (70-100 µm) Digest->Filter Centrifuge Centrifuge and Wash Cell Pellet Filter->Centrifuge Resuspend Resuspend in Culture Medium Centrifuge->Resuspend Plate Plate Cells for Culture (T-flask) Resuspend->Plate Treat Treat with Glucosamine or this compound Sulfate Plate->Treat

Workflow for primary chondrocyte isolation and culture.

Detailed Methodology:

  • Cartilage Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery).

  • Mincing: Finely mince the cartilage into small pieces (approximately 1-2 mm³) using a sterile scalpel blade.

  • Washing: Wash the minced cartilage pieces multiple times with sterile phosphate-buffered saline (PBS) containing antibiotics to remove any contaminants.

  • Enzymatic Digestion: Digest the cartilage pieces with a solution of collagenase type II (e.g., 0.1-0.2% in DMEM/F-12 medium) overnight at 37°C with gentle agitation.[10]

  • Cell Filtration: Filter the resulting cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.[8][14]

  • Centrifugation and Washing: Centrifuge the filtered cell suspension to pellet the chondrocytes. Wash the cell pellet with fresh culture medium to remove residual enzymes.

  • Cell Plating: Resuspend the chondrocytes in a complete culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics) and plate them in culture flasks.

  • Treatment: Once the cells reach a desired confluency, treat them with various concentrations of glucosamine or this compound sulfate for the specified duration of the experiment.

Histological Analysis of Cartilage Repair

Safranin O staining is a standard histological technique used to visualize proteoglycan content in cartilage sections. The intensity of the red stain is proportional to the amount of proteoglycans, providing a qualitative and semi-quantitative measure of cartilage matrix health.

Detailed Staining Protocol:

  • Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[11][14][15][16]

  • Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain the cell nuclei black.[11][14][15]

  • Washing: Wash thoroughly in running tap water.[11][14][15]

  • Counterstaining: Stain with a 0.001% Fast Green solution for 5 minutes to stain the cytoplasm and background tissues green.[14][15][16]

  • Acetic Acid Rinse: Briefly rinse with 1% acetic acid to differentiate the staining.[14][15][16]

  • Proteoglycan Staining: Stain with a 0.1% Safranin O solution for 5 minutes to stain proteoglycans an orange-red color.[14][15][16]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.[14][15][16]

Histological Scoring (OARSI Score): The Osteoarthritis Research Society International (OARSI) has developed a grading system to semi-quantitatively assess the severity of cartilage damage in histological sections. This scoring system evaluates parameters such as cartilage structure, cellularity, and Safranin O staining intensity.

Measurement of Cartilage Degradation Biomarkers

Urinary C-terminal telopeptide of type II collagen (uCTX-II) is a specific biomarker for type II collagen degradation, the primary collagen in articular cartilage.[12] Elevated levels of uCTX-II in urine are associated with increased cartilage breakdown.

Methodology for uCTX-II Measurement:

  • Urine Sample Collection: Collect second morning void urine samples from subjects.

  • Sample Preparation: Centrifuge the urine samples to remove any sediment and store them at -80°C until analysis.

  • ELISA Assay: Measure uCTX-II concentrations using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Normalization: Normalize the uCTX-II concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Conclusion

Both this compound sulfate and glucosamine demonstrate chondroprotective properties through various mechanisms, including anti-inflammatory, anti-catabolic, and anabolic effects. In vitro and in vivo studies provide evidence for their ability to modulate key signaling pathways, reduce the expression of degradative enzymes, and stimulate the synthesis of essential cartilage matrix components.

Head-to-head comparisons suggest that glucosamine may have a broader inhibitory effect on catabolic enzymes in vitro. However, clinical trial results on pain and function are often comparable between the two, and the efficacy of their combination remains a subject of ongoing research. For drug development professionals, understanding the distinct and overlapping mechanisms of these compounds is crucial for designing novel therapeutic strategies that target specific aspects of cartilage degeneration. Further high-quality, long-term clinical trials with standardized methodologies are needed to definitively elucidate the comparative and synergistic effects of this compound sulfate and glucosamine in the management of osteoarthritis.

References

Validating the Anti-inflammatory Effects of Chondroitin Sulfate Versus Hyaluronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of chondroitin sulfate (B86663) (CS) and hyaluronic acid (HA), two major glycosaminoglycans (GAGs) utilized in the management of inflammatory joint diseases like osteoarthritis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, supporting experimental data, and relevant methodologies.

Mechanisms of Anti-inflammatory Action

This compound sulfate and hyaluronic acid exert their anti-inflammatory effects through distinct molecular pathways. While both can modulate inflammatory responses in joint tissues, their primary targets and downstream signaling cascades differ significantly.

1.1. This compound Sulfate: Inhibition of the NF-κB Signaling Pathway

This compound sulfate primarily targets the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][2][3][4][5][6][7][8][9][10][11] In inflammatory conditions such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate this pathway in chondrocytes and synoviocytes.[6][9]

The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This allows the p50/p65 subunits of NF-κB to translocate from the cytoplasm to the nucleus, where they bind to the promoter regions of target genes, upregulating the expression of various inflammatory mediators, including:

  • Pro-inflammatory cytokines: IL-1β, TNF-α, IL-6[2][3]

  • Enzymes: Cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs)[4][5][9]

This compound sulfate has been shown to inhibit the nuclear translocation of NF-κB.[1][2][3][4][5][6][10] This inhibitory action is thought to be mediated, at least in part, by the suppression of upstream kinases such as p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (Erk1/2).[1][6] By blocking NF-κB activation, this compound sulfate effectively downregulates the production of a wide array of inflammatory molecules, thereby alleviating inflammation and protecting cartilage from degradation.[8][9]

Chondroitin_Sulfate_Pathway IL1b IL-1β / TNF-α Receptor Cell Surface Receptors (e.g., TLR4, CD44, ICAM-1) IL1b->Receptor CS This compound Sulfate MAPK p38 MAPK / Erk1/2 Phosphorylation CS->MAPK Inhibits NFkB_nuc NF-κB (p50/p65) (Nucleus) CS->NFkB_nuc Inhibits Translocation Receptor->MAPK IkB IκBα Phosphorylation & Degradation MAPK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_cyto->NFkB_nuc Translocation Inflammation Pro-inflammatory Gene Expression (IL-6, COX-2, iNOS, MMPs) NFkB_nuc->Inflammation

Caption: this compound Sulfate's inhibition of the NF-κB pathway.

1.2. Hyaluronic Acid: Modulation of Cell Signaling via CD44 and Other Receptors

Hyaluronic acid's anti-inflammatory effects are more complex and appear to be dependent on its molecular weight.[12][13][14][15] High molecular weight hyaluronic acid (HMW-HA), similar to that found in healthy synovial fluid, generally exhibits anti-inflammatory properties.[14][15] In contrast, low molecular weight HA (LMW-HA) fragments can be pro-inflammatory.[12][15]

The primary receptor for HA is CD44, a cell surface glycoprotein (B1211001) expressed on various cell types, including chondrocytes, synoviocytes, and immune cells.[13][16][17][18] The binding of HMW-HA to CD44 can initiate several anti-inflammatory signaling events:

  • Steric Hindrance: HMW-HA can form a pericellular coat around cells, sterically hindering the interaction of inflammatory molecules with their receptors.

  • Receptor Competition: HMW-HA can compete with LMW-HA and other pro-inflammatory ligands for binding to CD44 and other receptors like Toll-like receptor 4 (TLR4).[12][15]

  • Intracellular Signaling: The interaction of HMW-HA with CD44 can trigger intracellular signaling cascades that suppress the production of pro-inflammatory mediators.[13][16] This can include the downregulation of NF-κB activity and the production of MMPs and prostaglandins.[14]

Furthermore, HA can interact with other receptors, such as the Receptor for Hyaluronan-Mediated Motility (RHAMM) and Intercellular Adhesion Molecule-1 (ICAM-1), which also play roles in inflammation and cell migration.[14][16]

Hyaluronic_Acid_Pathway HMW_HA High Molecular Weight HA CD44 CD44 Receptor HMW_HA->CD44 Binds LMW_HA Low Molecular Weight HA LMW_HA->CD44 Binds Signaling Intracellular Signaling Cascades CD44->Signaling Anti_Inflammatory Anti-inflammatory Effects (↓ NF-κB, ↓ MMPs, ↓ PGE2) Pro_Inflammatory Pro-inflammatory Effects (↑ Cytokines, ↑ Chemokines) Signaling->Anti_Inflammatory Leads to Signaling->Pro_Inflammatory Leads to In_Vitro_Workflow start Start: Isolate Primary Chondrocytes (e.g., from rabbit articular cartilage) culture Culture chondrocytes to confluence in DMEM/F12 with 10% FBS start->culture serum_starve Serum-starve cells for 24 hours culture->serum_starve pre_treat Pre-treat with this compound Sulfate or Hyaluronic Acid for 2 hours serum_starve->pre_treat stimulate Stimulate with IL-1β (10 ng/mL) for 24-48 hours pre_treat->stimulate collect Collect cell lysates and culture supernatant stimulate->collect analysis Analyze for inflammatory markers: - ELISA (Cytokines: IL-6, TNF-α) - Western Blot (NF-κB, p38, Erk1/2) - RT-PCR (Gene expression: MMPs, iNOS) collect->analysis end End: Compare treated vs. untreated groups analysis->end

References

Comparative study of different analytical techniques for chondroitin sulfate characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Choindroitin Sulfate (B86663) Characterization

Chondroitin sulfate (CS) is a sulfated glycosaminoglycan (GAG) that plays a crucial role in various biological processes, including tissue development and cell signaling.[1] As a major component of cartilage and connective tissues, its structural integrity and composition are critical for its therapeutic efficacy in treating conditions like osteoarthritis.[2] This guide provides a comparative overview of key analytical techniques used to characterize this compound sulfate, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate methods for their needs.

Quantitative Data Summary

The selection of an analytical technique for this compound sulfate characterization often depends on the specific parameters being investigated, such as molecular weight, purity, and disaccharide composition. The following tables summarize the quantitative performance of several common methods.

Table 1: Comparison of Techniques for Disaccharide Composition Analysis

TechniqueLimit of Quantification (LOQ)Analysis TimeKey AdvantagesKey Disadvantages
HPLC/UHPLC-MS 0.5 µg/mL[3]< 10 minutes for disaccharide separation[3]High sensitivity and specificity, allows for detailed structural analysis.[4]Requires enzymatic digestion, expensive instrumentation.[3]
Capillary Electrophoresis (CE) 30.0 µg/mL for CS[5][6]~12 minutes[5][6]High precision and accuracy, good for impurity screening.[5][6]Can be sensitive to sample matrix effects.[3]
FACE (Fluorophore-Assisted Carbohydrate Electrophoresis) Attogram level with LIF detection[7]Longer than HPLC or CE due to labeling and electrophoresisHigh sensitivity, good for complex samples.[8]Multi-step process, requires fluorescent labeling.[8][9]

Table 2: Comparison of Techniques for Molecular Weight and Purity Analysis

TechniqueParameter MeasuredTypical Range/ValueKey AdvantagesKey Disadvantages
SEC-MALS Weight-average molecular weight (Mw), Polydispersity Index (Mw/Mn)Mw: 6.9 - 96,000 Da[10][11][12]Absolute method, provides detailed distribution information.[10][13]Can be less sensitive to low molecular weight species.[14]
NMR Spectroscopy Structural integrity, purity, compositionN/AProvides detailed structural information without standards.[15][16]Lower sensitivity compared to other methods, expensive.[17]
Agarose Gel Electrophoresis Purity, relative molecular sizeLinearity from 1.0 to 8.0 µgSimple, inexpensive, good for screening.Low resolution, not an absolute method for molecular weight.

Experimental Workflows and Signaling Pathways

Understanding the experimental process and the biological context of this compound sulfate is essential for comprehensive characterization.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_techniques Techniques Sample CS-containing Tissue/Product Extraction Extraction & Purification Sample->Extraction Intact_CS Intact CS Analysis Extraction->Intact_CS Digestion Enzymatic Digestion (e.g., Chondroitinase ABC) Intact_CS->Digestion SEC_MALS SEC-MALS (Molecular Weight) Intact_CS->SEC_MALS NMR NMR (Structure, Purity) Intact_CS->NMR Disaccharides Disaccharide Analysis Digestion->Disaccharides HPLC_CE HPLC / CE / FACE (Composition) Disaccharides->HPLC_CE Signaling_Pathway GF Growth Factors (e.g., TGF-β, BMP) Receptor Cell Surface Receptor GF->Receptor Binds CSPG This compound Sulfate Proteoglycan (CSPG) CSPG->Receptor Modulates Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Signaling->Gene_Expression Regulates

References

Navigating the Complex Landscape of Commercial Chroitin Sulfate: A Guide to Purity and Structural Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of chondroitin sulfate (B86663) (CS) is paramount. This guide provides a comparative analysis of commercially available this compound sulfate, focusing on purity, structural integrity, and the analytical methods essential for their assessment. The significant variability among products, particularly between pharmaceutical-grade and nutraceutical supplements, underscores the critical need for rigorous quality control.

This compound sulfate, a sulfated glycosaminoglycan, is a vital component of the extracellular matrix, playing a crucial role in cartilage health and various signaling pathways. However, the commercial CS market is fraught with inconsistencies, with studies revealing substantial discrepancies between the labeled content and the actual amount of CS in many products. These inconsistencies, coupled with the presence of contaminants, can profoundly impact experimental outcomes and therapeutic efficacy.

Comparative Analysis of Commercial this compound Sulfate

The purity and composition of this compound sulfate can vary significantly depending on its biological source (bovine, porcine, avian, or marine) and the extraction and purification processes employed.[1][2] Pharmaceutical-grade CS generally adheres to stricter quality standards than nutraceutical or food supplement-grade products.[3][4]

ParameterPharmaceutical-Grade CSNutraceutical/Food Supplement-Grade CSPotential Impact
This compound Sulfate Content Typically >90-95% of labeled amount[5][6]Highly variable, can be as low as <15% of labeled amount[3][5]Inaccurate dosing, reduced efficacy in studies and treatments.
Contaminants
Other Glycosaminoglycans (GAGs)Low levels of keratan (B14152107) sulfate (KS), dermatan sulfate (DS), hyaluronic acid (HA)[4][7]Often contains significant amounts of other GAGs, with KS being a common contaminant[4][7]Interference with biological activity, potential for immunogenic reactions[3][7]
Proteins and Nucleic AcidsMinimal protein content (<1-5%)[1][5]Can have higher and variable protein content[1][3]Potential for allergic and immunologic reactions[3]
Heavy MetalsTested for and within safe limitsMay contain contaminants like lead[8]Safety concerns, potential for toxicity.
AdulterantsUnlikelyMay be adulterated with cheaper polysaccharides like maltodextrin (B1146171) or lactose[5][9]Lack of efficacy, misleading analytical results from non-specific assays.
Structural Integrity
Molecular WeightGenerally consistent and within a defined range (e.g., 20-29 kDa)[5][10]Highly variable, with some sources (e.g., shark) having significantly higher molecular weights (50-70 kDa)[10]Affects bioavailability and biological activity.
Sulfation PatternConsistent ratio of 4-sulfated to 6-sulfated disaccharides[5][10]Variable sulfation patterns depending on the source; marine sources often have higher levels of disulfated units[10]Influences binding to growth factors and signaling molecules, altering biological function.

Experimental Protocols for Quality Assessment

Accurate assessment of this compound sulfate purity and structure requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) following enzymatic digestion is considered the gold standard for detailed characterization.[11][12]

Quantification and Purity Analysis by HPLC

This method allows for the precise quantification of this compound sulfate and the identification of other glycosaminoglycans.

Methodology:

  • Enzymatic Digestion: The CS sample is depolymerized into unsaturated disaccharides using specific chondroitinases (e.g., chondroitinase ABC, AC).

  • Fluorophore Labeling: The resulting disaccharides are derivatized with a fluorescent tag (e.g., 2-aminoacridone) to enhance detection sensitivity.

  • HPLC Separation: The labeled disaccharides are separated using a suitable HPLC column (e.g., reversed-phase or anion-exchange).

  • Detection and Quantification: A fluorescence detector is used to identify and quantify the different disaccharides based on their retention times and peak areas, compared to known standards.

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

SEC is used to determine the average molecular weight and polydispersity of the this compound sulfate polymers.

Methodology:

  • Sample Preparation: The CS sample is dissolved in an appropriate mobile phase.

  • Chromatographic Separation: The sample is injected into an SEC column, which separates molecules based on their hydrodynamic volume. Larger molecules elute first.

  • Detection: A refractive index (RI) detector is commonly used to monitor the elution of the polymer.

  • Calibration and Analysis: The system is calibrated with a series of polymer standards of known molecular weights. The molecular weight of the CS sample is then determined by comparing its elution volume to the calibration curve.

Spectrophotometric Assays (Screening Methods)

While less specific than HPLC, spectrophotometric methods can be used for rapid, routine quantification.

  • 1,9-Dimethylmethylene Blue (DMMB) Assay: This colorimetric assay is based on the binding of the DMMB dye to sulfated GAGs, resulting in a color shift that can be measured spectrophotometrically.[11] It is a simple and fast method but can be interfered with by other sulfated molecules.[11]

  • Cetylpyridinium Chloride (CPC) Titration: This method relies on the precipitation of the negatively charged CS with the positively charged CPC.[9] It is also a relatively simple method but lacks specificity and can give positive results for other GAGs and potential adulterants.[9]

Visualizing Experimental and Biological Pathways

To aid in understanding the analytical workflow and the biological context of this compound sulfate, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Results Commercial CS Sample Commercial CS Sample Enzymatic Digestion\n(Chondroitinases) Enzymatic Digestion (Chondroitinases) Commercial CS Sample->Enzymatic Digestion\n(Chondroitinases) HPLC Separation HPLC Separation Enzymatic Digestion\n(Chondroitinases)->HPLC Separation Labeled Disaccharides Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Data Analysis Data Analysis Fluorescence Detection->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment Structural Characterization Structural Characterization Data Analysis->Structural Characterization

Caption: Workflow for this compound sulfate analysis using HPLC.

This compound sulfate plays a significant role in various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for skeletal development and homeostasis.[13]

TGF_Beta_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TGF-β TGF-β CSPGs This compound Sulfate Proteoglycans (CSPGs) TGF-β->CSPGs Binding & Modulation TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor CSPGs->TGF-β Receptor Presents Ligand Smad Complex Smad Complex TGF-β Receptor->Smad Complex Phosphorylation Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocation

Caption: Modulation of TGF-β signaling by this compound sulfate.

Conclusion

The purity and structural integrity of commercially available this compound sulfate are highly variable, which can have significant implications for research and clinical applications. For reliable and reproducible results, it is imperative for researchers and drug development professionals to utilize well-characterized, pharmaceutical-grade this compound sulfate. Furthermore, employing robust analytical methods, such as HPLC with enzymatic digestion, is essential to verify the quality and composition of CS materials. As our understanding of the nuanced roles of specific CS structures in biological processes grows, the demand for high-quality, well-defined this compound sulfate will only intensify.

References

A Comparative Review of the Biological Activities of Different Chondroitin Sulfate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chondroitin sulfate (B86663) (CS), a major component of the extracellular matrix, is a sulfated glycosaminoglycan involved in a multitude of biological processes. The structural heterogeneity of CS, arising from variations in its sulfation pattern, gives rise to different isomers, primarily this compound sulfate A (CSA), this compound sulfate C (CSC), this compound sulfate D (CSD), and this compound sulfate E (CSE). These subtle structural differences translate into a diverse range of biological activities, making them a subject of intense research for therapeutic applications. This guide provides a comparative overview of the biological activities of these key this compound sulfate isomers, supported by experimental data and detailed methodologies.

Comparative Biological Activities of this compound Sulfate Isomers

The distinct biological functions of this compound sulfate isomers are largely dictated by their specific sulfation patterns, which determine their interactions with various proteins, including growth factors, cytokines, and cell surface receptors.[1] This section summarizes the key differential activities of CSA, CSC, CSD, and CSE in critical biological processes.

Anti-inflammatory Activity

This compound sulfate, in general, exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway.[2] However, the efficacy can vary between isomers. While comprehensive comparative studies are still emerging, existing evidence suggests that the degree and position of sulfation influence the anti-inflammatory potential. For instance, some studies indicate that the anti-inflammatory activity may be related to the molecular weight and the total amount of sulfation.[3]

Nerve Regeneration

The role of this compound sulfate proteoglycans (CSPGs) in the central nervous system is complex, with evidence suggesting both inhibitory and promoting effects on neurite outgrowth.[4] The specific CS isomer plays a crucial role in determining the outcome. Notably, this compound sulfate D (CSD) has been shown to promote neurite outgrowth by acting as a ligand for the neuronal integrin αVβ3.[5] In contrast, other CS structures can be inhibitory.

Cancer Progression

The involvement of CS isomers in cancer is multifaceted, with effects on cell migration, invasion, and proliferation that can be pro- or anti-tumorigenic depending on the cancer type and the specific isomer.

  • This compound Sulfate A (CSA) and this compound Sulfate C (CSC): In human glioma, both CSA and CSC have been shown to be upregulated and to promote cell viability, migration, and invasion.[6] Their effects are mediated, at least in part, through the activation of the PI3K/AKT signaling pathway.[6]

  • This compound Sulfate E (CSE): CSE has been demonstrated to specifically enhance the invasive activity of basal-like breast cancer cells.[7] This effect is mediated through the N-cadherin/β-catenin signaling pathway.[7] Interestingly, in another study, exogenous CSE was found to interfere with the invasive protrusion formation and migration of breast cancer cells by negatively regulating a pro-tumorigenic Wnt/β-catenin-Collagen 1 axis.

Atherosclerosis

A comparative clinical study on the effects of different CS isomers on atherosclerosis revealed that their efficacy is dependent on the degree of sulfation. This compound polysulfate was found to be the most effective in reducing mortality and serum cholesterol, and in prolonging thrombus formation time, followed by CSA and CSC.

Data Presentation: A Comparative Summary

The following tables summarize the key comparative biological activities of this compound sulfate isomers based on available experimental data.

Biological ActivityThis compound Sulfate A (CSA)This compound Sulfate C (CSC)This compound Sulfate D (CSD)This compound Sulfate E (CSE)References
Anti-inflammatory Moderate activityModerate activityActivity under investigationActivity under investigation[2][3]
Nerve Regeneration Generally inhibitoryGenerally inhibitoryPromotes neurite outgrowthCan be inhibitory[4][5]
Cancer Cell Migration/Invasion Promotes (Glioma)Promotes (Glioma)Under investigationPromotes (Breast Cancer), Inhibits (Breast Cancer - exogenous)[6][7]
Atherosclerosis Treatment EffectiveEffectiveNot specifically studiedNot specifically studied in this context

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol is designed to assess the anti-inflammatory effects of different this compound sulfate isomers by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sulfate isomers (CSA, CSC, CSD, CSE)

  • Griess Reagent System for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 12-24 hours.

  • Treatment: Pre-treat the cells with various concentrations of each CS isomer (e.g., 50, 100, 200 µg/mL) for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement: Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each CS isomer compared to the LPS-only control.

Neurite Outgrowth Assay (PC12 or Dorsal Root Ganglion Neurons)

This assay evaluates the potential of different this compound sulfate isomers to promote or inhibit neurite outgrowth from neuronal cells.

Materials:

  • PC12 cells or primary Dorsal Root Ganglion (DRG) neurons

  • Cell culture medium appropriate for the chosen cell type (e.g., DMEM for PC12, Neurobasal medium for DRGs)

  • Nerve Growth Factor (NGF) for PC12 cell differentiation

  • This compound sulfate isomers (CSA, CSC, CSD, CSE)

  • Poly-L-lysine or other appropriate coating substrate

  • 24-well or 48-well cell culture plates with glass coverslips

  • Microscope with a camera for imaging

  • Image analysis software for neurite length measurement

Procedure:

  • Plate Coating: Coat the wells of the culture plates or coverslips with poly-L-lysine to promote cell attachment.

  • Substrate Preparation: For testing inhibitory effects, coat the poly-L-lysine layer with different concentrations of CS isomers. For promoting effects, CS isomers can be added to the culture medium.

  • Cell Seeding: Seed PC12 cells or dissociated DRG neurons onto the prepared plates at a suitable density.

  • Differentiation (for PC12 cells): If using PC12 cells, induce differentiation by adding NGF to the culture medium.

  • Treatment: Add different concentrations of CS isomers to the culture medium if not used as a coating.

  • Incubation: Culture the cells for 24-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Capture images of the neurons using a microscope. Use image analysis software to measure the length of the longest neurite per neuron and the percentage of neurite-bearing cells.

  • Data Analysis: Compare the neurite lengths and the percentage of neurite-bearing cells between the different CS isomer treatment groups and the control group.

Cell Migration and Invasion Assays

Wound Healing (Scratch) Assay:

This assay assesses the effect of CS isomers on the migration of adherent cells, such as glioma cells.

Materials:

  • Adherent cell line (e.g., U251 glioma cells)

  • Complete cell culture medium

  • Serum-free medium

  • This compound sulfate isomers (CSA, CSC)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of CS isomers to the wells. Use serum-free medium alone as a control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure for each treatment group compared to the initial wound width.

Transwell Invasion Assay:

This assay is used to evaluate the invasive potential of cancer cells through a basement membrane matrix in response to CS isomers.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound sulfate isomers

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or a similar basement membrane matrix

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend the cancer cells in serum-free medium containing the desired concentration of the CS isomer and seed them into the upper chamber of the coated inserts.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Imaging and Quantification: Count the number of stained cells in several random fields of view under a microscope.

  • Data Analysis: Compare the number of invading cells between the different CS isomer treatment groups and the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound sulfate isomers are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits NFkB NF-κB Akt->NFkB Activates Transcription Gene Transcription (Proliferation, Survival, Migration) mTOR->Transcription NFkB->Transcription Translocates to Nucleus CSA_CSC CSA / CSC CSA_CSC->Receptor Activates

Figure 1: PI3K/Akt signaling pathway activated by CSA and CSC in glioma cells.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Transcription Pro-inflammatory Gene Transcription NFkB_p50_p65->Transcription Translocates to Nucleus CS This compound Sulfate CS->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Activates

Figure 2: General mechanism of this compound sulfate's anti-inflammatory effect via NF-κB pathway inhibition.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled Frizzled->Dsh Recruits LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) LRP5_6->Destruction_Complex Inhibits Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds Transcription Target Gene Transcription (e.g., Collagen I) TCF_LEF->Transcription Activates Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP5_6 CSE Exogenous CSE CSE->Wnt Interferes with Signaling

Figure 3: Proposed mechanism of exogenous CSE in inhibiting Wnt/β-catenin signaling in breast cancer cells.

References

Safety Operating Guide

Navigating the Disposal of Chondroitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive overview of the proper disposal procedures for chondroitin, emphasizing safety, regulatory compliance, and operational best practices. Adherence to these guidelines will help safeguard personnel and the environment.

Standard Operating Procedure for this compound Disposal

The disposal of this compound, as with any laboratory chemical, must be approached systematically. The primary principle is to prevent its release into the environment, particularly into sewer systems and waterways.[1][2][3]

1. Waste Identification and Segregation:

  • Solid this compound Waste: Unused or expired this compound powder, as well as contaminated lab materials (e.g., weighing paper, gloves), should be collected in a designated and clearly labeled waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other chemical waste streams unless compatibility has been verified.

2. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles[4]

  • Chemical-resistant gloves[1]

  • A lab coat[5]

  • In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[2]

3. Spill Management: In the event of a spill:

  • Solid Spills: Carefully sweep or vacuum the spilled powder, avoiding dust generation.[4] Place the collected material into a sealed container for disposal.

  • Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial absorbent pads).[5] Scoop the absorbed material into a suitable container for disposal.

  • Following the initial cleanup, decontaminate the area with a suitable cleaning agent.

4. Final Disposal Methods: The recommended disposal routes for this compound waste are as follows:

  • Licensed Waste Disposal Contractor: The most appropriate and compliant method for disposing of this compound waste is to engage a licensed chemical waste disposal company.[1][6] These contractors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Incineration: Controlled incineration, often with flue gas scrubbing, is a suitable method for the destruction of this compound.[1] This should be carried out by a certified facility.

  • Sanitary Landfill: While not the preferred method for the chemical itself, contaminated packaging that has been triple-rinsed may be disposed of in a sanitary landfill, provided it is punctured to prevent reuse.[1]

Important Precaution: Under no circumstances should this compound or its solutions be discharged into the sewer system.[1][2][3]

Quantitative Data on this compound Disposal

Currently, publicly available safety data sheets and disposal guidelines do not specify quantitative limits for this compound disposal, such as concentration thresholds for drain disposal (which is generally prohibited). The emphasis is on complete containment and disposal through certified waste management channels.

ParameterValueSource
Drain DisposalProhibited[1][2][3]
Recommended Disposal MethodsLicensed Chemical Destruction, Controlled Incineration[1]

Experimental Protocols for Waste Inactivation

The available literature and safety documentation do not provide specific experimental protocols for the chemical inactivation or neutralization of this compound waste within a laboratory setting. The standard and required practice is to collect the waste for professional disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory environment.

Chondroitin_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Handling & Storage cluster_2 Disposal Pathway cluster_3 Final Disposition start This compound Waste Generated collect_solid Collect Solid Waste in Labeled Container start->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid Liquid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect_solid->ppe collect_liquid->ppe storage Store Waste in a Designated, Secure Area ppe->storage check_sewer Discharge to Sewer? storage->check_sewer prohibit_sewer Prohibited! Do Not Discharge to Drains check_sewer->prohibit_sewer Yes licensed_disposal Arrange for Pickup by a Licensed Waste Contractor check_sewer->licensed_disposal No incineration Controlled Incineration licensed_disposal->incineration destruction Chemical Destruction Plant licensed_disposal->destruction

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Chondroitin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring safety during the handling of chemical compounds is paramount. Chondroitin sulfate, a glycosaminoglycan commonly used in research and pharmaceutical applications, requires specific personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. Adherence to these guidelines is crucial for protecting personnel from potential irritation and other health effects.

Recommended Personal Protective Equipment

When handling this compound sulfate, particularly in its powdered form, a comprehensive approach to personal protection is necessary. This includes safeguarding the eyes, skin, and respiratory system.

Eye and Face Protection: To prevent eye irritation from dust particles, tightly fitting safety goggles with side-shields are recommended.[1][2] These should conform to recognized standards such as EN 166 in the European Union or NIOSH standards in the United States.[1][2] Standard safety glasses with side-shields also offer a degree of protection.[3][4]

Skin Protection: Protective gloves and impervious clothing are essential to prevent skin contact.[1][2][4][5] Gloves must be inspected for integrity before each use, and hands should be thoroughly washed and dried after handling the substance.[1][6] Nitrile rubber gloves are a suitable option for handling this compound sulfate.[6] The selection of gloves should comply with standards such as EU Directive 89/686/EEC and EN 374.[1]

Respiratory Protection: In situations where dust may be generated and exposure limits could be exceeded, or if irritation is experienced, respiratory protection is advised.[1][2] A respiratory protective device equipped with a particle filter is a suitable choice.[7] For more significant exposures, a full-face respirator may be necessary.[1][2] However, under normal handling conditions with adequate ventilation, respiratory protection may not be required.[4][8]

Summary of Personal Protective Equipment for this compound

Protection Type Equipment Standard/Specification Notes
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)Recommended to prevent eye irritation from dust.[1][2]
Safety glasses with side-shields-Provides a basic level of protection.[3][4]
Skin Protection Protective glovesEN 374, EU Directive 89/686/EECNitrile rubber is a suitable material. Inspect before use.[1][6]
Impervious clothing/Lab coat-To prevent contamination of personal clothing.[1][2][4][5]
Respiratory Protection Respiratory protective device with particle filter-Use when dust is generated.[7]
Full-face respirator-Recommended if exposure limits are exceeded or irritation occurs.[1][2]

Procedural Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be integrated into the experimental workflow. The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound sulfate.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_post Post-Handling start Start: Handling this compound Sulfate assess_task Assess Task: - Quantity of substance - Potential for dust/aerosol generation start->assess_task eye_protection Wear Safety Goggles (EN 166 / NIOSH approved) assess_task->eye_protection skin_protection Wear Nitrile Gloves and Lab Coat assess_task->skin_protection respiratory_decision Is there a risk of dust inhalation? assess_task->respiratory_decision handling Perform Handling Procedure eye_protection->handling skin_protection->handling respirator Use Respirator with Particle Filter respiratory_decision->respirator Yes no_respirator Proceed with adequate ventilation respiratory_decision->no_respirator No respirator->handling no_respirator->handling decontamination Decontaminate work area and dispose of waste handling->decontamination remove_ppe Remove PPE correctly decontamination->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands end End wash_hands->end

PPE Selection Workflow for Handling this compound.

Disposal and Decontamination

Proper disposal of contaminated materials is a critical final step. All disposable PPE, such as gloves, should be discarded in accordance with institutional and local regulations for chemical waste. Reusable items must be decontaminated appropriately. The work area should be thoroughly cleaned after handling is complete to prevent unintended exposure. Following these comprehensive safety and disposal protocols will ensure a secure research environment for all personnel.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。